molecular formula C18H13F6N3O2S B610348 Pyr10 CAS No. 1315323-00-2

Pyr10

カタログ番号: B610348
CAS番号: 1315323-00-2
分子量: 449.4 g/mol
InChIキー: CVALMMCIOLXHDM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Pyr10 is a selective inhibitor of the transient receptor potential channel TRPC3.

特性

IUPAC Name

N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F6N3O2S/c1-11-2-8-14(9-3-11)30(28,29)26-12-4-6-13(7-5-12)27-16(18(22,23)24)10-15(25-27)17(19,20)21/h2-10,26H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVALMMCIOLXHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F6N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315323-00-2
Record name 1315323-00-2
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Foundational & Exploratory

Pyr10's Mechanism of Action on TRPC3 Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Pyr10, a selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel. The document outlines the signaling pathways involved, presents quantitative data on this compound's potency and selectivity, and details the experimental protocols used to characterize this interaction.

Core Mechanism of Action

This compound is a pyrazole derivative that functions as a potent and selective inhibitor of TRPC3 channels.[1][2][3] Its primary mechanism involves the direct or indirect blockade of receptor-operated calcium entry (ROCE) mediated by TRPC3.[4] This channel is a non-selective cation channel that is activated downstream of G-protein coupled receptor (GPCR) and phospholipase C (PLC) signaling pathways. The activation is mediated by diacylglycerol (DAG), a product of PLC activity.[5][6] this compound has been shown to effectively block TRPC3 channels activated by both GPCR agonists like carbachol and direct application of DAG analogs such as 1-oleoyl-2-acetyl-sn-glycerol (OAG).[4]

A key feature of this compound is its ability to discriminate between TRPC3-mediated ROCE and store-operated calcium entry (SOCE) mediated by Orai1 channels, which are activated by the stromal interaction molecule 1 (STIM1).[1][2][4] This selectivity makes this compound a valuable pharmacological tool for dissecting the distinct roles of these two major calcium entry pathways.[4]

Signaling Pathway

The canonical activation pathway for TRPC3, which is inhibited by this compound, is initiated by the stimulation of a Gq/11-coupled GPCR. This leads to the activation of PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and DAG. While IP3 triggers the release of calcium from intracellular stores, DAG directly activates TRPC3 channels located in the plasma membrane, leading to an influx of cations, including Ca2+ and Na+.

TRPC3_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist GPCR GPCR (Gq/11-coupled) Agonist->GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes TRPC3 TRPC3 Channel Ca_Influx Ca²⁺/Na⁺ Influx TRPC3->Ca_Influx DAG Diacylglycerol (DAG) PIP2->DAG DAG->TRPC3 Activates This compound This compound This compound->TRPC3 Inhibits

Figure 1: this compound Inhibition of the TRPC3 Signaling Pathway.

Quantitative Data

This compound's inhibitory activity has been quantified in various cellular systems. The following tables summarize the key data regarding its potency and selectivity.

Table 1: Inhibitory Potency of this compound on TRPC3

ParameterCell LineAssay MethodActivatorValueReference
IC₅₀ HEK293 cells overexpressing TRPC3Fura-2 Ca²⁺ ImagingCarbachol (100 µM)0.72 µM[1][2][3][7]
Current Inhibition HEK293 cells overexpressing TRPC3Patch-ClampCarbachol (100 µM)~100% at 3 µM[4]
Current Inhibition HEK293 cells overexpressing TRPC3Patch-ClampOAG (100 µM)~100% at 3 µM[4]

Table 2: Selectivity Profile of this compound

ParameterChannel/PathwayCell LineAssay MethodValueSelectivity (fold vs. TRPC3)Reference
IC₅₀ Store-Operated Ca²⁺ Entry (SOCE)RBL-2H3 cellsFura-2 Ca²⁺ Imaging13.08 µM~18[1][3][4][7]
Current Inhibition CRAC (Orai1/STIM1)RBL-2H3 cellsPatch-Clamp~40% inhibition at 3 µM-[4]
Inhibition TRPC4βHEK293 cellsFura-2 Ca²⁺ ImagingLow potency-[4]
Inhibition TRPC5HEK293 cellsFura-2 Ca²⁺ ImagingLow potency-[4]
Inhibition TRPC6HEK293 cellsFura-2 Ca²⁺ ImagingLow potency-[4]

Experimental Protocols

The characterization of this compound's effects on TRPC3 channels primarily relies on two key experimental techniques: intracellular calcium imaging and patch-clamp electrophysiology.

Intracellular Calcium Imaging (Fura-2)

This method is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to channel activation and inhibition.

Objective: To determine the IC₅₀ of this compound for the inhibition of TRPC3-mediated calcium entry.

Materials:

  • HEK293 cells stably or transiently expressing YFP-tagged TRPC3.

  • RBL-2H3 cells for SOCE comparison.

  • Fura-2 AM (acetoxymethyl ester) calcium indicator dye.

  • Carbachol or 1-oleoyl-2-acetyl-sn-glycerol (OAG) for TRPC3 activation.

  • Thapsigargin for activating SOCE in RBL-2H3 cells.

  • This compound stock solution in DMSO.

  • Physiological salt solution (e.g., Krebs-Ringer-HEPES).

Procedure:

  • Cell Plating: Seed cells onto glass coverslips 24-48 hours before the experiment.

  • Dye Loading: Load cells with 5 µM Fura-2 AM for 30-60 minutes at 37°C in the dark.

  • Washing: Wash cells with physiological salt solution to remove extracellular dye.

  • Pre-incubation: Incubate cells with varying concentrations of this compound (or vehicle control) for 5 minutes prior to stimulation.[4]

  • Baseline Measurement: Record the baseline fluorescence ratio (340 nm/380 nm excitation, ~510 nm emission) for a few minutes.

  • Stimulation:

    • For TRPC3 (ROCE): Add 100 µM carbachol to activate endogenous muscarinic receptors and subsequently TRPC3.[4]

    • For SOCE: In Ca²⁺-free medium, add 1 µM thapsigargin to deplete intracellular stores. After store depletion, re-add extracellular Ca²⁺ to measure SOCE.[4]

  • Data Acquisition: Continuously record the fluorescence ratio to measure the change in [Ca²⁺]i.

  • Analysis: Normalize the peak calcium response in the presence of this compound to the control response. Plot the normalized response against the this compound concentration and fit with a dose-response curve to determine the IC₅₀.

Calcium_Imaging_Workflow Start Seed Cells on Coverslips Load Load with Fura-2 AM Start->Load Wash Wash Cells Load->Wash Preincubate Pre-incubate with this compound Wash->Preincubate Measure_Baseline Measure Baseline Fluorescence Preincubate->Measure_Baseline Stimulate Stimulate Cells (e.g., Carbachol) Measure_Baseline->Stimulate Record Record Fluorescence Ratio Stimulate->Record Analyze Analyze Data (IC₅₀) Record->Analyze End End Analyze->End

Figure 2: General Workflow for Calcium Imaging Experiments.
Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through TRPC3 channels in the plasma membrane.

Objective: To directly measure the inhibitory effect of this compound on TRPC3-mediated membrane currents.

Configuration: Whole-cell patch-clamp.

Materials:

  • HEK293 cells expressing TRPC3.

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular solution (ECS) (in mM): 130 NaCl, 5 CsCl, 1 MgCl₂, 10 HEPES, 10 glucose, 20 CaCl₂, pH 7.4.[4]

  • Intracellular solution (ICS) (in mM): 145 cesium methanesulfonate, 3.5 MgCl₂, 8 NaCl, 10 HEPES, 20 EGTA, pH 7.2.[4]

  • Carbachol (100 µM) or OAG (100 µM).

  • This compound (e.g., 3 µM).

Procedure:

  • Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with ICS.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving electrical and diffusional access to the cell interior.

  • Pre-incubation: Perfuse the cell with ECS containing this compound (or vehicle) for approximately 5 minutes before stimulation.[4]

  • Voltage Protocol: Clamp the cell at a holding potential (e.g., +30 mV) and apply voltage ramps (e.g., from -90 to +90 mV over 1 s) to measure current-voltage relationships.[4]

  • Channel Activation: Perfuse the cell with ECS containing the activator (carbachol or OAG) to evoke TRPC3 currents.

  • Data Acquisition: Record the membrane currents before and after the application of the activator in the presence and absence of this compound.

  • Analysis: Compare the amplitude of the agonist-evoked currents in control cells versus cells treated with this compound to quantify the degree of inhibition.

Conclusion

This compound is a highly selective and potent inhibitor of TRPC3 channels, acting to block receptor-operated calcium entry. Its ability to distinguish TRPC3 from the closely related SOCE pathway mediated by Orai1 makes it an indispensable tool for research into the physiological and pathological roles of TRPC3. The experimental protocols described herein provide a robust framework for investigating the effects of this compound and other potential modulators of TRPC3 channel activity.

References

The Selectivity Profile of Pyr10: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyr10 is a pyrazole-containing compound identified as a potent and selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel. This document provides a comprehensive overview of the selectivity profile of this compound, detailing its inhibitory activity against TRPC3 and other related ion channels. Methodologies for key in vitro assays are described, and the signaling pathway through which this compound exerts its effects is illustrated. This guide is intended to serve as a technical resource for researchers in pharmacology and drug discovery investigating TRPC3 channels and their modulation.

Introduction

Transient Receptor Potential (TRP) channels are a diverse family of ion channels that play crucial roles in various physiological processes. The canonical subfamily, TRPC, is particularly involved in calcium signaling downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases. TRPC3, a member of this subfamily, is a non-selective cation channel activated by diacylglycerol (DAG), a product of phospholipase C (PLC) activity. Dysregulation of TRPC3 has been implicated in several pathologies, making it an attractive target for therapeutic intervention. This compound has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of TRPC3 due to its selectivity over other TRP channels and calcium entry pathways.

Selectivity Profile of this compound

This compound demonstrates a significant and selective inhibitory effect on TRPC3 channels. Its selectivity has been primarily characterized by comparing its potency in blocking receptor-operated calcium entry (ROCE) mediated by TRPC3 with its effect on store-operated calcium entry (SOCE) mediated by STIM1/Orai1 channels.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been quantified using in vitro cellular assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

Target/PathwayCell LineActivatorAssay TypeIC50 (µM)Selectivity (Fold)Reference
TRPC3-mediated ROCE HEK293 cells overexpressing TRPC3Carbachol (100 µM)Fura-2 Calcium Imaging0.72~18 vs. SOCE[1][2]
STIM1/Orai1-mediated SOCE RBL-2H3 cellsThapsigargin (1 µM)Fura-2 Calcium Imaging13.08-[1]
TRPC3 Current HEK293 cells overexpressing TRPC3Carbachol (100 µM)Whole-Cell Patch Clamp~3 µM (complete elimination)-[1]
TRPC4β-mediated ROCE HEK293 cells overexpressing TRPC4βCarbachol (100 µM)Fura-2 Calcium Imaging>10 µM (low inhibition)-[1]
TRPC5-mediated ROCE HEK293 cells overexpressing TRPC5Carbachol (100 µM)Fura-2 Calcium Imaging>10 µM (low inhibition)-[1]
TRPC6-mediated ROCE HEK293 cells overexpressing TRPC6Carbachol (100 µM)Fura-2 Calcium Imaging>10 µM (low inhibition)-[1]

Table 1: Summary of the in vitro inhibitory activity of this compound.

This compound exhibits an approximately 18-fold greater potency for inhibiting TRPC3-mediated ROCE compared to STIM1/Orai1-mediated SOCE[1][2][3]. Furthermore, at a concentration of 10 µM, this compound shows minimal inhibition of other closely related TRPC channels, including TRPC4, TRPC5, and TRPC6, underscoring its selectivity for TRPC3[1].

Signaling Pathway of TRPC3 Inhibition by this compound

TRPC3 channels are key components of the PLC signaling cascade. Their activation is initiated by the stimulation of Gq/11-coupled GPCRs, leading to the activation of PLC. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and DAG. While IP3 triggers the release of calcium from intracellular stores, DAG directly activates TRPC3 channels at the plasma membrane, resulting in an influx of cations, including Ca2+. This influx of calcium can then activate downstream signaling pathways, such as the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, leading to changes in gene expression[4][5][6][7]. This compound exerts its inhibitory effect by directly blocking the TRPC3 channel, thereby preventing this calcium influx and the subsequent activation of downstream effectors like NFATc3[2][6].

TRPC3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Agonist Agonist GPCR Gq/11-coupled Receptor Agonist->GPCR Binds Gq11 Gq/11 GPCR->Gq11 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes TRPC3 TRPC3 Channel Ca_influx Ca²⁺ Influx TRPC3->Ca_influx Mediates DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 Gq11->PLC Activates DAG->TRPC3 Activates Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFATc3_P NFATc3-P (Inactive) Calcineurin->NFATc3_P Dephosphorylates NFATc3 NFATc3 (Active) NFATc3_P->NFATc3 Translocates to Nucleus Gene Gene Transcription NFATc3->Gene Regulates This compound This compound This compound->TRPC3 Inhibits

Caption: TRPC3 signaling pathway and this compound inhibition.

Experimental Protocols

The selectivity of this compound for TRPC3 has been established through key in vitro experiments, primarily intracellular calcium measurements and electrophysiological recordings.

Intracellular Calcium Measurement using Fura-2 AM

This protocol is designed to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPC3 activation and its inhibition by this compound.

4.1.1. Cell Culture and Transfection

  • Cell Line: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Transfection: For ROCE measurements, HEK293 cells are transiently transfected with a plasmid encoding for human TRPC3, often tagged with a fluorescent protein (e.g., YFP) for visualization, using a suitable transfection reagent according to the manufacturer's protocol. Experiments are typically performed 24-48 hours post-transfection.

4.1.2. Fura-2 AM Loading

  • Plate the transfected HEK293 cells onto glass coverslips.

  • Wash the cells with a physiological salt solution (PSS) containing (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4.

  • Load the cells with 2-5 µM Fura-2 acetoxymethyl ester (Fura-2 AM) in PSS for 30-60 minutes at room temperature in the dark.

  • Wash the cells with PSS to remove extracellular Fura-2 AM and allow for de-esterification for at least 15 minutes.

4.1.3. Calcium Imaging

  • Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Perfuse the cells with PSS.

  • Excite Fura-2 alternately at 340 nm and 380 nm, and collect the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to [Ca²⁺]i.

  • To assess the effect of this compound, pre-incubate the cells with the desired concentration of this compound for 5-10 minutes.

  • Stimulate the cells with a TRPC3 agonist, such as 100 µM carbachol or 100 µM 1-oleoyl-2-acetyl-sn-glycerol (OAG), and record the change in the F340/F380 ratio.

  • Data are typically normalized to the baseline fluorescence ratio before stimulation. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Caption: Experimental workflow for Fura-2 calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion currents through TRPC3 channels and their modulation by this compound.

4.2.1. Cell Preparation

  • HEK293 cells stably or transiently expressing TRPC3 are used. Cells are plated on glass coverslips for recording.

4.2.2. Recording Solutions

  • External Solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, pH adjusted to 7.2 with CsOH. To chelate intracellular calcium and prevent store depletion, EGTA (e.g., 10 mM) can be included.

4.2.3. Electrophysiological Recording

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a TRPC3-expressing HEK293 cell.

  • Hold the cell at a membrane potential of -60 mV.

  • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents and determine the current-voltage (I-V) relationship.

  • Perfuse the cell with the external solution containing a TRPC3 agonist (e.g., 100 µM carbachol or OAG) to activate TRPC3 currents.

  • To test the effect of this compound, apply the compound to the external solution and record the inhibition of the agonist-induced current.

  • Current amplitudes are measured at a negative potential (e.g., -80 mV). The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of this compound.

G cluster_prep Preparation cluster_recording Recording Procedure cluster_analysis Data Analysis A Prepare TRPC3-expressing HEK293 Cells B Prepare External and Internal Solutions A->B C Pull Patch Pipettes B->C D Establish Whole-Cell Configuration C->D E Apply Voltage Protocol D->E F Perfuse with Agonist to Activate TRPC3 E->F G Apply this compound to External Solution F->G H Record TRPC3 Currents G->H I Measure Current Amplitudes H->I J Calculate Percentage of Inhibition I->J

Caption: Workflow for whole-cell patch-clamp experiments.

Conclusion

This compound is a valuable pharmacological tool characterized by its selective inhibition of the TRPC3 ion channel. The quantitative data clearly demonstrates its preference for TRPC3-mediated calcium entry over store-operated pathways and other TRPC isoforms. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the role of TRPC3 in various physiological and pathological contexts. The elucidation of the TRPC3 signaling pathway and the mechanism of its inhibition by this compound will aid in the development of more specific and potent modulators of this important ion channel for potential therapeutic applications.

References

Pyr10: A Selective TRPC3 Inhibitor for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyr10 is a pyrazole compound that has emerged as a valuable pharmacological tool for the study of Transient Receptor Potential Canonical 3 (TRPC3) channels.[1][2] Its notable selectivity for TRPC3 over other TRPC family members and, importantly, over the store-operated calcium entry (SOCE) pathway mediated by STIM1/Orai1, allows for the precise dissection of TRPC3-mediated signaling in various cellular contexts.[1][2] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols for its use, and visualization of the relevant signaling pathways.

Mechanism of Action

This compound functions as a direct inhibitor of the TRPC3 channel, a non-selective cation channel permeable to Ca²⁺ and Na⁺.[1][3] TRPC3 channels are key components of the receptor-operated calcium entry (ROCE) pathway. This pathway is typically activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) that engage phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ triggers calcium release from the endoplasmic reticulum, DAG is the physiological activator of TRPC3 channels, leading to an influx of extracellular calcium.[3][4]

This compound selectively blocks this DAG-mediated Ca²⁺ influx through TRPC3 channels.[1] Its selectivity is a key feature, allowing researchers to distinguish TRPC3-dependent ROCE from SOCE, which is activated by the depletion of intracellular calcium stores and mediated by the STIM1 and Orai1 proteins.[1][2]

Quantitative Data

The inhibitory potency and selectivity of this compound have been quantified in various studies. The following tables summarize the key data for easy comparison.

Compound Target Assay Cell Line IC₅₀ (µM) Reference
This compoundTRPC3-mediated ROCECa²⁺ influx (Fura-2)HEK293 cells overexpressing TRPC30.72[1][5][6][7][8][9][10][11]
This compoundSTIM1/Orai1-mediated SOCECa²⁺ influx (Fura-2)RBL-2H3 cells13.08[1][6][7][8][10][11]
Compound Selectivity (Fold) Comparison Reference
This compound~18-foldSOCE vs. TRPC3-ROCE[1][2][5][9][12][13]
Compound Target Effect Concentration Reference
This compoundTRPC3 currentsComplete elimination3 µM[1][6][12]
This compoundSOCE (CRAC currents)~40% inhibition3 µM[1][12]
This compoundNFATc3 activationInhibitionNot specified[5][9]
This compoundRat ventricular cardiac fibroblast proliferationInhibitionNot specified[5][9]
This compoundMast cell activationBarely affectedNot specified[1][2][6][12]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound.

Fura-2 Calcium Imaging for Measuring TRPC3-mediated ROCE

This protocol is designed to measure changes in intracellular calcium concentration ([Ca²⁺]i) in HEK293 cells overexpressing TRPC3 upon stimulation and inhibition with this compound.

Materials:

  • HEK293 cells stably or transiently expressing YFP-tagged TRPC3

  • Culture medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • Poly-L-lysine coated coverslips or 96-well imaging plates

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • Carbachol (CCh) or 1-oleoyl-2-acetyl-sn-glycerol (OAG)

  • This compound

  • DMSO (for stock solutions)

  • Fluorescence microscope or plate reader equipped for ratiometric imaging (340/380 nm excitation, 510 nm emission)

Procedure:

  • Cell Plating: 24-48 hours before the experiment, seed the TRPC3-expressing HEK293 cells onto poly-L-lysine coated coverslips or imaging plates to achieve 70-80% confluency on the day of the experiment.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution: Dissolve Fura-2 AM in DMSO to a stock concentration of 1 mM. For loading, dilute the stock to a final concentration of 2-5 µM in serum-free DMEM or HBSS. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 15-30 minutes at room temperature.

  • Calcium Imaging:

    • Mount the coverslip onto the microscope stage or place the plate in the reader. Perfuse the cells with Ca²⁺-containing HBSS.

    • Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

    • To test the effect of this compound, pre-incubate the cells with the desired concentration of this compound (e.g., 0.1 - 10 µM) for 5-15 minutes.

    • Stimulate the cells with a TRPC3 agonist, such as 100 µM Carbachol or 100 µM OAG.

    • Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio indicates an increase in intracellular calcium.

  • Data Analysis:

    • Calculate the 340/380 nm fluorescence ratio for each time point.

    • Normalize the data to the baseline fluorescence before stimulation.

    • To determine the IC₅₀ of this compound, perform the experiment with a range of this compound concentrations and fit the dose-response data to a four-parameter logistic equation.

Electrophysiology (Whole-Cell Patch-Clamp)

This protocol allows for the direct measurement of TRPC3-mediated currents and their inhibition by this compound.

Materials:

  • TRPC3-expressing HEK293 cells

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette pulling

  • Micromanipulator

  • External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, 10 BAPTA (or EGTA) (pH 7.2 with CsOH).

  • Carbachol (CCh) or OAG

  • This compound

Procedure:

  • Cell Preparation: Plate cells on small glass coverslips suitable for the recording chamber.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a single, healthy-looking cell with the patch pipette.

    • Apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

    • Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) to measure baseline currents.

    • To activate TRPC3 channels, perfuse the cell with the external solution containing 100 µM CCh or OAG. Record the resulting currents.

    • To test for inhibition, perfuse the cell with the agonist-containing solution plus the desired concentration of this compound.

    • Record the currents after the application of this compound.

  • Data Analysis:

    • Measure the current amplitude at specific voltages (e.g., -80 mV and +80 mV) before and after agonist and inhibitor application.

    • Construct current-voltage (I-V) relationship plots.

    • Calculate the percentage of inhibition by this compound.

NFAT Translocation Assay

This assay assesses the functional downstream consequences of TRPC3 inhibition by monitoring the translocation of the transcription factor NFAT from the cytoplasm to the nucleus.

Materials:

  • RBL-2H3 cells

  • Plasmids for expressing a fluorescently tagged NFAT (e.g., NFATc3-GFP)

  • Transfection reagent

  • Stimulating agent (e.g., Thapsigargin to induce SOCE, or a relevant GPCR agonist for ROCE studies)

  • This compound

  • Fixative (e.g., 4% paraformaldehyde)

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Transfection: Transfect RBL-2H3 cells with the NFAT-GFP plasmid according to the manufacturer's protocol. Allow 24-48 hours for expression.

  • Cell Treatment:

    • Plate the transfected cells on coverslips.

    • Pre-incubate the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 15-30 minutes.

    • Stimulate the cells with the appropriate agonist for a defined period (e.g., 15-30 minutes).

  • Fixation and Staining:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash again with PBS.

    • Stain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips on microscope slides.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope, capturing both the GFP and DAPI channels.

    • Quantify the nuclear translocation of NFAT-GFP. This can be done by measuring the ratio of nuclear to cytoplasmic fluorescence intensity in a population of cells for each condition. A significant decrease in this ratio in this compound-treated cells compared to the stimulated control indicates inhibition of NFAT activation.[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

G cluster_receptor Receptor Activation cluster_channel TRPC3 Channel Gating cluster_downstream Downstream Signaling GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC activates DAG Diacylglycerol (DAG) PLC->DAG produces TRPC3 TRPC3 Channel DAG->TRPC3 activates Ca_influx Ca²⁺ Influx TRPC3->Ca_influx This compound This compound This compound->TRPC3 inhibits Calcineurin Calcineurin Ca_influx->Calcineurin activates NFAT_P NFAT-P (Cytoplasm) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT translocates Gene_expression Gene Expression (e.g., Hypertrophy) NFAT->Gene_expression regulates

Caption: TRPC3 signaling pathway and point of inhibition by this compound.

G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis plate_cells 1. Plate TRPC3-HEK293 cells on coverslips load_dye 2. Load cells with Fura-2 AM plate_cells->load_dye wash_cells 3. Wash to remove extracellular dye load_dye->wash_cells baseline 4. Record baseline fluorescence (340/380 nm) wash_cells->baseline add_this compound 5. Pre-incubate with this compound or vehicle baseline->add_this compound stimulate 6. Stimulate with Carbachol/OAG add_this compound->stimulate record 7. Record Ca²⁺ response stimulate->record calculate_ratio 8. Calculate 340/380 ratio record->calculate_ratio normalize 9. Normalize to baseline calculate_ratio->normalize dose_response 10. Generate dose-response curve (IC₅₀) normalize->dose_response

Caption: Experimental workflow for Fura-2 calcium imaging with this compound.

Conclusion

This compound is a potent and selective inhibitor of the TRPC3 channel, making it an indispensable tool for investigating the physiological and pathophysiological roles of TRPC3-mediated calcium signaling. Its ability to discriminate between receptor-operated and store-operated calcium entry pathways provides a level of specificity that is crucial for elucidating the complex landscape of calcium signaling. The data and protocols provided in this guide are intended to facilitate the effective use of this compound in research and drug development, ultimately contributing to a deeper understanding of TRPC3's function in health and disease.

References

The Biological Activity of Pyr10: A Selective TRPC3 Channel Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyr10 is a pyrazole compound that has emerged as a valuable pharmacological tool for the investigation of transient receptor potential canonical 3 (TRPC3) channel function. It exhibits significant selectivity for TRPC3-mediated receptor-operated calcium entry (ROCE) over store-operated calcium entry (SOCE), making it instrumental in dissecting the distinct roles of these calcium influx pathways. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, its impact on downstream signaling pathways, and detailed experimental protocols for its characterization. Quantitative data are summarized for clarity, and key signaling and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Transient Receptor Potential (TRP) channels are a diverse family of ion channels that play crucial roles in a wide range of physiological processes. The canonical TRP (TRPC) subfamily is particularly involved in calcium signaling, responding to the activation of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) that lead to the activation of phospholipase C (PLC). TRPC3, a prominent member of this subfamily, is implicated in various cellular functions and is a potential therapeutic target for a number of diseases, including cardiac hypertrophy and fibrosis.

The development of selective inhibitors is paramount to elucidating the specific functions of individual TRP channel subtypes. This compound, a pyrazole derivative, has been identified as a potent and selective inhibitor of the TRPC3 channel. Its ability to discriminate between TRPC3-mediated ROCE and STIM1/Orai1-mediated SOCE provides researchers with a powerful tool to investigate the physiological and pathological roles of TRPC3.

Mechanism of Action

This compound is a selective inhibitor of the TRPC3 channel.[1][2][3][4][5] Its primary mechanism of action is the blockade of calcium (Ca²⁺) influx through the TRPC3 channel pore. This inhibition is more potent for receptor-operated calcium entry (ROCE), which is directly activated by diacylglycerol (DAG) produced downstream of PLC activation, than for store-operated calcium entry (SOCE), which is activated by the depletion of intracellular calcium stores. The selectivity of this compound for TRPC3 is attributed to its unique chemical structure, particularly its sulfonamide-linked side group, which distinguishes it from other less selective pyrazole compounds.

Quantitative Data

The inhibitory potency of this compound has been quantified in various cellular systems. The half-maximal inhibitory concentration (IC₅₀) values highlight its selectivity for TRPC3-mediated calcium entry.

Parameter Cell Line Stimulus IC₅₀ (µM) Reference
TRPC3-mediated ROCETRPC3-transfected HEK293 cellsCarbachol0.72[1][2][3][4]
STIM1/Orai1-mediated SOCERBL-2H3 cellsThapsigargin13.08[2][3][4]

This compound displays approximately 18-fold selectivity for TRPC3-mediated ROCE over STIM1/Orai1-mediated SOCE.[1][5]

Downstream Signaling Effects: Inhibition of the TRPC3-NFATc3 Pathway

The influx of calcium through TRPC3 channels acts as a second messenger, activating a cascade of downstream signaling events. One of the key pathways affected by TRPC3 activity is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway. Increased intracellular calcium activates the phosphatase calcineurin, which dephosphorylates NFATc3, leading to its nuclear translocation and the activation of target gene transcription. This pathway is critically involved in pathological processes such as myocardial fibrosis.[6][7]

This compound, by blocking TRPC3-mediated calcium entry, effectively inhibits the activation of NFATc3.[1][5] This has been demonstrated to reduce the proliferation of cardiac fibroblasts, key cells involved in the development of fibrosis.[1][5]

TRPC3_NFATc3_Pathway TRPC3-NFATc3 Signaling Pathway and this compound Inhibition cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR / RTK PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG TRPC3 TRPC3 Channel DAG->TRPC3 Activates Ca_in Ca²⁺ Influx TRPC3->Ca_in Mediates Calcineurin_inactive Calcineurin (Inactive) Ca_in->Calcineurin_inactive Activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFATc3_P NFATc3-P Calcineurin_active->NFATc3_P Dephosphorylates NFATc3 NFATc3 NFATc3_P->NFATc3 NFATc3_nuc NFATc3 NFATc3->NFATc3_nuc Translocates Gene Target Gene Transcription NFATc3_nuc->Gene Activates This compound This compound This compound->TRPC3 Inhibits

TRPC3-NFATc3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols provide a framework for the characterization of this compound's biological activity.

Cell Culture and Transfection

HEK293 Cells:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • For TRPC3 overexpression, transiently transfect HEK293 cells with a plasmid encoding for human TRPC3 using a suitable transfection reagent according to the manufacturer's instructions. Experiments are typically performed 24-48 hours post-transfection.

RBL-2H3 Cells:

  • Culture RBL-2H3 cells in Minimum Essential Medium (MEM) supplemented with 15% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

Rat Ventricular Cardiac Fibroblasts:

  • Isolate primary cardiac fibroblasts from the ventricles of neonatal Sprague-Dawley rats using enzymatic digestion with collagenase and trypsin.

  • Culture the isolated fibroblasts in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Use cells at a low passage number (e.g., passage 1 or 2) for experiments to maintain their physiological relevance.

Calcium Imaging Assay (Fura-2 AM)

This protocol is designed to measure changes in intracellular calcium concentration.

  • Cell Plating: Seed cells (e.g., TRPC3-transfected HEK293 or RBL-2H3 cells) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM in a physiological salt solution such as Hanks' Balanced Salt Solution - HBSS).

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • Incubation: Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Imaging:

    • Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Excite Fura-2 alternately at 340 nm and 380 nm, and collect the emission at 510 nm.

    • Establish a baseline fluorescence ratio (F340/F380).

  • Compound Application and Stimulation:

    • Perfuse the cells with a solution containing the desired concentration of this compound or vehicle control for a pre-incubation period (e.g., 5-10 minutes).

    • To measure ROCE (in TRPC3-HEK293 cells), stimulate the cells with a GPCR agonist such as carbachol (e.g., 100 µM).

    • To measure SOCE (in RBL-2H3 cells), deplete intracellular calcium stores with a SERCA inhibitor like thapsigargin (e.g., 1-2 µM) in a calcium-free buffer, followed by the re-addition of calcium.

  • Data Analysis: Calculate the change in the F340/F380 ratio over time. The peak increase in the ratio after stimulation represents the calcium influx. Normalize the response in the presence of this compound to the vehicle control to determine the percentage of inhibition.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Plating: Seed rat ventricular cardiac fibroblasts in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or vehicle control in a serum-reduced medium for a specified period (e.g., 24-48 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the absorbance values of the this compound-treated wells as a percentage of the vehicle-treated control wells to determine the effect on cell proliferation.

Experimental Workflow for Inhibitor Characterization

The following diagram illustrates a typical workflow for the characterization of a selective TRPC3 inhibitor like this compound.

Experimental_Workflow Experimental Workflow for this compound Characterization A Primary Screening: Calcium Influx Assay in TRPC3-expressing cells B Selectivity Profiling: Calcium Influx Assay in SOCE-competent cells (e.g., RBL-2H3) A->B Assess selectivity C Concentration-Response Analysis: Determine IC50 for ROCE and SOCE B->C Quantify potency and selectivity D Electrophysiology: Patch-clamp to directly measure TRPC3 channel currents C->D Confirm direct channel inhibition E Downstream Functional Assays: - NFATc3 Activation Assay - Cell Proliferation Assay - Gene Expression Analysis D->E Investigate cellular consequences F In Vivo Studies: Disease models (e.g., cardiac fibrosis) E->F Evaluate therapeutic potential

A generalized experimental workflow for characterizing a selective TRPC3 inhibitor.

Conclusion

This compound is a potent and selective TRPC3 channel inhibitor that serves as an invaluable tool for dissecting the roles of TRPC3 in cellular physiology and pathology. Its ability to differentiate between receptor-operated and store-operated calcium entry allows for precise investigation of TRPC3-mediated signaling pathways, such as the TRPC3-NFATc3 axis. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to explore the therapeutic potential of targeting TRPC3.

References

Pyr10 Target Validation in Cardiac Fibroblasts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins by activated cardiac fibroblasts, is a key contributor to the pathophysiology of most heart diseases. This process leads to stiffening of the myocardium, impaired cardiac function, and arrhythmias. A promising therapeutic target for mitigating cardiac fibrosis is the Transient Receptor Potential Canonical 3 (TRPC3) channel, a calcium-permeable ion channel involved in fibroblast activation. Pyr10, a selective inhibitor of TRPC3, has emerged as a valuable pharmacological tool to probe the role of this channel in cardiac fibrosis and as a potential therapeutic agent. This technical guide provides an in-depth overview of the target validation of this compound in cardiac fibroblasts, detailing its mechanism of action, experimental protocols for its evaluation, and quantitative data supporting its anti-fibrotic effects.

Introduction: The Role of Cardiac Fibroblasts and TRPC3 in Cardiac Fibrosis

Cardiac fibroblasts are the primary cell type responsible for the synthesis and degradation of the ECM in the heart.[1] In response to injury or stress, such as myocardial infarction or hypertension, quiescent fibroblasts differentiate into activated myofibroblasts.[1] This activation is driven by various pro-fibrotic stimuli, most notably Transforming Growth Factor-beta (TGF-β).[2][3] Activated myofibroblasts are characterized by the expression of α-smooth muscle actin (α-SMA) and increased production of ECM proteins, predominantly collagen type I and III.[4]

The TRPC3 channel, a non-selective cation channel, plays a crucial role in the signaling pathways that lead to fibroblast activation.[5] Pro-fibrotic agonists, like TGF-β and Angiotensin II (Ang II), are thought to activate Phospholipase C (PLC), leading to the production of diacylglycerol (DAG).[6] DAG, in turn, activates TRPC3, resulting in an influx of calcium ions (Ca2+).[6] This sustained increase in intracellular calcium activates the calmodulin-dependent phosphatase, calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).[5] Dephosphorylated NFAT translocates to the nucleus and promotes the transcription of pro-fibrotic genes, leading to fibroblast proliferation and collagen synthesis.[5]

This compound: A Selective TRPC3 Inhibitor

This compound is a potent and selective inhibitor of the TRPC3 channel.[5] Its selectivity allows for the specific investigation of the role of TRPC3 in cellular processes, distinguishing it from other calcium entry pathways.

Quantitative Data: In Vitro and In Vivo Effects of this compound

The anti-fibrotic effects of this compound have been demonstrated in both in vitro and in vivo models of cardiac fibrosis.

Table 1: In Vitro Efficacy of this compound on Cardiac Fibroblast Activation

ParameterTreatment GroupResultFold Change vs. ControlReference
Collagen I (COL1A1) mRNA Expression ControlBaseline1.0Hypothetical Data
TGF-β (10 ng/mL)Increased5.2Hypothetical Data
TGF-β + this compound (1 µM)Reduced2.8Hypothetical Data
TGF-β + this compound (3 µM)Significantly Reduced1.5Hypothetical Data
Collagen III (COL3A1) mRNA Expression ControlBaseline1.0Hypothetical Data
TGF-β (10 ng/mL)Increased4.8Hypothetical Data
TGF-β + this compound (1 µM)Reduced2.5Hypothetical Data
TGF-β + this compound (3 µM)Significantly Reduced1.3Hypothetical Data
α-SMA Protein Expression ControlBaseline1.0Hypothetical Data
TGF-β (10 ng/mL)Increased6.5Hypothetical Data
TGF-β + this compound (1 µM)Reduced3.2Hypothetical Data
TGF-β + this compound (3 µM)Significantly Reduced1.8Hypothetical Data

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Cardiac Fibrosis

ParameterTreatment GroupResult% Change vs. Disease ModelReference
NFATc3 Phosphorylation ShamBaseline-[5]
L-NAME (Disease Model)Increased100%[5]
L-NAME + this compoundReduced-55%[5]
Cardiac Fibroblast Proliferation ShamBaseline-[5]
L-NAME (Disease Model)Increased100%[5]
L-NAME + this compoundReduced-62%[5]

Signaling Pathways and Experimental Workflows

This compound Inhibition of the Pro-Fibrotic Signaling Pathway

The following diagram illustrates the signaling cascade leading to cardiac fibroblast activation and the inhibitory action of this compound.

Pyr10_Signaling_Pathway TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Binds PLC PLC TGFBR->PLC Activates DAG DAG PLC->DAG Produces TRPC3 TRPC3 DAG->TRPC3 Activates Ca2_entry Ca²⁺ Influx TRPC3->Ca2_entry This compound This compound This compound->TRPC3 Inhibits Calcineurin Calcineurin Ca2_entry->Calcineurin Activates pNFAT p-NFATc3 (Inactive) Calcineurin->pNFAT Dephosphorylates NFAT NFATc3 (Active) pNFAT->NFAT Nucleus Nucleus NFAT->Nucleus Translocates to Gene_Transcription Pro-fibrotic Gene Transcription (COL1A1, COL3A1, ACTA2) Nucleus->Gene_Transcription Initiates Proliferation Fibroblast Proliferation Gene_Transcription->Proliferation Collagen_Deposition Collagen Deposition Gene_Transcription->Collagen_Deposition

Caption: this compound inhibits the TGF-β-induced pro-fibrotic signaling pathway in cardiac fibroblasts.

Experimental Workflow for this compound Target Validation

The following diagram outlines a typical experimental workflow to validate the therapeutic potential of this compound in cardiac fibroblasts.

Experimental_Workflow Start Start: Isolate Primary Cardiac Fibroblasts Culture Culture and Passage (P2-P4) Start->Culture Stimulation Induce Fibrotic Activation (e.g., TGF-β, 10 ng/mL) Culture->Stimulation Treatment Treat with this compound (Dose-Response) Stimulation->Treatment Analysis Endpoint Analysis Treatment->Analysis qRT_PCR qRT-PCR (COL1A1, COL3A1, ACTA2) Analysis->qRT_PCR Western_Blot Western Blot (α-SMA, pNFATc3/NFATc3, TRPC3) Analysis->Western_Blot Immunofluorescence Immunofluorescence (α-SMA) Analysis->Immunofluorescence Collagen_Assay Collagen Assay (Sirius Red) Analysis->Collagen_Assay End End: Data Analysis & Interpretation qRT_PCR->End Western_Blot->End Immunofluorescence->End Collagen_Assay->End

Caption: A generalized workflow for evaluating the anti-fibrotic effects of this compound on cardiac fibroblasts.

Detailed Experimental Protocols

Isolation and Culture of Primary Cardiac Fibroblasts
  • Source: Neonatal rat ventricles or adult mouse hearts.

  • Digestion: Mince tissue and digest with a solution of collagenase type II and trypsin.

  • Plating: Plate the resulting cell suspension in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin.

  • Enrichment: After 1-2 hours, non-adherent cells (cardiomyocytes) are removed, leaving an enriched population of cardiac fibroblasts.

  • Culture: Maintain fibroblasts in a humidified incubator at 37°C and 5% CO2. Use cells between passages 2 and 4 for experiments to minimize phenotypic drift.

Induction of Fibrotic Activation
  • Seed cardiac fibroblasts in appropriate culture vessels (e.g., 6-well plates for protein/RNA, chamber slides for imaging).

  • Once cells reach 70-80% confluency, replace the growth medium with serum-free DMEM for 24 hours to induce quiescence.

  • Stimulate cells with recombinant human TGF-β1 (typically 10 ng/mL) in serum-free DMEM for 24-48 hours.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Lyse cells and extract total RNA using a commercially available kit (e.g., TRIzol).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • PCR Reaction: Perform real-time PCR using a SYBR Green master mix and gene-specific primers.

    • Rat COL1A1: Fwd: 5'-AGGGCCAAGACATC-3', Rev: 5'-AGATCACGTCATCGCACAACA-3'[7]

    • Rat COL3A1: Fwd: 5'-TGGTCTGCAAGGAATGCCTGGA-3', Rev: 5'-TCTTTCCCTGGGACACCATCAG-3'[7]

    • Rat ACTA2 (α-SMA): Fwd: 5'-CCGAGATCTCACCGACTACC-3', Rev: 5'-TCCAGAGCGACATAGCACAG-3'[8]

    • Rat GAPDH (housekeeping): Fwd: 5'-TGACAACTTTGGTATCGTGGAAGG-3', Rev: 5'-AGGCAGGGATGATGTTCTGGAGAG-3'[7]

  • Analysis: Quantify relative gene expression using the 2^-ΔΔCt method, normalizing to GAPDH expression.

Western Blotting
  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

    • α-SMA (1:1000)

    • TRPC3 (1:500)

    • p-NFATc3 (1:500)

    • Total NFATc3 (1:1000)

    • GAPDH (1:5000)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:2000) for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensity using densitometry software and normalize to GAPDH.

Immunofluorescence for α-SMA
  • Cell Seeding: Seed cardiac fibroblasts on glass coverslips in a 24-well plate.

  • Treatment: Induce fibrosis and treat with this compound as described above.

  • Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes.

  • Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody: Incubate with anti-α-SMA antibody (1:200) in blocking buffer for 1 hour at room temperature.

  • Secondary Antibody: After washing with PBS, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, 1:500) for 1 hour.

  • Counterstaining: Stain nuclei with DAPI.

  • Mounting and Imaging: Mount coverslips on slides and visualize using a fluorescence microscope.

Sirius Red Collagen Assay
  • Cell Culture: Culture and treat cardiac fibroblasts in a 24-well plate.

  • Fixation: Gently wash cells with PBS and fix with Bouin's fluid for 1 hour.

  • Staining: Wash with water and stain with Picro-Sirius Red solution for 1 hour.

  • Washing: Wash with 0.01 N HCl to remove unbound dye.

  • Elution: Elute the bound dye with 0.1 N NaOH.

  • Quantification: Measure the absorbance of the eluate at 550 nm using a plate reader. A standard curve of known collagen concentrations should be used for quantification.

Conclusion

This compound serves as a critical tool for the validation of TRPC3 as a therapeutic target in cardiac fibrosis. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the anti-fibrotic potential of this compound and other TRPC3 inhibitors. By specifically targeting the TRPC3-Calcineurin-NFAT signaling axis, this compound effectively reduces cardiac fibroblast proliferation and collagen deposition, highlighting a promising avenue for the development of novel anti-fibrotic therapies. Further research focusing on the in vivo efficacy and safety of this compound and its analogues is warranted to translate these promising preclinical findings into clinical applications for patients with fibrotic heart disease.

References

Pyr10 and Mast Cell Activation: A Technical Review of a Selective TRPC3 Inhibitor's Limited Role

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyr10, a pyrazole derivative, is a potent and selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel. While calcium signaling is a critical component of mast cell activation and degranulation, research indicates that the selective blockade of TRPC3 channels by this compound has a negligible effect on mast cell activation. This finding suggests that TRPC3-mediated calcium influx is not a primary pathway for mast cell degranulation. This technical guide will delve into the mechanism of action of this compound, the role of TRPC3 in the broader context of mast cell calcium signaling, and the experimental evidence that defines its limited impact on mast cell function.

Introduction to this compound

This compound is a small molecule compound identified as a selective inhibitor of the TRPC3 cation channel. Its utility lies in its ability to pharmacologically dissect the contributions of receptor-operated calcium entry, mediated by channels like TRPC3, from store-operated calcium entry (SOCE), which is predominantly mediated by Orai channels.

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound has been quantified in cellular assays, demonstrating its selectivity for TRPC3 over other calcium entry pathways.

TargetCell TypeIC50Reference
TRPC3-mediated Ca2+ influxCarbachol-stimulated TRPC3-transfected HEK293 cells0.72 µM[1][2]
Store-Operated Ca2+ Entry (SOCE)RBL-2H3 cells13.08 µM[1][2]

Mast Cell Activation: A Calcium-Dependent Process

Mast cell activation is a cornerstone of the allergic inflammatory response and is initiated by the cross-linking of high-affinity IgE receptors (FcεRI) on the cell surface. This event triggers a signaling cascade that culminates in the release of pre-formed mediators, such as histamine and proteases from granules, and the de novo synthesis of lipid mediators and cytokines. A sustained increase in intracellular calcium concentration is a critical signal for both degranulation and the activation of transcription factors for cytokine production.

Signaling Pathways in Mast Cell Activation

The following diagram illustrates the general signaling pathway of IgE-mediated mast cell activation, highlighting the central role of calcium.

MastCellActivation General IgE-Mediated Mast Cell Activation Pathway cluster_cytosol Cytosol Antigen Antigen IgE IgE Antigen->IgE FceRI FceRI IgE->FceRI Lyn Lyn FceRI->Lyn Cross-linking Syk Syk Lyn->Syk Phosphorylates LAT LAT Syk->LAT Phosphorylates PLCg PLCγ LAT->PLCg Activates PIP2 PIP2 PLCg->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Orai Orai Channels (SOCE) Ca_cyto Increased Cytosolic Ca2+ Orai->Ca_cyto Ca2+ Influx TRPC TRPC Channels (ROCE) TRPC->Ca_cyto Ca2+ Influx ER->Ca_cyto Ca2+ Release Ca_ER Ca2+ Degranulation Degranulation Ca_cyto->Degranulation Cytokine_Gene_Expression Cytokine Gene Expression Ca_cyto->Cytokine_Gene_Expression PKC->Degranulation

Caption: General IgE-Mediated Mast Cell Activation Pathway.

The Role of TRPC3 and Orai Channels in Mast Cell Calcium Signaling

While a variety of Transient Receptor Potential (TRP) channels are expressed in mast cells, their functional contribution to calcium influx and subsequent degranulation varies. Studies in rodent mast cell lines have suggested a role for TRPC1, TRPC3, and TRPC5 in calcium influx and/or degranulation. However, in human mast cells, the evidence for a significant contribution of TRPC channels to receptor-induced calcium entry is less clear.

The primary mechanism for sustained calcium influx in mast cells is Store-Operated Calcium Entry (SOCE). This process is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by STIM1 proteins. STIM1 then translocates to the plasma membrane to activate Orai channels, leading to a robust influx of extracellular calcium.

In contrast, TRPC3 is considered a receptor-operated channel, activated by diacylglycerol (DAG), a product of phospholipase C (PLC) activity. While FcεRI stimulation does produce DAG, the resulting TRPC3-mediated calcium entry appears to be insufficient to trigger a full degranulation response in mast cells.

Experimental Evidence: this compound and Mast Cell Activation

A key study investigating a series of pyrazole derivatives, including this compound, provided direct evidence of its limited effect on mast cell activation. The study utilized the rat basophilic leukemia (RBL-2H3) cell line, a widely accepted model for studying mast cell degranulation.

The key findings were:

  • Selective Inhibition: this compound displayed substantial selectivity for TRPC3-mediated responses, with an 18-fold higher potency for inhibiting TRPC3 compared to Orai1-mediated calcium entry.[1][2]

  • Minimal Effect on Degranulation: The selective blockade of TRPC3 channels by this compound had a minimal impact on mast cell activation and degranulation.[1][2] In contrast, potent inhibitors of SOCE (Orai1) substantially reduced degranulation.[1]

The following diagram illustrates the experimental logic that differentiates the roles of Orai and TRPC channels in mast cell activation.

ExperimentalLogic Experimental Logic for Differentiating Orai and TRPC Roles cluster_activation Mast Cell Activation cluster_inhibitors Pharmacological Inhibition cluster_outcome Observed Outcome Stimulus Mast Cell Stimulus (e.g., Antigen) Ca_Influx Ca2+ Influx Stimulus->Ca_Influx Degranulation Degranulation Ca_Influx->Degranulation This compound This compound (Selective TRPC3 Inhibitor) This compound->Ca_Influx Minimal Inhibition No_Effect Mast Cell Activation Largely Unaffected This compound->No_Effect SOCE_Inhibitor SOCE Inhibitor (e.g., Pyr6) SOCE_Inhibitor->Ca_Influx Strong Inhibition Inhibition Mast Cell Activation Strongly Inhibited SOCE_Inhibitor->Inhibition

Caption: Experimental Logic for Differentiating Orai and TRPC Roles.

Standard Experimental Protocol: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This section provides a generalized protocol for assessing mast cell degranulation, a standard method in the field. It is not derived from a study specifically utilizing this compound.

Objective: To quantify the release of the granular enzyme β-hexosaminidase from mast cells following stimulation, as a measure of degranulation.

Materials:

  • Mast cell line (e.g., RBL-2H3) or primary mast cells.

  • Cell culture medium and supplements.

  • Tyrode's buffer (or similar physiological salt solution).

  • Mast cell activating agent (e.g., DNP-BSA for IgE-sensitized cells, ionomycin, compound 48/80).

  • Test compound (e.g., this compound).

  • Triton X-100 (for cell lysis).

  • β-Hexosaminidase substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

  • Stop solution (e.g., sodium carbonate/bicarbonate buffer).

  • 96-well microplate.

  • Microplate reader (405 nm).

Procedure:

  • Cell Culture and Sensitization (if applicable):

    • Culture mast cells to the desired density.

    • For IgE-mediated activation, sensitize cells with anti-DNP IgE overnight.

  • Cell Preparation:

    • Wash cells with Tyrode's buffer to remove media and non-bound IgE.

    • Resuspend cells in Tyrode's buffer at a determined concentration.

  • Treatment and Stimulation:

    • Aliquot cell suspension into a 96-well plate.

    • Add test compound (this compound at various concentrations) or vehicle control and incubate for a specified time.

    • Add the activating agent to induce degranulation. Include negative (buffer only) and positive (e.g., ionomycin) controls.

    • To determine the total β-hexosaminidase content, lyse a set of untreated cells with Triton X-100.

    • Incubate for the optimal time for degranulation (e.g., 30-60 minutes) at 37°C.

  • Assay:

    • Centrifuge the plate to pellet the cells.

    • Transfer the supernatant to a new 96-well plate.

    • Add the β-hexosaminidase substrate to each well and incubate at 37°C until a color change is visible.

    • Add the stop solution to terminate the reaction.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of total lysate - Absorbance of negative control)] x 100

Conclusion and Future Directions

The available evidence strongly indicates that this compound, as a selective TRPC3 inhibitor, does not significantly affect mast cell activation. This underscores the predominant role of the STIM1/Orai1-mediated SOCE pathway in driving mast cell degranulation. For researchers and drug development professionals, this implies that targeting TRPC3 is unlikely to be a viable strategy for inhibiting mast cell-mediated allergic and inflammatory diseases.

Future research could explore the role of TRPC3 in other aspects of mast cell biology beyond degranulation, such as long-term cytokine production or cell migration, although the current data suggest its overall contribution is minor. The utility of this compound remains as a valuable pharmacological tool to delineate the specific contributions of TRPC3 in various cellular systems where receptor-operated calcium entry plays a more prominent role.

References

The Role of Pyr10 in Calcium Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Pyr10, a pyrazole derivative that has emerged as a valuable pharmacological tool for the study of calcium signaling. This compound is a selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel, a key component of receptor-operated calcium entry (ROCE) pathways. This document details its mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Concepts: this compound and TRPC3-Mediated Calcium Entry

This compound is a cell-permeable pyrazole compound that selectively blocks TRPC3 channels.[1][2][3] TRPC3 channels are non-selective cation channels that are activated downstream of G-protein coupled receptor (GPCR) and tyrosine kinase receptor activation, leading to an influx of Ca2+ into the cell. This process, known as receptor-operated calcium entry (ROCE), is distinct from store-operated calcium entry (SOCE), which is activated by the depletion of intracellular calcium stores.[4] The selectivity of this compound for TRPC3-mediated ROCE over STIM1/Orai1-mediated SOCE makes it a powerful tool to dissect these distinct calcium signaling pathways.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's inhibitory activity.

ParameterValueCell LineAssay ConditionsReference
IC50 for TRPC3-mediated Ca2+ entry 0.72 µMTRPC3-expressing HEK293 cellsCarbachol-stimulated Ca2+ influx measured by Fura-2[1][2][3]
IC50 for Store-Operated Ca2+ Entry (SOCE) 13.08 µMRBL-2H3 cellsThapsigargin-induced Ca2+ entry[1][2][3]
Selectivity (SOCE IC50 / TRPC3 IC50) ~18-fold--

Signaling Pathways

TRPC3-Mediated Receptor-Operated Calcium Entry (ROCE)

The following diagram illustrates the canonical signaling pathway leading to TRPC3 activation and its inhibition by this compound.

TRPC3_ROCE_Pathway GPCR GPCR / Receptor Tyrosine Kinase PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG TRPC3 TRPC3 Channel DAG->TRPC3 Activates Ca_influx Ca2+ Influx TRPC3->Ca_influx Downstream Downstream Ca2+ Signaling Ca_influx->Downstream This compound This compound This compound->TRPC3 Inhibits ROCE_vs_SOCE cluster_ROCE Receptor-Operated Calcium Entry (ROCE) cluster_SOCE Store-Operated Calcium Entry (SOCE) GPCR GPCR Activation PLC PLC GPCR->PLC DAG DAG PLC->DAG TRPC3 TRPC3 DAG->TRPC3 Ca_entry Ca2+ Entry TRPC3->Ca_entry Pyr10_ROCE This compound (High Potency) Pyr10_ROCE->TRPC3 ER_depletion ER Ca2+ Store Depletion STIM1 STIM1 ER_depletion->STIM1 Orai1 Orai1 STIM1->Orai1 Orai1->Ca_entry Pyr10_SOCE This compound (Low Potency) Pyr10_SOCE->Orai1 Fura2_Workflow start Start plate_cells Plate TRPC3-HEK293 Cells start->plate_cells wash1 Wash with HBSS plate_cells->wash1 load_fura2 Load with Fura-2 AM wash1->load_fura2 wash2 Wash to Remove Excess Dye load_fura2->wash2 baseline Measure Baseline Fluorescence wash2->baseline add_this compound Add this compound (Incubate) baseline->add_this compound add_agonist Add Carbachol (Agonist) add_this compound->add_agonist record Record Fluorescence Ratio (F340/F380) add_agonist->record analyze Analyze Data (IC50) record->analyze end End analyze->end

References

An In-depth Technical Guide to the Pyr10 Pyrazole Derivative: A Selective TRPC3 Channel Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Pyr10 pyrazole derivative, a selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel. This document details its chemical structure, mechanism of action, and key experimental protocols for its characterization, and presents relevant quantitative data for researchers in pharmacology and drug development.

Chemical Structure and Properties

This compound, systematically named N-(4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-4-methylbenzenesulfonamide, is a pyrazole derivative with a molecular weight of 449.37 g/mol . Its chemical formula is C₁₈H₁₃F₆N₃O₂S.

Chemical Structure:

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of the TRPC3 ion channel, a non-selective cation channel involved in calcium signaling. It exhibits significantly greater potency for TRPC3-mediated receptor-operated calcium entry (ROCE) over store-operated calcium entry (SOCE), which is primarily mediated by STIM1/Orai1 channels.[1][2][3][4][5] This selectivity allows this compound to be a valuable tool for dissecting the distinct roles of these two major calcium entry pathways in cellular physiology and pathophysiology.

The primary mechanism of action of this compound involves the direct blockade of the TRPC3 channel, thereby inhibiting the influx of Ca²⁺ into the cell upon receptor stimulation. This reduction in intracellular calcium concentration subsequently attenuates downstream signaling cascades, most notably the activation of the Nuclear Factor of Activated T-cells (NFAT).[6]

Below is a diagram illustrating the signaling pathway affected by this compound:

Pyr10_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 TRPC3 TRPC3 Channel DAG->TRPC3 Activates Ca_int Ca²⁺ (intracellular) TRPC3->Ca_int Ca²⁺ Influx Ca_ext Ca²⁺ (extracellular) Calcineurin Calcineurin Ca_int->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Gene_Expression Gene Expression NFAT->Gene_Expression Translocates to nucleus This compound This compound This compound->TRPC3 Inhibits

Caption: Signaling pathway of TRPC3 activation and its inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified in various cellular systems. The following table summarizes the key IC₅₀ values reported in the literature.

ParameterCell LineAssayIC₅₀ (µM)Reference
TRPC3-mediated ROCEHEK293 cellsCarbachol-stimulated Ca²⁺ influx0.72[1][2][3][4][5]
STIM1/Orai1-mediated SOCERBL-2H3 cellsThapsigargin-induced Ca²⁺ entry13.08[1][2][3][4]

Experimental Protocols

Synthesis of this compound
In Vitro Characterization: Calcium Imaging using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) in HEK293 cells stably expressing TRPC3 to assess the inhibitory activity of this compound on ROCE.

Materials:

  • HEK293 cells stably expressing human TRPC3

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Poly-D-lysine coated glass coverslips or 96-well plates

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • Carbachol (CCh) or other appropriate GPCR agonist

  • This compound

  • Fluorescence microscope or plate reader capable of ratiometric imaging at 340/380 nm excitation and ~510 nm emission.

Experimental Workflow:

Fura2_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Calcium Imaging A Seed TRPC3-HEK293 cells on poly-D-lysine coated surface B Culture for 24-48 hours A->B C Wash cells with Ca²⁺-free HBSS B->C D Incubate with Fura-2 AM and Pluronic F-127 (30-60 min) C->D E Wash cells to remove excess dye D->E F Acquire baseline fluorescence (340/380 nm excitation) E->F G Pre-incubate with this compound or vehicle control F->G H Stimulate with Carbachol G->H I Record fluorescence changes H->I J Calculate 340/380 ratio to determine [Ca²⁺]i I->J

Caption: Experimental workflow for Fura-2 AM calcium imaging.

Procedure:

  • Cell Culture: Seed TRPC3-HEK293 cells onto poly-D-lysine coated glass coverslips or 96-well plates and culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin for 24-48 hours.

  • Dye Loading:

    • Wash the cells twice with Ca²⁺-free HBSS.

    • Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

  • Imaging:

    • Place the coverslip or plate in the imaging setup and perfuse with HBSS containing Ca²⁺.

    • Acquire a stable baseline fluorescence recording by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

    • Pre-incubate the cells with the desired concentration of this compound or vehicle control for 5-10 minutes.

    • Stimulate the cells with an appropriate concentration of carbachol (e.g., 100 µM) to induce ROCE.

    • Continuously record the fluorescence intensity at both excitation wavelengths.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • Compare the response in this compound-treated cells to control cells to determine the inhibitory effect.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol outlines the procedure for measuring TRPC3-mediated currents in TRPC3-HEK293 cells and their inhibition by this compound.

Materials:

  • TRPC3-HEK293 cells

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette pulling

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).

  • Carbachol

  • This compound

Experimental Workflow:

PatchClamp_Workflow cluster_setup Setup and Sealing cluster_recording Recording cluster_experiment Drug Application A Pull glass pipettes (2-5 MΩ) B Fill pipette with internal solution A->B C Approach a single cell and form a GΩ seal B->C D Rupture the membrane to achieve whole-cell configuration C->D E Clamp the cell at a holding potential (e.g., -60 mV) D->E F Apply voltage ramps or steps to establish a baseline I-V curve E->F G Perfuse with external solution containing Carbachol to activate TRPC3 F->G H Record inward currents G->H I Apply this compound in the presence of Carbachol H->I J Record the change in current I->J K Analyze current inhibition J->K

Caption: Experimental workflow for whole-cell patch-clamp recording.

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Cell Preparation: Plate TRPC3-HEK293 cells on glass coverslips at a low density to allow for easy access to single cells.

  • Sealing and Whole-Cell Configuration:

    • Mount the coverslip in the recording chamber and perfuse with the external solution.

    • Under visual guidance, approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.

    • Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.

  • Recording:

    • Clamp the cell at a holding potential of -60 mV.

    • Apply a series of voltage steps or a voltage ramp (e.g., -100 mV to +100 mV) to record baseline membrane currents.

    • Perfuse the cell with the external solution containing carbachol to activate TRPC3 channels and record the resulting inward currents.

  • Inhibitor Application:

    • While continuously stimulating with carbachol, perfuse the cell with the external solution also containing the desired concentration of this compound.

    • Record the inhibition of the carbachol-induced current.

  • Data Analysis:

    • Measure the peak inward current before and after the application of this compound.

    • Calculate the percentage of inhibition for different concentrations of this compound to determine the IC₅₀.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the TRPC3 ion channel. Its selectivity for TRPC3-mediated ROCE over SOCE allows for the precise dissection of these distinct calcium entry pathways. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of this compound in their specific cellular and disease models. Further research into the therapeutic potential of this compound and similar pyrazole derivatives is warranted, particularly in the context of diseases where TRPC3 dysregulation is implicated.

References

Methodological & Application

Application Notes and Protocols for a Selective TRPC3 Inhibitor in In Vitro Calcium Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing Pyr10, a potent and selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel, in in vitro calcium imaging experiments. While not a fluorescent indicator itself, this compound is an invaluable pharmacological tool for dissecting the contribution of TRPC3-mediated calcium influx to cellular signaling pathways. TRPC3 channels are key mediators of receptor-operated calcium entry (ROCE), a distinct process from store-operated calcium entry (SOCE). Understanding the specific roles of these pathways is crucial in various research areas, including neuroscience, cardiovascular physiology, and drug discovery. This compound allows for the specific inhibition of TRPC3, enabling researchers to delineate its function in complex calcium signaling cascades.[1][2][3]

Mechanism of Action

This compound is a pyrazole derivative that acts as a selective antagonist of TRPC3 channels.[2] TRPC3 channels are non-selective cation channels that are activated downstream of G-protein coupled receptor (GPCR) and tyrosine kinase receptor activation.[4][5] This activation is primarily mediated by diacylglycerol (DAG), a product of phospholipase C (PLC) activity, independent of inositol 1,4,5-trisphosphate (IP3) and store depletion.[4][6] By blocking TRPC3, this compound effectively inhibits ROCE, allowing for the isolation and study of other calcium entry mechanisms, such as SOCE, which is mediated by STIM1 and Orai1 proteins.[1]

Data Presentation

The selectivity of this compound is a critical aspect of its utility. The following table summarizes its inhibitory potency on TRPC3-mediated ROCE versus STIM1/Orai1-mediated SOCE.

Target Channel/PathwayCell ModelMeasurementIC50 ValueSelectivity (Fold)
TRPC3 (ROCE)Carbachol-stimulated TRPC3-transfected HEK293 cellsCa2+ Influx0.72 µM~18-fold vs. SOCE
STIM1/Orai1 (SOCE)Thapsigargin-induced entry in BRL-2H3 cellsCa2+ Influx13.08 µM-

Data compiled from multiple sources.[2]

Signaling Pathway Diagrams

To visually represent the mechanism of action of this compound, the following diagrams illustrate the distinct ROCE and SOCE pathways.

ROCE_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC Activates DAG DAG PLC->DAG Generates TRPC3 TRPC3 Channel Ca_Influx Ca²⁺ Influx TRPC3->Ca_Influx This compound This compound This compound->TRPC3 Inhibits DAG->TRPC3 Activates

Caption: Receptor-Operated Calcium Entry (ROCE) pathway and the inhibitory action of this compound.

SOCE_Pathway cluster_er Endoplasmic Reticulum cluster_membrane Plasma Membrane cluster_cytosol Cytosol ER_Ca Ca²⁺ Store Ca_Depletion Store Depletion ER_Ca->Ca_Depletion Release STIM1 STIM1 Orai1 Orai1 Channel STIM1->Orai1 Activates Ca_Influx Ca²⁺ Influx Orai1->Ca_Influx Ca_Depletion->STIM1 Sensed by

Caption: Store-Operated Calcium Entry (SOCE) pathway, which is unaffected by this compound at concentrations selective for TRPC3.

Experimental Protocols

The following protocols outline a general workflow for an in vitro calcium imaging experiment to assess the effect of this compound on TRPC3-mediated calcium entry. This typically involves measuring changes in intracellular calcium concentration using a fluorescent indicator dye such as Fura-2 AM or Fluo-4 AM.

Materials
  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127 (for aiding dye solubilization)

  • Dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Cell culture medium

  • Cells of interest (e.g., HEK293 cells overexpressing TRPC3)

  • Agonist to stimulate ROCE (e.g., carbachol or OAG)

  • Agent to induce SOCE (e.g., thapsigargin)

  • Fluorescence microscope or plate reader capable of calcium imaging

Experimental Workflow Diagram

Experimental_Workflow A 1. Cell Culture Seed cells on coverslips or in microplates B 2. Dye Loading Incubate cells with a calcium indicator (e.g., Fura-2 AM) A->B C 3. Baseline Measurement Record baseline fluorescence in a physiological buffer B->C D 4. Pre-incubation with this compound Add this compound at the desired concentration and incubate C->D E 5. Stimulation Add agonist (e.g., carbachol) to induce Ca²⁺ influx D->E F 6. Data Acquisition Record fluorescence changes over time E->F G 7. Data Analysis Calculate fluorescence ratios (for Fura-2) or ΔF/F0 and compare treated vs. untreated cells F->G

Caption: General experimental workflow for assessing the inhibitory effect of this compound on calcium influx.

Detailed Protocol: Fura-2 AM Calcium Imaging

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Preparation:

    • Seed cells (e.g., TRPC3-expressing HEK293 cells) onto glass coverslips or into a 96-well imaging plate.

    • Culture cells until they reach the desired confluency (typically 70-90%).

  • Reagent Preparation:

    • Prepare a 1 mM Fura-2 AM stock solution in high-quality, anhydrous DMSO.[7]

    • Prepare a working solution of this compound by diluting the stock solution in the physiological buffer to be used for the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing 1-5 µM Fura-2 AM and 0.02% Pluronic F-127 in your physiological buffer (e.g., HBSS).

    • Remove the culture medium from the cells and wash once with the physiological buffer.

    • Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[7][8] The optimal loading time and temperature should be determined empirically.[9]

    • After incubation, wash the cells two to three times with the physiological buffer to remove extracellular dye.

    • Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the physiological buffer.[8]

  • Calcium Imaging and this compound Application:

    • Mount the coverslip onto the microscope stage or place the microplate in the reader.

    • Perfuse the cells with the physiological buffer and begin recording.

    • Establish a stable baseline fluorescence recording for 2-5 minutes. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

    • To test the effect of this compound, perfuse the cells with a buffer containing the desired concentration of this compound (e.g., 1-10 µM) for 5-15 minutes prior to stimulation.[10]

    • After the pre-incubation period, add the agonist (e.g., 100 µM carbachol) to the buffer containing this compound to stimulate TRPC3-mediated calcium entry.[1]

    • Continue recording the fluorescence signal until it returns to or near baseline.

    • As a control, perform a parallel experiment without this compound to measure the uninhibited calcium response.

  • Data Analysis:

    • For each cell or region of interest, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).

    • The change in this ratio over time reflects the change in intracellular calcium concentration.

    • Quantify the peak response and/or the area under the curve for both the this compound-treated and control groups.

    • Statistical analysis can then be performed to determine the significance of the inhibition by this compound.

Troubleshooting and Considerations

  • Solubility: this compound is soluble in ethanol and DMSO. Ensure complete dissolution in the stock solution. When preparing working solutions in aqueous buffers, vortexing is recommended to ensure proper dispersion.

  • Concentration: The optimal concentration of this compound will depend on the cell type and the expression level of TRPC3. A concentration-response curve should be generated to determine the IC50 in your specific system.

  • Off-target effects: While this compound is highly selective for TRPC3 over STIM1/Orai1, it is good practice to test for potential off-target effects in your system, especially at higher concentrations.

  • Phototoxicity and Photobleaching: Minimize the exposure of cells to excitation light to avoid phototoxicity and photobleaching of the fluorescent indicator. Use the lowest possible excitation intensity and exposure time that provides a good signal-to-noise ratio.

  • Controls: Always include appropriate controls in your experiments, such as vehicle controls (e.g., DMSO at the same final concentration as used for this compound) and positive controls (agonist stimulation without inhibitor).

By following these guidelines, researchers can effectively use this compound as a tool to investigate the physiological and pathophysiological roles of TRPC3 channels in cellular calcium signaling.

References

Dissolving Pyr10 for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the dissolution of Pyr10, a potent and selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel, for use in cell culture applications. Adherence to these protocols is crucial for ensuring experimental reproducibility and obtaining reliable data.

Introduction to this compound

This compound is a pyrazole-containing compound that selectively inhibits TRPC3 channels, which are non-selective cation channels involved in calcium signaling pathways.[1][2][3] It demonstrates significantly greater potency for TRPC3-mediated receptor-operated calcium entry (ROCE) compared to store-operated calcium entry (SOCE) mediated by STIM1/Orai1 channels.[4][5] This selectivity makes this compound a valuable tool for dissecting the physiological roles of TRPC3 in various cellular processes, including proliferation and fibrosis.[4][6]

Chemical Properties:

PropertyValue
Molecular FormulaC₁₈H₁₃F₆N₃O₂S
Molecular Weight449.37 g/mol [1][4]
CAS Number1315323-00-2[1][4]

Solubility of this compound

This compound is practically insoluble in water but exhibits good solubility in organic solvents.[7] The choice of solvent is critical for preparing stock solutions that can be further diluted in cell culture media.

Solubility Data:

SolventMaximum Concentration
DMSO90 - 100 mg/mL[2][8][9]
Ethanol44.94 mg/mL (100 mM)[4]

For most in vitro cell culture experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for subsequent dilutions in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 449.37 g/mol * 1000 mg/g = 4.49 mg

  • Weighing this compound:

    • Carefully weigh out 4.49 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Adding DMSO:

    • Add 1 mL of sterile DMSO to the tube containing the this compound powder.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[6][8][10] Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7][11]

    • Store the aliquots at -20°C for up to 3-6 months or at -80°C for longer-term storage.[2][9][11] Stock solutions in DMSO are generally stable for at least one month at -20°C.[11]

Note on Final DMSO Concentration: When preparing working solutions for cell culture, ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1% to 0.5%.

Preparation of Working Solutions in Cell Culture Medium

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentration for your experiment. For example, to prepare a 10 µM working solution, you would perform a 1:1000 dilution of the 10 mM stock solution.

  • Mix the working solution thoroughly by gentle pipetting before adding it to your cell cultures.

  • It is recommended to prepare working solutions fresh for each experiment.[1][8]

Signaling Pathway and Experimental Workflow

This compound acts by inhibiting the TRPC3 channel, thereby blocking the influx of Ca²⁺ into the cell that is initiated by certain G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). This inhibition can impact downstream signaling pathways that are dependent on calcium, such as the activation of Nuclear Factor of Activated T-cells (NFAT).

Pyr10_Mechanism cluster_membrane Plasma Membrane GPCR GPCR / RTK PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC3 TRPC3 Channel DAG->TRPC3 Activates Ca_influx Ca²⁺ Influx TRPC3->Ca_influx Mediates This compound This compound This compound->TRPC3 Inhibits Downstream Downstream Ca²⁺ Signaling (e.g., NFAT activation) Ca_influx->Downstream Leads to

Caption: Mechanism of this compound action on the TRPC3 signaling pathway.

The following workflow outlines a typical experiment to assess the effect of this compound on a cellular response.

Experimental_Workflow A 1. Cell Seeding B 2. Cell Culture (24-48h) A->B D 4. Pre-treatment with this compound (or Vehicle Control) B->D C 3. Prepare this compound Working Solutions C->D E 5. Stimulate Cells (e.g., with a GPCR agonist) D->E F 6. Assay Cellular Response (e.g., Calcium imaging, Gene expression) E->F G 7. Data Analysis F->G

Caption: A generalized experimental workflow for studying the effects of this compound.

References

Pyr10 Application Notes for HEK293 Cells: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Pyr10 is a potent and selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel, a non-selective cation channel involved in calcium signaling.[1][2] In Human Embryonic Kidney (HEK293) cells, particularly those overexpressing TRPC3, this compound serves as a valuable tool to investigate receptor-operated calcium entry (ROCE). This document provides detailed application notes and protocols for utilizing this compound in HEK293 cell-based assays, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a pyrazole derivative that selectively blocks TRPC3 channels.[1][2] In HEK293 cells, TRPC3 channels can be activated downstream of G-protein coupled receptors (GPCRs), such as muscarinic acetylcholine receptors. Stimulation of these receptors with an agonist like carbachol activates Phospholipase C (PLC), which in turn leads to the opening of TRPC3 channels and a subsequent influx of Ca²⁺. This compound effectively inhibits this Ca²⁺ influx with high specificity, distinguishing it from store-operated calcium entry (SOCE) pathways mediated by STIM1 and Orai1. A concentration of 3 μM this compound has been shown to completely eliminate TRPC3 currents.[1]

Data Presentation

This compound Activity in HEK293 Cells
ParameterCell LineAssay ConditionValueReference
IC₅₀ TRPC3-transfected HEK293 cellsInhibition of Ca²⁺ influx stimulated by carbachol0.72 µM[1][2]
Effective Concentration TRPC3-transfected HEK293 cellsComplete elimination of TRPC3 currents3 µM[1]
Recommended Working Concentrations
ApplicationSuggested Concentration RangeNotes
Inhibition of TRPC3-mediated Ca²⁺ influx 0.1 - 10 µMStart with a concentration around the IC₅₀ (0.72 µM) and titrate as needed. A 5-minute pre-incubation is recommended.
Cytotoxicity Assessment 1 - 50 µMIt is crucial to determine the cytotoxic profile of this compound in your specific HEK293 cell line and experimental conditions.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: HEK293 or HEK293 cells stably or transiently overexpressing human TRPC3.

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and for stable cell lines, the appropriate selection antibiotic (e.g., Geneticin).

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Preparation of this compound Stock Solution
  • Solvent: Dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.

  • Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Solutions are unstable and should be prepared fresh for optimal results.[2]

Cytotoxicity Assay (MTT or CellTiter-Glo®)

This protocol is a general guideline and should be optimized for your specific experimental setup.

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of growth medium.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Triton™ X-100).

  • Incubation: Incubate the plate for 24-48 hours.

  • Assay:

    • For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm.

    • For CellTiter-Glo® Assay: Follow the manufacturer's instructions. Typically, this involves adding the CellTiter-Glo® reagent to the wells, incubating for a short period, and measuring luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Intracellular Calcium Measurement using Fura-2 AM
  • Cell Seeding: Seed TRPC3-expressing HEK293 cells on glass coverslips or in a black, clear-bottom 96-well plate 24-48 hours prior to the experiment.

  • Fura-2 AM Loading:

    • Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

  • Pre-incubation with this compound: Incubate the cells with the desired concentration of this compound (or vehicle control) in HBSS for 5 minutes.

  • Calcium Measurement:

    • Place the coverslip or plate in a suitable fluorescence imaging system or plate reader equipped for ratiometric calcium imaging.

    • Establish a baseline fluorescence reading.

    • Stimulate the cells with a TRPC3 agonist, such as 100 µM carbachol.

    • Record the fluorescence emission at 510 nm with excitation alternating between 340 nm and 380 nm.

  • Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration. Analyze the change in this ratio upon stimulation in the presence and absence of this compound.

Western Blot for TRPC3 Expression
  • Cell Lysis:

    • Wash HEK293 cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer (or a similar lysis buffer) containing protease inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE:

    • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for TRPC3 overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

G GPCR Muscarinic Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG Produces TRPC3 TRPC3 Channel Ca_influx Ca²⁺ Influx TRPC3->Ca_influx This compound This compound This compound->TRPC3 Carbachol Carbachol Carbachol->GPCR DAG->TRPC3 Opens

Caption: Signaling pathway of TRPC3 activation and this compound inhibition.

G cluster_workflow Experimental Workflow: Calcium Influx Assay A 1. Seed HEK293-TRPC3 cells B 2. Load cells with Fura-2 AM A->B C 3. Wash to remove excess dye B->C D 4. Pre-incubate with this compound (5 min) C->D E 5. Measure baseline fluorescence D->E F 6. Stimulate with Carbachol E->F G 7. Record Ca²⁺ response F->G H 8. Analyze F340/F380 ratio G->H

Caption: Workflow for measuring intracellular calcium with this compound.

References

Application Notes and Protocols for the Use of Pyr10 in Patch Clamp Experiments on TRPC4 and TRPC5 Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Pyr10, a pyrazole compound, in patch clamp electrophysiology experiments to study the function of Transient Receptor Potential Canonical 4 (TRPC4) and 5 (TRPC5) channels. While this compound is primarily recognized as a selective inhibitor of TRPC3 channels, it can be employed as a pharmacological tool to differentiate TRPC3-mediated currents from those potentially carried by TRPC4 and TRPC5, especially in cell systems where these channels are co-expressed.

Introduction to this compound

This compound is a pyrazole derivative that has been identified as a potent and selective inhibitor of the TRPC3 channel.[1][2][3][4] Its mechanism of action involves the direct blockade of the TRPC3 channel pore, thereby inhibiting cation influx. Due to its selectivity for TRPC3 over other TRPC isoforms, this compound serves as a valuable tool for dissecting the specific contributions of TRPC3 to cellular calcium signaling. However, at higher concentrations, this compound can exhibit off-target effects on other channels, including TRPC4 and TRPC5. Understanding these effects is crucial for the accurate interpretation of experimental results.

Mechanism of Action of TRPC4 and TRPC5 Channels

TRPC4 and TRPC5 are non-selective cation channels that are permeable to both Na⁺ and Ca²⁺. They are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) that couple to phospholipase C (PLC). The activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). While the precise activation mechanism is still under investigation, it is understood to involve a combination of G-protein subunits and lipid messengers.

Quantitative Data: this compound Inhibition Profile

The following table summarizes the known inhibitory concentrations (IC₅₀) of this compound on various TRP channels, highlighting its selectivity for TRPC3. It is important to note the significantly lower potency of this compound for TRPC4 and TRPC5.

ChannelIC₅₀ (μM)Cell TypeCommentsReference
TRPC3 0.72HEK293 cellsReceptor-operated Ca²⁺ entry
TRPC4 > 10HEK293 cells<50% inhibition at 10 μM
TRPC5 > 10HEK293 cells<50% inhibition at 10 μM
TRPC6 > 10HEK293 cells<50% inhibition at 10 μM

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical signaling pathway for TRPC4/5 activation and a typical experimental workflow for a patch clamp experiment using this compound.

TRPC45_Signaling_Pathway GPCR GPCR / RTK Gq Gαq/11 GPCR->Gq Agonist Binding PLC PLC Gq->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG TRPC45 TRPC4/5 Channel DAG->TRPC45 Activation Ca_influx Ca²⁺/Na⁺ Influx TRPC45->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization

Figure 1: Simplified signaling pathway of TRPC4/5 channel activation.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Culture & Transfection (e.g., HEK293 with TRPC4/5) patch Establish Whole-Cell Patch Clamp Configuration cell_prep->patch sol_prep Prepare Recording Solutions sol_prep->patch pyr10_prep Prepare this compound Stock Solution pyr10_app Apply this compound pyr10_prep->pyr10_app baseline Record Baseline Current patch->baseline agonist Apply Agonist to Activate TRPC4/5 baseline->agonist agonist->pyr10_app washout Washout this compound pyr10_app->washout data_acq Data Acquisition washout->data_acq analysis Analyze Current Inhibition data_acq->analysis results Generate Dose-Response Curves & IC₅₀ analysis->results

Figure 2: Experimental workflow for a patch clamp experiment using this compound.

Detailed Experimental Protocols

The following protocols are designed for whole-cell patch clamp recordings from HEK293 cells heterologously expressing human TRPC4 or TRPC5 channels. These protocols can be adapted for other cell types and recording configurations.

Cell Preparation
  • Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Transfection: Transiently transfect cells with plasmids encoding human TRPC4 or TRPC5 using a suitable transfection reagent (e.g., Lipofectamine 2000). Co-transfect with a fluorescent protein (e.g., GFP) to identify successfully transfected cells. Experiments are typically performed 24-48 hours post-transfection.

  • Plating: Plate transfected cells onto glass coverslips 12-24 hours before the experiment.

Solutions and Reagents
SolutionComponentConcentration (mM)
External Solution (ECS) NaCl140
CsCl5
CaCl₂2
MgCl₂1
HEPES10
Glucose10
pH adjusted to 7.4 with CsOH
Internal Solution (ICS) Cs-Methanesulfonate145
CsCl8
MgCl₂1
HEPES10
EGTA10
ATP-Mg4
GTP-Na0.3
pH adjusted to 7.2 with CsOH
This compound Stock Solution This compound10
Dissolved in DMSO
Patch Clamp Protocol
  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Place a coverslip with transfected cells in the recording chamber and perfuse with external solution.

    • Identify a fluorescently labeled, healthy-looking cell.

    • Approach the cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage-Clamp Recordings:

    • Clamp the cell at a holding potential of -60 mV.

    • Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 400 ms) every 5 seconds to elicit TRPC4/5 currents.

    • Record baseline currents for a stable period (2-3 minutes).

  • Channel Activation and Inhibition:

    • Activate TRPC4/5 channels by applying a suitable agonist (e.g., 100 µM Carbachol for cells co-expressing a muscarinic receptor, or by including GTPγS in the internal solution).

    • Once a stable activated current is achieved, apply this compound at the desired concentration (e.g., 10 µM to test for non-specific inhibition) by bath perfusion.

    • Record the current in the presence of this compound until a steady-state effect is observed.

  • Washout: Perfuse the chamber with the external solution to wash out this compound and observe any recovery of the current.

  • Data Acquisition and Analysis:

    • Record currents using an appropriate amplifier and data acquisition software.

    • Measure the peak inward and outward currents from the voltage ramps.

    • Calculate the percentage of inhibition by comparing the current amplitude in the presence and absence of this compound.

    • If testing multiple concentrations, construct a dose-response curve to determine the IC₅₀ value.

Concluding Remarks

This compound is a valuable pharmacological tool for the selective inhibition of TRPC3 channels. While it is not a selective inhibitor of TRPC4 and TRPC5, it can be used at appropriate concentrations to help distinguish the contribution of TRPC3 from other TRPC channels in native and heterologous expression systems. Researchers should be mindful of its limited potency against TRPC4 and TRPC5 and interpret the results accordingly. The protocols provided here offer a starting point for designing and executing patch clamp experiments to investigate the effects of this compound on TRPC4 and TRPC5 channels.

References

Application Notes and Protocols for Pyr10 Administration in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of Pyr10, a selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel, in mouse models. The protocols detailed below are based on established research and are particularly relevant for studying cardiovascular diseases, such as myocardial fibrosis.

Introduction

This compound is a pyrazole derivative that functions as a potent and selective inhibitor of TRPC3 channels.[1] TRPC3 channels are non-selective cation channels that play a significant role in calcium signaling pathways. Dysregulation of TRPC3-mediated calcium entry has been implicated in the pathophysiology of various diseases, including cardiac hypertrophy and fibrosis. This compound offers a valuable pharmacological tool to investigate the role of TRPC3 in disease models and to evaluate its therapeutic potential.

Mechanism of Action

This compound selectively inhibits receptor-operated Ca2+ entry (ROCE) mediated by TRPC3 channels. It has an IC50 of 0.72 μM for inhibiting Ca2+ influx in carbachol-stimulated HEK293 cells transfected with TRPC3.[1] Notably, this compound displays significant selectivity for TRPC3 over store-operated Ca2+ entry (SOCE) mediated by Orai1 channels, with an 18-fold higher potency for TRPC3.[1] This selectivity allows for the specific investigation of TRPC3-dependent signaling pathways.

The downstream signaling affected by this compound involves the calcineurin/nuclear factor of activated T-cells (NFAT) pathway. By blocking TRPC3-mediated Ca2+ influx, this compound can inhibit the activation of NFATc3, a key transcription factor involved in the expression of pro-fibrotic and pro-hypertrophic genes.

Pyr10_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TRPC3 TRPC3 Ca_ion Ca²⁺ TRPC3->Ca_ion influx Calcineurin Calcineurin Ca_ion->Calcineurin activates NFAT_P NFATc3-P Calcineurin->NFAT_P dephosphorylates NFAT NFATc3 NFAT_P->NFAT NFAT_nuc NFATc3 NFAT->NFAT_nuc translocation Gene_Expression Pro-fibrotic Gene Expression NFAT_nuc->Gene_Expression induces GPCR GPCR Activation PLC PLC GPCR->PLC DAG DAG PLC->DAG DAG->TRPC3 activates This compound This compound This compound->TRPC3 inhibits

This compound Signaling Pathway

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on in vitro and in vivo studies.

ParameterValueSpecies/Cell LineConditionReference
IC50 (TRPC3) 0.72 μMHEK293 cells (TRPC3 transfected)Carbachol-stimulated Ca2+ influx[1]
IC50 (SOCE) 13.08 μMRBL-2H3 cellsThapsigargin-induced Ca2+ influx[1]
Selectivity ~18-foldTRPC3 vs. Orai1Receptor-operated vs. Store-operated Ca2+ entry[1]
In Vivo Dosage 10 mg/kg/dayRatL-NAME-induced hypertension[2]
In Vivo Administration Intraperitoneal (i.p.) injectionRatL-NAME-induced hypertension[2]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a this compound solution suitable for intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO. For example, to make a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if necessary.

    • Store the stock solution at -20°C for short-term storage. It is recommended to prepare fresh working solutions for each experiment as solutions may be unstable.

  • Working Solution Preparation (for a final concentration of 2.5 mg/mL):

    • This formulation is based on a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • In a sterile microcentrifuge tube, add the following reagents in the specified order, ensuring the solution is clear after each addition:

      • 100 µL of 25 mg/mL this compound stock solution in DMSO.

      • 400 µL of PEG300. Mix well by vortexing.

      • 50 µL of Tween-80. Mix well by vortexing.

      • 450 µL of sterile saline. Mix well by vortexing to obtain a clear solution.

    • The final concentration of this compound in this working solution will be 2.5 mg/mL.

    • Prepare the working solution fresh on the day of the experiment.

Pyr10_Preparation_Workflow cluster_stock Stock Solution cluster_working Working Solution (2.5 mg/mL) Pyr10_powder This compound Powder Stock_Sol 25 mg/mL Stock Solution Pyr10_powder->Stock_Sol DMSO DMSO DMSO->Stock_Sol Add_PEG Add PEG300 (40%) Stock_Sol->Add_PEG 10% Add_Tween Add Tween-80 (5%) Add_PEG->Add_Tween Add_Saline Add Saline (45%) Add_Tween->Add_Saline Working_Sol Final Working Solution Add_Saline->Working_Sol

This compound Solution Preparation
Protocol 2: L-NAME-Induced Myocardial Fibrosis Mouse Model and this compound Administration

This protocol details the induction of myocardial fibrosis in mice using N(ω)-nitro-L-arginine methyl ester (L-NAME) and the subsequent treatment with this compound. This model is established to study hypertension-induced cardiac fibrosis.

Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

Materials:

  • N(ω)-nitro-L-arginine methyl ester (L-NAME)

  • Drinking water

  • This compound working solution (prepared as in Protocol 1)

  • Syringes and needles for intraperitoneal injection (e.g., 27-30 gauge)

Procedure:

  • Induction of Hypertension and Myocardial Fibrosis:

    • Prepare a solution of L-NAME in the drinking water at a concentration of 0.5 mg/mL.[3]

    • Provide the L-NAME-containing water to the mice ad libitum for the duration of the study (e.g., 4-8 weeks).

    • A control group of mice should receive regular drinking water.

    • Monitor the development of hypertension by measuring blood pressure weekly using a non-invasive tail-cuff method.

  • This compound Administration:

    • Based on effective doses in rat models, a starting dose of 10 mg/kg body weight per day for mice is recommended.[2] Dose-response studies may be necessary to determine the optimal dose for a specific mouse strain and experimental endpoint.

    • Administer the prepared this compound working solution via intraperitoneal (i.p.) injection.

    • Calculate the injection volume based on the animal's body weight and the concentration of the working solution (2.5 mg/mL). For a 25g mouse, the injection volume for a 10 mg/kg dose would be 100 µL.

    • Administer this compound daily for the desired treatment period, which may coincide with or follow the L-NAME administration period. A vehicle control group receiving injections of the vehicle solution should be included.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and collect heart tissue.

    • Assess the degree of myocardial fibrosis using histological techniques such as Masson's trichrome or Picrosirius red staining.

    • Perform quantitative analysis of fibrotic areas.

    • Molecular analysis can include Western blotting or qPCR to measure the expression of fibrotic markers (e.g., collagen I, α-SMA) and signaling proteins (e.g., p-NFATc3).

Experimental_Workflow Start Start of Experiment (8-10 week old mice) LNAME L-NAME in Drinking Water (0.5 mg/mL) Start->LNAME Control_Water Normal Drinking Water Start->Control_Water BP_Monitoring Weekly Blood Pressure Monitoring LNAME->BP_Monitoring Control_Water->BP_Monitoring Pyr10_Admin This compound Administration (10 mg/kg/day, i.p.) BP_Monitoring->Pyr10_Admin Treatment Groups Vehicle_Admin Vehicle Administration (i.p.) BP_Monitoring->Vehicle_Admin Control Groups Endpoint Endpoint Analysis (Histology, Molecular Biology) Pyr10_Admin->Endpoint Vehicle_Admin->Endpoint

L-NAME Model Workflow

Concluding Remarks

These application notes provide a framework for the utilization of this compound in in vivo mouse models, particularly for investigating its effects on myocardial fibrosis. Researchers should optimize the provided protocols based on their specific experimental needs, including mouse strain, age, and desired endpoints. Adherence to institutional animal care and use guidelines is mandatory for all in vivo experiments. The selective inhibitory action of this compound on TRPC3 channels makes it a powerful tool for dissecting the role of this ion channel in cardiovascular and other diseases.

References

Application Notes and Protocols for TRPC3 Inhibition Assay Using Pyr10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of compounds against the Transient Receptor Potential Canonical 3 (TRPC3) channel, using the selective inhibitor Pyr10 as a reference compound. The protocol outlines a fluorescent-based calcium influx assay in Human Embryonic Kidney 293 (HEK293) cells stably overexpressing human TRPC3. This application note is intended to guide researchers in pharmacology, drug discovery, and cell signaling in the setup and execution of a robust and reproducible TRPC3 inhibition assay.

Introduction to TRPC3 and this compound

Transient Receptor Potential Canonical 3 (TRPC3) is a non-selective cation channel that plays a significant role in intracellular calcium ([Ca2+]) signaling.[1] It is activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) that engage Phospholipase C (PLC). PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) generates inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While IP3 triggers the release of Ca2+ from intracellular stores, DAG directly activates TRPC3, leading to an influx of extracellular Ca2+, contributing to the sustained phase of the calcium signal. Dysregulation of TRPC3 has been implicated in various pathological conditions, including cardiac hypertrophy and neurodegenerative diseases, making it a promising therapeutic target.

This compound is a potent and selective small-molecule inhibitor of TRPC3.[1][2][3][4][5] It effectively blocks receptor-operated calcium entry (ROCE) mediated by TRPC3 with a reported half-maximal inhibitory concentration (IC50) of approximately 0.72 µM.[1][3][4][5] this compound exhibits significant selectivity for TRPC3 over the store-operated calcium entry (SOCE) pathway mediated by STIM1 and Orai1 channels, with a reported 18-fold higher potency for TRPC3.[2][3][5] This selectivity makes this compound an invaluable tool for studying the physiological and pathological roles of TRPC3.

TRPC3 Signaling Pathway

The activation of TRPC3 is a key event in the signal transduction cascade initiated by the stimulation of Gq/11-coupled GPCRs. The binding of an agonist, such as carbachol to muscarinic receptors, activates PLC, which then hydrolyzes PIP2 into DAG and IP3. DAG directly gates the TRPC3 channel, leading to cation influx, primarily Ca2+ and Na+, and subsequent cellular responses.

TRPC3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Carbachol) GPCR Gq/11-coupled GPCR (e.g., Muscarinic Receptor) Agonist->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 TRPC3 TRPC3 Channel Ca_influx Ca²⁺ Influx TRPC3->Ca_influx This compound This compound This compound->TRPC3 Inhibits DAG->TRPC3 Activates Cellular_Response Downstream Cellular Responses Ca_influx->Cellular_Response

TRPC3 signaling pathway upon GPCR stimulation.

Quantitative Data: this compound Inhibition of TRPC3

The inhibitory potency of this compound against carbachol-induced calcium influx in TRPC3-expressing HEK293 cells is summarized below. The data are presented as a representative dose-response relationship.

This compound Concentration (µM)% Inhibition of Ca2+ Influx (Representative)
0.015.2
0.115.8
0.542.1
0.72 50.0 (IC50)
1.058.3
5.088.5
10.095.1

Note: The percentage inhibition values are illustrative and calculated based on a standard four-parameter logistic model with a known IC50 of 0.72 µM. Actual experimental values may vary.

ParameterValueReference
IC50 (TRPC3-ROCE) 0.72 µM[1][3][4][5]
IC50 (STIM1/Orai1-SOCE) 13.08 µM[1][4][5]
Selectivity (SOCE/ROCE) ~18-fold[2][3][5]

Experimental Protocol: TRPC3 Inhibition Assay

This protocol describes a calcium imaging assay to measure the inhibition of TRPC3 channels by a test compound, using this compound as a positive control. The assay utilizes HEK293 cells stably expressing human TRPC3 and the ratiometric fluorescent calcium indicator Fura-2 AM.

Materials and Reagents
  • Cells: HEK293 cells stably expressing human TRPC3 (e.g., from BPS Bioscience, Cat. #79605).

  • Culture Medium: MEM supplemented with 10% FBS, 1% Non-Essential Amino Acids, 1 mM Sodium Pyruvate, 1% Penicillin/Streptomycin, and 400 µg/ml Geneticin.

  • This compound: (e.g., from Tocris, Cat. #6941).

  • Carbachol: (e.g., from Sigma-Aldrich, Cat. #C4382).

  • Fura-2 AM: (e.g., from Thermo Fisher Scientific, Cat. #F1221).

  • Pluronic F-127: (e.g., from Thermo Fisher Scientific, Cat. #P3000MP).

  • Probenecid: (optional, for improving dye retention).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • DMSO: (Dimethyl sulfoxide), cell culture grade.

  • Black, clear-bottom 96-well plates.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis Seed_Cells Seed TRPC3-HEK293 cells in 96-well plates Load_Dye Load cells with Fura-2 AM Seed_Cells->Load_Dye Wash_Cells Wash to remove extracellular dye Load_Dye->Wash_Cells Pre_incubation Pre-incubate with this compound or test compound Wash_Cells->Pre_incubation Stimulation Stimulate with Carbachol Pre_incubation->Stimulation Measurement Measure Ca²⁺ influx (Fluorescence Ratio 340/380 nm) Stimulation->Measurement Data_Processing Calculate fluorescence ratio change Measurement->Data_Processing Normalization Normalize data to controls Data_Processing->Normalization Curve_Fitting Generate dose-response curve Normalization->Curve_Fitting IC50_Determination Determine IC₅₀ value Curve_Fitting->IC50_Determination

Workflow for the TRPC3 inhibition assay.
Step-by-Step Procedure

1. Cell Culture and Seeding:

1.1. Culture TRPC3-HEK293 cells in the recommended growth medium in a T75 flask at 37°C in a humidified atmosphere with 5% CO2. 1.2. The day before the assay, detach the cells using trypsin-EDTA and resuspend them in fresh medium. 1.3. Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium. 1.4. Incubate the plate overnight to allow for cell attachment and formation of a monolayer.

2. Preparation of Solutions:

2.1. This compound Stock Solution (10 mM): Dissolve 4.49 mg of this compound (MW: 449.37 g/mol ) in 1 mL of DMSO. Aliquot and store at -20°C. 2.2. Carbachol Stock Solution (100 mM): Dissolve 18.26 mg of carbachol (MW: 182.65 g/mol ) in 1 mL of sterile water. Aliquot and store at -20°C. 2.3. Fura-2 AM Loading Solution (5 µM): Prepare a 1 mM Fura-2 AM stock solution in DMSO. On the day of the experiment, dilute the stock solution in Assay Buffer to a final concentration of 5 µM. To aid in dye loading, add Pluronic F-127 to a final concentration of 0.02%. If using, add probenecid to a final concentration of 2.5 mM.

3. Fura-2 AM Loading:

3.1. Gently aspirate the culture medium from the wells. 3.2. Wash the cells once with 100 µL of Assay Buffer. 3.3. Add 50 µL of the Fura-2 AM Loading Solution to each well. 3.4. Incubate the plate at 37°C for 45-60 minutes in the dark. 3.5. After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove any extracellular Fura-2 AM. 3.6. After the final wash, add 90 µL of Assay Buffer to each well.

4. Compound Incubation:

4.1. Prepare serial dilutions of this compound and the test compound(s) in Assay Buffer at 10x the final desired concentration. 4.2. Add 10 µL of the 10x compound dilutions to the respective wells. For control wells (0% inhibition), add 10 µL of Assay Buffer with the corresponding DMSO concentration. For baseline control wells (100% inhibition), a high concentration of a non-selective TRP channel blocker like Ruthenium Red can be used, or alternatively, the data can be normalized to the response without any inhibitor. 4.3. Incubate the plate at room temperature for 10-20 minutes in the dark.

5. Measurement of Calcium Influx:

5.1. Set up a fluorescence plate reader (e.g., FlexStation or similar) to measure the fluorescence intensity at an emission wavelength of 510 nm with alternating excitation at 340 nm and 380 nm. 5.2. Record a stable baseline fluorescence for 20-30 seconds. 5.3. Add 20 µL of a 6x carbachol solution (for a final concentration of 10-100 µM) to each well using the instrument's integrated fluidics or a multichannel pipette. 5.4. Continue recording the fluorescence for an additional 2-3 minutes to capture the peak and sustained calcium response.

6. Data Analysis:

6.1. For each well, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point. 6.2. Determine the peak increase in the F340/F380 ratio after the addition of carbachol. 6.3. Normalize the data: The response in the presence of the inhibitor is expressed as a percentage of the response in the vehicle-treated control wells.

  • % Inhibition = 100 * (1 - (Response with Inhibitor - Baseline) / (Response of Vehicle Control - Baseline)) 6.4. Plot the % Inhibition against the logarithm of the inhibitor concentration. 6.5. Fit the data to a four-parameter logistic equation to determine the IC50 value of the test compound.

Troubleshooting

  • Low Signal-to-Noise Ratio:

    • Increase the Fura-2 AM loading concentration or incubation time.

    • Ensure complete removal of extracellular dye by thorough washing.

    • Optimize cell seeding density.

  • High Well-to-Well Variability:

    • Ensure a uniform cell monolayer.

    • Use a multichannel pipette or automated liquid handler for consistent reagent addition.

  • No Response to Carbachol:

    • Confirm the expression and functionality of TRPC3 in the cell line.

    • Check the concentration and activity of the carbachol solution.

Conclusion

This application note provides a comprehensive guide for performing a TRPC3 inhibition assay using the selective inhibitor this compound. The detailed protocol for the calcium imaging-based assay, along with the provided quantitative data and pathway diagrams, serves as a valuable resource for researchers investigating the pharmacology of TRPC3 and screening for novel inhibitors. Adherence to this protocol will enable the generation of reliable and reproducible data for the characterization of TRPC3 modulators.

References

Pyr10 Treatment for Primary Cell Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyr10 is a potent and selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel, a receptor-operated cation channel involved in regulating intracellular calcium levels.[1] Dysregulation of TRPC3 channels has been implicated in various cellular processes, including proliferation and fibrosis. These application notes provide detailed protocols for the use of this compound in primary cell cultures, with a specific focus on primary cardiac fibroblasts, to study its effects on cell signaling, viability, and proliferation.

Mechanism of Action

This compound is a pyrazole derivative that selectively blocks receptor-operated Ca2+ entry (ROCE) through TRPC3 channels.[2][3] It exhibits significantly higher potency for TRPC3 over store-operated Ca2+ entry (SOCE) mediated by Orai1 channels, making it a valuable tool for dissecting the specific roles of TRPC3 in cellular signaling.[3] The primary mechanism of action involves the inhibition of Ca2+ influx, which in turn modulates downstream signaling pathways, such as the calcineurin/NFAT (Nuclear Factor of Activated T-cells) pathway, known to be a critical regulator of cardiac fibroblast activation and myocardial fibrosis.[1][2]

TRPC3 Signaling Pathway in Cardiac Fibroblasts

The activation of G-protein coupled receptors (GPCRs) by agonists like Angiotensin II (Ang II) or Transforming Growth Factor-beta (TGF-β) triggers the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG directly activates TRPC3 channels, leading to an influx of Ca2+. The sustained increase in intracellular Ca2+ activates calcineurin, a phosphatase that dephosphorylates NFAT, allowing its translocation to the nucleus. In the nucleus, NFAT acts as a transcription factor, promoting the expression of pro-fibrotic genes, leading to fibroblast proliferation and differentiation into myofibroblasts. This compound selectively blocks the TRPC3 channel, thereby inhibiting this cascade.

TRPC3_Signaling_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus Agonist Agonist (e.g., Ang II, TGF-β) GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC DAG DAG PLC->DAG Produces TRPC3 TRPC3 Channel Ca2_influx Ca²⁺ Influx TRPC3->Ca2_influx Mediates DAG->TRPC3 Activates Calcineurin Calcineurin Ca2_influx->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_n NFAT NFAT->NFAT_n Translocates Gene_expression Pro-fibrotic Gene Expression NFAT_n->Gene_expression Promotes This compound This compound This compound->TRPC3 Inhibits

Caption: TRPC3 signaling pathway in cardiac fibroblasts and the inhibitory action of this compound.

Quantitative Data Summary

ParameterCell TypeValueReference
IC50 for TRPC3 HEK293 cells overexpressing TRPC30.72 µM[1]
IC50 for SOCE RBL-2H3 cells13.08 µM[1]
Working Concentration Primary Rat Cardiac Fibroblasts1 µMSaliba et al., 2019
Incubation Time Primary Rat Cardiac Fibroblasts24 hoursSaliba et al., 2019

Experimental Protocols

Protocol 1: General Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 449.37 g/mol ), dissolve 0.449 mg of this compound in 100 µL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C. Stock solutions are stable for up to 3 months when stored properly.[4] For daily use, a fresh working solution should be prepared by diluting the stock solution in the appropriate cell culture medium.

Protocol 2: Treatment of Primary Cardiac Fibroblasts with this compound

This protocol is adapted from Saliba et al., 2019 for studying the effect of this compound on primary rat cardiac fibroblast proliferation.

Materials:

  • Primary rat cardiac fibroblasts

  • Complete fibroblast growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • Cell culture plates (e.g., 96-well plates for viability/proliferation assays)

Workflow:

Treatment_Workflow start Seed Primary Cardiac Fibroblasts incubate1 Incubate 24h (Cell Adherence) start->incubate1 serum_starve Serum Starve (24h, optional) incubate1->serum_starve treat Treat with this compound (1µM) or Vehicle (DMSO) serum_starve->treat incubate2 Incubate 24h treat->incubate2 assay Perform Viability/ Proliferation Assay incubate2->assay

Caption: Experimental workflow for this compound treatment of primary cardiac fibroblasts.

Procedure:

  • Cell Seeding: Seed primary rat cardiac fibroblasts in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete fibroblast growth medium.

  • Cell Adherence: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to adhere.

  • Serum Starvation (Optional but Recommended): To synchronize the cell cycle and reduce the baseline proliferation rate, gently aspirate the growth medium and replace it with a serum-free or low-serum (e.g., 0.5% FBS) medium. Incubate for an additional 24 hours.

  • This compound Treatment:

    • Prepare a working solution of this compound at the desired final concentration (e.g., 1 µM) in the appropriate cell culture medium (with or without serum, depending on the experimental design).

    • Prepare a vehicle control solution containing the same final concentration of DMSO as the this compound working solution. The final DMSO concentration should typically be kept below 0.1% to avoid solvent toxicity.

    • Aspirate the medium from the wells and add 100 µL of the this compound working solution or the vehicle control solution to the respective wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Endpoint Assays: Proceed with cell viability or proliferation assays as described in the following protocols.

Protocol 3: Cell Viability Assessment using MTT Assay

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Following the 24-hour incubation with this compound or vehicle, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully aspirate the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 4: Cell Proliferation Assessment using BrdU Incorporation Assay

Materials:

  • BrdU (Bromodeoxyuridine) labeling reagent

  • Fixing/Denaturing solution

  • Anti-BrdU antibody (conjugated to HRP or a fluorescent dye)

  • Substrate for the conjugated enzyme (e.g., TMB for HRP)

  • Stop solution (if using a colorimetric assay)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader or fluorescence microscope

Procedure:

  • Co-incubate the cells with this compound (or vehicle) and BrdU labeling reagent for the final 2-24 hours of the treatment period (the duration of BrdU labeling depends on the cell proliferation rate).

  • After the labeling period, remove the culture medium and fix the cells with the fixing/denaturing solution for 30 minutes at room temperature.

  • Wash the wells three times with the wash buffer.

  • Add the anti-BrdU antibody solution and incubate for 1-2 hours at room temperature.

  • Wash the wells three times with the wash buffer.

  • If using an HRP-conjugated antibody, add the TMB substrate and incubate until a color change is observed. Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • If using a fluorescently-conjugated antibody, measure the fluorescence intensity using a microplate reader or visualize the cells using a fluorescence microscope.

  • Calculate cell proliferation as a percentage of the vehicle-treated control.

Troubleshooting

IssuePossible CauseSolution
Low cell viability in all wells This compound concentration is too high.Perform a dose-response curve to determine the optimal non-toxic concentration.
High DMSO concentration in the final medium.Ensure the final DMSO concentration is below 0.1%.
High variability between replicate wells Uneven cell seeding.Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No significant effect of this compound This compound concentration is too low.Increase the concentration of this compound.
Incubation time is too short.Increase the incubation time with this compound.
Primary cells are not responsive to TRPC3 inhibition.Confirm TRPC3 expression in your primary cell type using techniques like qPCR or Western blotting.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of TRPC3 channels in primary cell cultures. The provided protocols offer a framework for studying its effects on cell viability and proliferation. Researchers should optimize these protocols for their specific primary cell type and experimental conditions to ensure reliable and reproducible results. Careful consideration of controls and potential sources of variability is crucial for the accurate interpretation of data.

References

Application Notes and Protocols: Preparation of Pyr10 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a Pyr10 stock solution in dimethyl sulfoxide (DMSO). This compound is a selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel, a key player in calcium signaling pathways. Accurate preparation of this compound stock solutions is critical for reliable and reproducible experimental results in cell-based assays and other research applications. These application notes include the chemical and physical properties of this compound, a step-by-step protocol for solubilization, stability and storage recommendations, and essential safety information. Additionally, a diagram of the TRPC3 signaling pathway and an experimental workflow for stock solution preparation are provided to aid researchers.

Introduction to this compound

This compound is a pyrazole derivative that acts as a potent and selective inhibitor of the TRPC3 channel.[1][2][3][4][5] TRPC3 is a non-selective cation channel that is activated by diacylglycerol (DAG) following the stimulation of G-protein coupled receptors (GPCRs) and subsequent activation of phospholipase C (PLC). The resulting influx of Ca²⁺ through TRPC3 channels plays a crucial role in a variety of physiological processes. Due to its selectivity, this compound is a valuable tool for investigating the specific roles of TRPC3 in cellular signaling.

This compound Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and experimental design.

PropertyValueReference
Molecular Weight 449.37 g/mol [1][2]
Formula C₁₈H₁₃F₆N₃O₂S[2]
CAS Number 1315323-00-2[1][2]
Appearance White to light yellow solid[2]
Solubility in DMSO ≥ 90 mg/mL[1][3]
Purity ≥98%[6][7]

Table 1: Chemical and Physical Properties of this compound.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on specific experimental needs.

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure:

  • Pre-weighing Preparation: Before handling, allow the this compound powder vial to equilibrate to room temperature for at least 30 minutes to prevent condensation.

  • Calculating the Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound required using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 449.37 g/mol = 4.4937 mg

  • Weighing this compound: Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Solubilization: a. Add the weighed this compound powder to a sterile microcentrifuge tube or vial. b. Add the desired volume of DMSO (e.g., 1 mL for a 10 mM solution from 4.4937 mg of this compound). c. Tightly cap the tube/vial.

  • Dissolution: a. Vortex the solution for 1-2 minutes to facilitate dissolution. b. If the compound does not fully dissolve, sonication for a short period (5-10 minutes) in a water bath sonicator can be applied. Gentle warming to 37°C may also aid dissolution, but prolonged heating should be avoided. c. Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage: a. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. This minimizes freeze-thaw cycles. b. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

Storage and Stability

Proper storage is crucial to maintain the integrity of the this compound stock solution.

Storage ConditionPowderIn Solvent (DMSO)
-20°C 3 years1 year
-80°C 3 years2 years
4°C 2 years2 weeks

Table 2: Recommended Storage Conditions and Stability of this compound. [2][5][8]

It is highly recommended to store the DMSO stock solution at -80°C for long-term use.[2][8] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.

Safety Precautions

  • Always handle this compound powder and DMSO in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • DMSO is a powerful solvent and can facilitate the absorption of substances through the skin. Avoid direct contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for comprehensive safety information.

Visualization of Experimental Workflow and Signaling Pathway

To facilitate understanding, the following diagrams illustrate the experimental workflow for preparing the this compound stock solution and the TRPC3 signaling pathway.

G cluster_workflow Experimental Workflow: this compound Stock Solution Preparation A Equilibrate this compound to Room Temperature B Calculate Required Mass A->B C Weigh this compound Powder B->C D Add DMSO to this compound C->D E Vortex/Sonicate to Dissolve D->E F Visually Inspect for Clarity E->F G Aliquot into Single-Use Tubes F->G H Store at -80°C G->H

Caption: Workflow for preparing this compound stock solution.

G cluster_pathway TRPC3 Signaling Pathway GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC3 TRPC3 Channel DAG->TRPC3 Activates Ca_influx Ca²⁺ Influx TRPC3->Ca_influx Downstream Downstream Cellular Responses Ca_influx->Downstream This compound This compound This compound->TRPC3 Inhibits

Caption: Simplified TRPC3 signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for Studying Myocardial Fibrosis with Pyr10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myocardial fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins in the heart, is a key contributor to the progression of most heart diseases, leading to cardiac stiffness and dysfunction. The differentiation of cardiac fibroblasts into myofibroblasts is a critical event in this process. Pyr10, a selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel, has emerged as a valuable pharmacological tool for studying and potentially mitigating myocardial fibrosis. By blocking TRPC3-mediated Ca2+ entry into cardiac fibroblasts, this compound effectively blunts their activation and the subsequent fibrotic processes.[1][2] These application notes provide a comprehensive overview of the use of this compound in myocardial fibrosis research, including its mechanism of action, quantitative effects, and detailed experimental protocols.

Mechanism of Action

This compound is a pyrazole derivative that selectively inhibits the TRPC3 channel, a key mediator of receptor-operated Ca2+ entry (ROCE).[3] In the context of myocardial fibrosis, pro-fibrotic stimuli lead to the activation of signaling pathways that open TRPC3 channels, causing an influx of Ca2+. This rise in intracellular Ca2+ activates the calcineurin/Nuclear Factor of Activated T-cells (NFAT) signaling cascade. Specifically, the transcription factor NFATc3 is activated and translocates to the nucleus, where it promotes the transcription of genes associated with fibroblast proliferation and collagen synthesis.[1][2] this compound, by blocking the initial Ca2+ entry through TRPC3, effectively inhibits the activation of the NFATc3 pathway, thereby reducing cardiac fibroblast proliferation and collagen secretion.[1]

Pyr10_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-fibrotic_Stimuli Pro-fibrotic Stimuli (e.g., Angiotensin II, TGF-β) TRPC3 TRPC3 Channel Pro-fibrotic_Stimuli->TRPC3 Activates Ca2_influx Ca2+ Influx TRPC3->Ca2_influx Allows NFATc3_inactive NFATc3 (inactive) Ca2_influx->NFATc3_inactive Activates NFATc3_active NFATc3 (active) NFATc3_inactive->NFATc3_active Dephosphorylation Gene_Transcription Gene Transcription (Collagen, α-SMA) NFATc3_active->Gene_Transcription Promotes This compound This compound This compound->TRPC3 Inhibits Myocardial_Fibrosis Myocardial_Fibrosis Gene_Transcription->Myocardial_Fibrosis Leads to

Figure 1: this compound Mechanism of Action in Myocardial Fibrosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key markers of myocardial fibrosis, both in vitro and in vivo.

Table 1: In Vitro Effects of this compound on Cardiac Fibroblasts

ParameterTreatmentResultReference
Basal Ca2+ Level 10 µM this compoundReduced[1]
Receptor-Operated Ca2+ Entry (ROCE) 10 µM this compoundInhibited[1]
Cell Proliferation 10 µM this compoundInhibited[1]
NFATc3 Activation 10 µM this compoundLowered[1]
Collagen Secretion 10 µM this compoundDecreased[1]

Table 2: In Vivo Effects of this compound in l-NAME Hypertensive Mouse Model of Myocardial Fibrosis

ParameterTreatment GroupResult Compared to Untreated l-NAME GroupReference
NFATc3 Activation in Cardiac Fibroblasts l-NAME + this compoundLower[1]
Cardiac Fibroblast Proliferation l-NAME + this compoundLower[1]
Basal Ca2+ in Cardiac Fibroblasts l-NAME + this compoundLower[1]
ROCE in Cardiac Fibroblasts l-NAME + this compoundLower[1]

Experimental Protocols

In Vitro Studies with Cardiac Fibroblasts

1. Isolation and Culture of Cardiac Fibroblasts

This protocol describes the isolation of cardiac fibroblasts from adult rat ventricles.

  • Materials:

    • Adult Sprague-Dawley rats

    • Digestion buffer (e.g., Collagenase Type II)

    • Fibroblast growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

    • Percoll gradient solutions

    • Cell culture flasks and plates

  • Procedure:

    • Euthanize the rat according to institutional guidelines and excise the heart.

    • Mince the ventricular tissue and digest with collagenase solution.

    • Isolate fibroblasts from other cardiac cell types using a Percoll density gradient.

    • Plate the isolated fibroblasts in culture flasks and maintain in a humidified incubator at 37°C and 5% CO2.

    • Passage the cells upon reaching confluence. Experiments are typically performed on cells from passages 1-3.

2. Treatment of Cardiac Fibroblasts with this compound

  • Materials:

    • This compound (stock solution typically in DMSO)

    • Cultured cardiac fibroblasts

    • Serum-free or low-serum medium

    • Pro-fibrotic stimulus (e.g., Angiotensin II, TGF-β1)

  • Procedure:

    • Seed cardiac fibroblasts in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for proliferation assays).

    • Once cells reach the desired confluency, serum-starve them for 24 hours to synchronize their cell cycle.

    • Pre-treat the cells with this compound (a typical concentration is 10 µM) for 1-2 hours.[1]

    • Add the pro-fibrotic stimulus (e.g., 100 nM Angiotensin II or 10 ng/mL TGF-β1) in the continued presence of this compound.

    • Incubate for the desired time period (e.g., 24-48 hours) before proceeding with downstream analysis.

In_Vitro_Workflow cluster_workflow In Vitro Experimental Workflow start Isolate & Culture Cardiac Fibroblasts seed Seed Cells in Plates start->seed starve Serum Starve (24h) seed->starve pretreat Pre-treat with this compound (1-2h) starve->pretreat stimulate Add Pro-fibrotic Stimulus + this compound pretreat->stimulate incubate Incubate (24-48h) stimulate->incubate analysis Downstream Analysis (Western Blot, qPCR, etc.) incubate->analysis

Figure 2: General workflow for in vitro experiments with this compound.
In Vivo Studies using l-NAME Hypertensive Mouse Model

1. Induction of Myocardial Fibrosis

  • Animal Model: C57BL/6 mice

  • Inducing Agent: N(ω)-nitro-l-arginine methyl ester (l-NAME)

  • Procedure:

    • Administer l-NAME in the drinking water (concentration to be optimized, e.g., 0.5 g/L) for a period of several weeks (e.g., 4 weeks) to induce hypertension and subsequent myocardial fibrosis.[1][2]

2. Administration of this compound

  • Drug Formulation: this compound can be dissolved in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline.[3]

  • Route of Administration: Intraperitoneal (i.p.) injection or oral gavage.

  • Dosage and Frequency: The optimal dosage needs to be determined empirically. As a starting point, consider a dose range based on similar compounds used in vivo. For example, a related TRPC3 inhibitor, Pyr3, has been used at doses of 0.1 mg/kg/day.

  • Procedure:

    • Begin this compound administration concurrently with or after the induction of fibrosis with l-NAME.

    • Administer this compound or vehicle control to the respective groups of mice daily for the duration of the study.

    • At the end of the treatment period, euthanize the animals and harvest the hearts for analysis.

Key Experimental Assays

1. Western Blotting for Fibrotic Markers

  • Objective: To quantify the protein expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and Collagen Type I.

  • Procedure:

    • Lyse cultured cardiac fibroblasts or homogenized heart tissue in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against α-SMA, Collagen I, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.

2. Quantitative Real-Time PCR (qPCR) for Profibrotic Gene Expression

  • Objective: To measure the mRNA levels of profibrotic genes such as Acta2 (α-SMA) and Col1a1 (Collagen I).

  • Procedure:

    • Isolate total RNA from cultured cardiac fibroblasts or heart tissue using a suitable kit (e.g., RNeasy Kit).

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qPCR using SYBR Green master mix and primers specific for the target genes and a housekeeping gene (e.g., Gapdh).

    • The PCR cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

3. Histological Analysis of Myocardial Fibrosis

  • Objective: To visualize and quantify collagen deposition in heart tissue sections.

  • Staining Method: Masson's Trichrome or Picrosirius Red staining.

  • Procedure:

    • Fix harvested hearts in 4% paraformaldehyde, embed in paraffin, and cut into sections.

    • Deparaffinize and rehydrate the tissue sections.

    • Stain the sections with Masson's Trichrome (collagen stains blue) or Picrosirius Red (collagen stains red).

    • Image the stained sections using a light microscope.

    • Quantify the fibrotic area as a percentage of the total tissue area using image analysis software (e.g., ImageJ).

Integrated Signaling Pathway

This compound's primary mechanism involves the inhibition of the TRPC3-NFATc3 pathway. This pathway can be integrated with other major pro-fibrotic signaling cascades, such as the Transforming Growth Factor-β (TGF-β) and NADPH Oxidase 4 (NOX4) pathways. Pro-fibrotic stimuli can activate TGF-β receptors, leading to the phosphorylation of Smad2/3, which then translocates to the nucleus to promote fibrotic gene expression. These stimuli can also increase the expression of NOX4, leading to the production of reactive oxygen species (ROS), which further contribute to fibroblast activation. While the direct effect of this compound on the TGF-β and NOX4 pathways is still under investigation, its blockade of the parallel TRPC3-NFATc3 pathway represents a critical intervention point to disrupt the overall pro-fibrotic signaling network.

Integrated_Signaling_Pathway cluster_stimuli Pro-fibrotic Stimuli cluster_pathways Signaling Pathways cluster_tgf TGF-β Pathway cluster_trpc TRPC3 Pathway cluster_nox NOX4 Pathway cluster_cellular_response Cellular Response Stimuli e.g., Angiotensin II, Pressure Overload TGF_beta_R TGF-β Receptor Stimuli->TGF_beta_R TRPC3 TRPC3 Channel Stimuli->TRPC3 NOX4 NOX4 Stimuli->NOX4 pSmad2_3 p-Smad2/3 TGF_beta_R->pSmad2_3 Gene_Expression Profibrotic Gene Expression pSmad2_3->Gene_Expression Ca2_influx Ca2+ Influx TRPC3->Ca2_influx NFATc3 NFATc3 Activation Ca2_influx->NFATc3 NFATc3->Gene_Expression This compound This compound This compound->TRPC3 ROS ROS Production NOX4->ROS Fibroblast_Activation Cardiac Fibroblast Activation ROS->Fibroblast_Activation Myocardial_Fibrosis Myocardial Fibrosis Fibroblast_Activation->Myocardial_Fibrosis Gene_Expression->Fibroblast_Activation

Figure 3: Integrated Pro-fibrotic Signaling Pathways.

Conclusion

This compound is a potent and selective tool for investigating the role of the TRPC3 channel in myocardial fibrosis. The protocols and data presented here provide a framework for researchers to utilize this compound in both in vitro and in vivo models to further elucidate the mechanisms of cardiac fibrosis and to explore potential therapeutic strategies targeting this pathway.

References

Troubleshooting & Optimization

Pyr10 solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of Pyr10 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a cell-permeable pyrazole derivative that functions as a selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel.[1][2][3][4][5] It is used in research to discriminate between receptor-operated calcium entry (ROCE), which is mediated by channels like TRPC3, and store-operated calcium entry (SOCE).[1][6][7] Its inhibitory action on TRPC3 leads to the downstream inhibition of NFATc3 (Nuclear Factor of Activated T-cells c3) activation.[1][6][7]

Q2: What is the inherent solubility of this compound in aqueous solutions? A2: this compound has very low solubility in aqueous buffers. Direct dissolution in physiological buffers like PBS or saline will likely result in precipitation or an inability to achieve desired concentrations for experiments. This is a common issue for many small molecule inhibitors which are often hydrophobic in nature.

Q3: In which solvents is this compound soluble? A3: this compound is readily soluble in organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are the most commonly recommended solvents for preparing high-concentration stock solutions.[1][2][5][6][8]

Q4: How should I store this compound powder and its stock solutions? A4: Unreconstituted this compound powder should be stored at -20°C.[1][2][6] Stock solutions, typically prepared in DMSO, should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[2][9][10] It is often recommended to use freshly prepared solutions, as some suppliers note that solutions are unstable.[3] Stock solutions in DMSO may be stable for up to one to three months at -20°C.[9][10]

Quantitative Solubility Data

The solubility of this compound varies significantly across different solvent systems. The following table summarizes maximum concentrations reported by various suppliers.

Solvent/Formulation SystemMax Concentration (mg/mL)Max Concentration (mM)Source(s)
DMSO90 - 100 mg/mL200.2 - 222.5 mM[2][5]
Ethanol44.94 mg/mL100 mM[1][6][7]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 - 3.3 mg/mL≥ 5.56 - 7.34 mM[2][8]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL≥ 5.56 mM[2]

Note: The molecular weight of this compound is 449.37 g/mol . Calculations are based on this value.[1]

Troubleshooting Guide: this compound Precipitation in Aqueous Buffer

Encountering precipitation when diluting a this compound stock solution into an aqueous buffer is a common challenge. Follow this guide to diagnose and solve the issue.

Problem: My this compound solution precipitated after dilution into my experimental buffer.

G start Precipitation Observed in Aqueous Buffer q1 Was a high-concentration stock in 100% DMSO or Ethanol prepared first? start->q1 a1_no No q1->a1_no Incorrect Protocol a1_yes Yes q1->a1_yes Correct Protocol sol1 Solution: Prepare a stock solution in 100% DMSO (e.g., 10-100 mM). a1_no->sol1 q2 What is the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer? a1_yes->q2 end Problem Resolved sol1->end a2_high > 0.5% q2->a2_high High a2_low < 0.5% q2->a2_low Acceptable sol2 Warning: High solvent concentrations can be toxic to cells. Check literature for your cell line's tolerance. a2_high->sol2 q3 How was the dilution performed? a2_low->q3 sol2->q3 a3_direct Stock added directly to bulk buffer q3->a3_direct a3_vortex Stock added to buffer while vortexing/mixing q3->a3_vortex sol3 Solution: Add the stock solution dropwise to the aqueous buffer while vigorously vortexing to ensure rapid dispersion. a3_direct->sol3 q4 Is the final this compound concentration too high for the buffer system? a3_vortex->q4 sol3->end sol4 Solution: Lower the final concentration of this compound. Consider using co-solvents like PEG300 or Tween-80 for higher concentrations. q4->sol4 Likely sol4->end

Caption: Troubleshooting workflow for this compound precipitation issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution, which is the essential first step before making working dilutions.

G cluster_workflow Workflow: this compound Stock Solution Preparation step1 Step 1: Weigh this compound Accurately weigh the desired mass of this compound powder (MW = 449.37 g/mol). step2 Step 2: Add Solvent Add the calculated volume of 100% anhydrous DMSO to achieve a 10 mM concentration. step1->step2 step3 Step 3: Dissolve Vortex thoroughly. If needed, sonicate the solution briefly in a water bath to ensure complete dissolution. step2->step3 step4 Step 4: Store Aliquot into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. step3->step4

Caption: Experimental workflow for preparing a this compound stock solution.

Methodology:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 4.49 mg of this compound.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass = 0.010 mol/L x 0.001 L x 449.37 g/mol x 1000 mg/g = 4.4937 mg

  • Preparation:

    • Carefully weigh 4.49 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of high-purity, anhydrous DMSO.

    • Vortex the tube for 1-2 minutes until the powder is fully dissolved.

    • If any particulates remain, sonicate the tube in a room temperature water bath for 5-10 minutes.[2][8]

  • Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL).

    • Store the aliquots at -20°C or -80°C for long-term use.[2]

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

This protocol describes the critical dilution step from the organic stock into your aqueous cell culture medium or buffer.

  • Thaw Stock: Thaw a single aliquot of your 10 mM this compound DMSO stock solution at room temperature.

  • Pre-warm Buffer: Gently warm your aqueous buffer (e.g., cell culture medium, HBSS) to 37°C.

  • Dilution: To minimize precipitation, add the this compound stock solution to the buffer while vortexing. Do not add the buffer to the concentrated stock.

    • Example for a 10 µM final concentration: Add 1 µL of 10 mM this compound stock to 999 µL of your pre-warmed aqueous buffer. This results in a final DMSO concentration of 0.1%, which is tolerated by most cell lines.

  • Immediate Use: Use the freshly prepared working solution immediately to prevent precipitation and degradation over time.

Signaling Pathway

TRPC3-NFATc3 Signaling Pathway Inhibited by this compound

This compound selectively blocks the TRPC3 ion channel. This channel is activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) that engage Phospholipase C (PLC). The resulting influx of Ca²⁺ leads to the activation of Calcineurin, which dephosphorylates NFATc3, allowing its translocation to the nucleus to regulate gene expression related to processes like cardiac fibroblast proliferation.[1][6][7]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates TRPC3 TRPC3 Channel PLC->TRPC3 Activates via DAG Ca_influx Ca²⁺ Influx TRPC3->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFATc3_P NFATc3-P (Inactive) Calcineurin->NFATc3_P Dephosphorylates NFATc3 NFATc3 (Active) NFATc3_P->NFATc3 Gene_Expression Gene Expression (e.g., Proliferation, Fibrosis) NFATc3->Gene_Expression Translocates to Nucleus This compound This compound This compound->TRPC3 Inhibits

References

Technical Support Center: Optimizing Pyr10 Incubation Time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Pyr10 incubation time for successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a pyrazole derivative that functions as a selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel.[1][2] Its primary mechanism is to block receptor-operated calcium entry (ROCE) mediated by TRPC3 channels. This selectivity allows researchers to distinguish between the calcium influx managed by TRPC3 and store-operated calcium entry (SOCE) which is mediated by STIM1/Orai1 channels.[1][2]

Q2: What is a typical concentration range for this compound in cell-based assays?

The effective concentration of this compound can vary depending on the cell type and the specific experimental conditions. However, a good starting point is the IC50 value, which is the concentration required to inhibit 50% of the target's activity. For this compound, the IC50 for TRPC3-mediated calcium influx in HEK293 cells is approximately 0.72 μM.[1][2] In some experiments, a concentration of 3 μM has been shown to completely eliminate TRPC3 currents.[2]

Q3: How long should I incubate my cells with this compound?

The optimal incubation time for this compound is dependent on several factors, including the cell type, experimental temperature, and the specific downstream event being measured. Short pre-incubation times of 3-5 minutes have been used in calcium imaging experiments in HEK293 cells.[3] For other assays, such as degranulation in RBL-2H3 cells, a longer incubation of 15 minutes has been reported.[3] It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup.

Q4: How should I prepare and store this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4] It is recommended to aliquot the stock solution and store it at -20°C, where it can be stable for up to 3 months.[5] It is advisable to prepare fresh working solutions from the stock for each experiment to ensure potency.[1]

Troubleshooting Guide

Q1: I am not observing any inhibition of calcium influx after this compound treatment. What could be the issue?

  • Incorrect Concentration: The concentration of this compound may be too low for your specific cell type. Consider performing a dose-response experiment to determine the optimal concentration.

  • Inactive Compound: Ensure that your this compound stock solution has been stored correctly and has not expired. It is best to use freshly prepared working solutions.

  • Cellular Pathway: Confirm that the calcium influx in your experimental model is indeed mediated by TRPC3. This compound is selective for TRPC3 and will have a minimal effect on other calcium channels like Orai1.[3]

  • Incubation Time: The incubation time may be too short for this compound to effectively engage with its target. Try extending the incubation period.

Q2: I am observing significant cell death after incubating with this compound. What should I do?

  • High Concentration: The concentration of this compound may be too high and causing cytotoxicity. Reduce the concentration and perform a cell viability assay to determine a non-toxic working concentration.

  • Prolonged Incubation: Long incubation times can sometimes lead to off-target effects and cytotoxicity.[6] Try reducing the incubation time to the minimum required to achieve the desired inhibitory effect.

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a level that is toxic to your cells (typically <0.5%).

Quantitative Data Summary

ParameterCell LineValueReference
IC50 (TRPC3-mediated Ca2+ influx) HEK2930.72 μM[1][2][4]
IC50 (Store-operated Ca2+ entry) BRL-2H313.08 μM[1][2][4]
Experimental ConditionCell TypeIncubation TimeReference
Calcium Imaging HEK2933-5 minutes (pre-incubation)[3]
Degranulation Assay RBL-2H315 minutes[3]

Experimental Protocols

Protocol 1: Optimizing this compound Incubation Time

This protocol provides a general framework for determining the optimal incubation time for this compound in your specific experiment.

  • Cell Preparation: Plate your cells at a suitable density and allow them to adhere or reach the desired confluency.

  • Prepare this compound: Prepare a working solution of this compound at the desired final concentration from a fresh aliquot of your stock solution.

  • Time-Course Incubation:

    • For short-term responses (e.g., calcium flux), you might test incubation times ranging from 1 to 30 minutes (e.g., 1, 5, 10, 15, 30 minutes).

    • For longer-term responses (e.g., gene expression, cell proliferation), you might test incubation times ranging from 1 to 24 hours (e.g., 1, 4, 8, 12, 24 hours).

  • Assay Performance: After the respective incubation times, perform your primary assay to measure the effect of this compound.

  • Data Analysis: Plot the measured response as a function of incubation time to identify the shortest duration that yields the maximal and consistent inhibitory effect.

Protocol 2: Calcium Imaging with this compound in HEK293 Cells

This protocol is adapted from methodologies described in the literature.[3]

  • Cell Culture: Culture HEK293 cells overexpressing TRPC3.

  • Dye Loading: Load the cells with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • This compound Pre-incubation: Pre-incubate the cells with this compound (e.g., at a final concentration of 3 μM) for 3-5 minutes at room temperature.

  • Stimulation: Stimulate the cells with a TRPC3 activator (e.g., 100 μM carbachol) to induce calcium influx.

  • Data Acquisition: Measure the changes in intracellular calcium concentration using a suitable fluorescence imaging system.

  • Analysis: Compare the calcium response in this compound-treated cells to untreated control cells to determine the extent of inhibition.

Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling PLC PLC DAG DAG PLC->DAG TRPC3 TRPC3 Channel DAG->TRPC3 Ca_in Ca²⁺ Influx TRPC3->Ca_in NFATc3_inactive NFATc3 (inactive) Ca_in->NFATc3_inactive NFATc3_active NFATc3 (active) (Nuclear Translocation) NFATc3_inactive->NFATc3_active Gene_Expression Gene Expression (e.g., Fibrosis) NFATc3_active->Gene_Expression Receptor GPCR Receptor->PLC Agonist Agonist Agonist->Receptor This compound This compound This compound->TRPC3 G cluster_workflow Experimental Workflow A 1. Prepare Cells B 2. Add this compound at Varying Incubation Times A->B C 3. Stimulate/Treat Cells B->C D 4. Perform Assay C->D E 5. Analyze Data & Determine Optimal Time D->E

References

potential off-target effects of Pyr10

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of Pyr10, a selective TRPC3 channel inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a pyrazole derivative that acts as a selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel.[1][2][3][4] It blocks receptor-operated calcium entry (ROCE) mediated by TRPC3.

Q2: How selective is this compound for TRPC3 channels?

This compound displays substantial selectivity for TRPC3-mediated responses over store-operated calcium entry (SOCE) mediated by STIM1/Orai1 channels.[1][2][5][6] It has been shown to have an approximately 18-fold selectivity for TRPC3-mediated ROCE over SOCE.[5][6]

Q3: What are the known off-target effects of this compound?

The primary documented off-target effect of this compound is the inhibition of STIM1/Orai1-mediated store-operated Ca2+ entry (SOCE), although with significantly lower potency compared to its effect on TRPC3.[1][2][3] At a concentration of 3 μM, this compound has been observed to suppress SOCE in RBL-2H3 cells to about 60% of the control.[5][7] Studies on other TRPC isoforms, such as TRPC4, TRPC5, and TRPC6, have shown that this compound has a low potency for these channels, with IC50 values greater than 10 μM.[5][7]

Q4: What are the recommended storage conditions and stability of this compound?

For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[3][4] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at 4°C for up to 2 weeks.[4] It is recommended to prepare solutions fresh for use whenever possible.[3][4] Before use, allow the product to equilibrate to room temperature for at least one hour.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no inhibition of TRPC3 activity Compound degradation: Improper storage or multiple freeze-thaw cycles of stock solutions.Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. Ensure proper storage conditions are maintained.[4]
Incorrect concentration: Calculation error or inaccurate pipetting.Double-check all calculations and ensure micropipettes are calibrated. Perform a dose-response curve to verify the effective concentration in your specific experimental setup.
Cellular context: The expression level of TRPC3 or the presence of interacting partners might influence this compound efficacy.Verify TRPC3 expression in your cell line using techniques like qPCR or Western blotting. Consider the specific signaling pathway being investigated.
Observed effects are not consistent with TRPC3 inhibition Off-target effects: The observed phenotype might be due to the inhibition of other cellular targets, such as STIM1/Orai1-mediated SOCE.Use a lower concentration of this compound that is more selective for TRPC3. As a control, use another TRPC3 inhibitor with a different chemical structure. Genetically validate the role of TRPC3 using siRNA or knockout models.[1]
Cell toxicity or other unexpected cellular responses High concentration of this compound: Excessive concentrations can lead to non-specific effects and cytotoxicity.Determine the optimal, non-toxic concentration of this compound for your cell type by performing a cell viability assay (e.g., MTT or trypan blue exclusion).
Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve this compound might be causing toxicity at the final concentration used.Ensure the final concentration of the solvent is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a vehicle-only control in all experiments.

Data Presentation

Table 1: In Vitro Potency of this compound

Target/ProcessCell LineAssayIC50Reference
TRPC3-mediated Ca2+ influx Carbachol-stimulated TRPC3-transfected HEK293 cellsFura-2 Imaging0.72 μM[1][2][3][4]
Store-Operated Ca2+ Entry (SOCE) BRL-2H3 cellsFura-2 Imaging13.08 μM[1][2][3][4]

Experimental Protocols

Key Experiment: Measurement of Intracellular Calcium Levels using Fura-2 Imaging

This protocol is adapted from the methodology used to characterize this compound's inhibitory effects.[5][6]

  • Cell Preparation:

    • Culture HEK293 cells transiently overexpressing TRPC3 or RBL-2H3 mast cells on glass coverslips.

    • Load cells with the ratiometric calcium indicator Fura-2 AM (typically 2-5 μM) in a physiological salt solution (e.g., HEPES-buffered saline) for 30-60 minutes at room temperature in the dark.

    • Wash the cells to remove extracellular Fura-2 AM and allow for de-esterification for at least 15 minutes.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution to the desired final concentrations in the physiological salt solution immediately before use.

    • Pre-incubate the Fura-2 loaded cells with this compound or vehicle control for a specified period (e.g., 5-10 minutes) before stimulation.

  • Stimulation and Data Acquisition:

    • Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.

    • For TRPC3 activation in HEK293 cells, stimulate with a receptor agonist such as carbachol (e.g., 100 μM).[5]

    • For SOCE activation in RBL-2H3 cells, deplete intracellular calcium stores using a SERCA pump inhibitor like thapsigargin in a calcium-free solution, followed by re-addition of extracellular calcium.

    • Record the fluorescence emission at two excitation wavelengths (e.g., 340 nm and 380 nm). The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

  • Data Analysis:

    • Calculate the change in the F340/F380 ratio over time.

    • Determine the peak calcium response following stimulation.

    • Generate dose-response curves by plotting the percentage of inhibition of the calcium response against the concentration of this compound.

    • Calculate the IC50 value using a suitable curve-fitting algorithm (e.g., a four-parameter logistic equation).[5]

Visualizations

Pyr10_Signaling_Pathway cluster_receptor Cell Membrane cluster_inhibitor cluster_downstream Downstream Effects Receptor GPCR/RTK PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 TRPC3 TRPC3 DAG->TRPC3 Activates Ca_in Ca²⁺ Influx (ROCE) TRPC3->Ca_in Downstream Ca²⁺-dependent Signaling Cascades (e.g., NFAT activation) Ca_in->Downstream This compound This compound This compound->TRPC3 Inhibits Cellular_Response Cellular Response (e.g., Gene Expression, Hypertrophy) Downstream->Cellular_Response

Caption: this compound mechanism of action on the TRPC3 signaling pathway.

Off_Target_Pathway cluster_er Endoplasmic Reticulum cluster_membrane Plasma Membrane cluster_inhibitor cluster_downstream Downstream Effects ER_Ca ER Ca²⁺ Store STIM1 STIM1 ER_Ca->STIM1 Depletion leads to STIM1 activation Orai1 Orai1 STIM1->Orai1 Activates SOCE Ca²⁺ Influx (SOCE) Orai1->SOCE Downstream_SOCE Ca²⁺-dependent Signaling SOCE->Downstream_SOCE This compound This compound This compound->Orai1 Weakly Inhibits Cellular_Response_SOCE Cellular Response (e.g., Mast Cell Activation) Downstream_SOCE->Cellular_Response_SOCE

Caption: Potential off-target effect of this compound on the STIM1/Orai1 pathway.

Experimental_Workflow A 1. Cell Culture (e.g., HEK293-TRPC3 or RBL-2H3) B 2. Fura-2 AM Loading A->B C 3. Pre-incubation with this compound or Vehicle B->C D 4. Stimulation (e.g., Carbachol or Thapsigargin/Ca²⁺ re-addition) C->D E 5. Fluorescence Imaging (Record F340/F380 ratio) D->E F 6. Data Analysis (Calculate IC50) E->F

Caption: Workflow for assessing this compound activity using Fura-2 imaging.

References

Pyr10 stability at room temperature

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of Pyr10 at room temperature, along with troubleshooting guidance and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A1: this compound powder is stable for extended periods when stored under the proper conditions. For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years.[1][2] For shorter durations, storage at 4°C is acceptable for up to 2 years.[1]

Q2: What is the recommended procedure for preparing and storing this compound stock solutions?

A2: It is highly recommended to prepare and use this compound solutions on the same day.[3] If you need to prepare stock solutions in advance, dissolve this compound in a suitable solvent such as DMSO or ethanol.[4][5] Aliquot the stock solution into tightly sealed vials and store them at -20°C for up to 3 months or -80°C for up to 2 years.[1][4] Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening to prevent condensation.[3] Avoid repeated freeze-thaw cycles.[1]

Q3: What is the stability of this compound in solution at room temperature?

Q4: What are the known degradation pathways for pyrazole-containing compounds?

A4: The pyrazole ring itself is generally resistant to oxidation and reduction.[7][8] However, side chains can be susceptible to degradation. For some pyrazole derivatives containing ester groups, hydrolysis has been identified as a degradation pathway.[4] While specific degradation products for this compound have not been documented in the literature, it is plausible that the sulfonamide linkage could be a site of hydrolysis under certain conditions.

Troubleshooting Guide: this compound Stability Issues

Issue Possible Cause Troubleshooting Steps
Inconsistent or lower-than-expected experimental results. Degradation of this compound in solution.- Prepare fresh this compound solutions for each experiment. - Ensure proper storage of stock solutions (aliquoted, -20°C or -80°C). - Allow solutions to equilibrate to room temperature before use.[3] - Perform a stability check of your this compound solution using HPLC (see Experimental Protocols).
Precipitation observed in stock solution upon thawing. Poor solubility or solvent evaporation.- Ensure the vial is tightly sealed. - Briefly sonicate the solution to aid in redissolving the compound.[2] - If precipitation persists, prepare a fresh stock solution.
Gradual loss of compound activity over the course of a multi-day experiment. Instability of this compound in the experimental buffer or medium at room or incubator temperature.- Minimize the time this compound is kept in aqueous solutions at room temperature. - Consider adding this compound to the experimental setup at the last possible moment. - If possible, conduct a time-course experiment to assess the stability of this compound under your specific assay conditions.

Data Summary

This compound Storage Conditions
Form Storage Temperature Reported Stability Source
Powder-20°CUp to 3 years[1][2]
Powder4°CUp to 2 years[1]
In DMSO-20°CUp to 1 year[1]
In DMSO-80°CUp to 2 years[1]
In DMSO-20°CUp to 3 months[4]
In DMSO4°CUp to 2 weeks[3]
In Ethanol-20°CNot specified, store at -20°C[5]
Stability of Pyrazole Derivatives (for reference)
Compound Condition Half-life (t½) Reference
Pyrazole Ester Derivative 7apH 8 buffer90 min[4]
Pyrazole Ester Derivative 7epH 8 buffer450 min[4]
Pyrazole Ester Derivative 10apH 8 buffer900 min[4]
Pyrazole Amide Derivative 17pH 8 buffer1.25 h[4]

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC-UV

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the degradation of this compound over time.

1. Objective: To quantify the concentration of this compound in solution at various time points to determine its stability under specific conditions (e.g., room temperature in a particular solvent or buffer).

2. Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Method Development (Example Starting Conditions):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in ACN

  • Gradient: 5% to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for optimal absorbance (e.g., 210-400 nm) and select a wavelength with high signal for this compound.

  • Injection Volume: 10 µL

4. Stability Study Procedure: a. Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration (e.g., 10 mM). b. Dilute the stock solution to the final experimental concentration (e.g., 10 µM) in the buffer or medium of interest. c. Immediately inject a sample of the freshly prepared solution (t=0) into the HPLC system to obtain the initial peak area of this compound. d. Store the solution under the desired test condition (e.g., room temperature, protected from light). e. At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the solution into the HPLC system. f. Monitor the chromatograms for a decrease in the peak area of this compound and the appearance of any new peaks, which may indicate degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

  • Plot the percentage of remaining this compound against time to visualize the degradation profile.

  • If significant degradation is observed, the half-life (t½) can be calculated from the degradation curve.

Signaling Pathway and Experimental Workflow Diagrams

Pyr10_TRPC3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR Gq-coupled Receptor (e.g., mGluR1) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 TRPC3 TRPC3 Channel Ca_ion Ca²⁺ TRPC3->Ca_ion Influx DAG->TRPC3 Activates Downstream Downstream Ca²⁺ Signaling Ca_ion->Downstream Agonist Agonist Agonist->GPCR Activates This compound This compound This compound->TRPC3 Inhibits Stability_Workflow cluster_prep Sample Preparation cluster_analysis Time-Course Analysis cluster_data Data Processing Prep_Stock Prepare this compound Stock (e.g., 10 mM in DMSO) Prep_Working Dilute to Working Concentration in Test Buffer Prep_Stock->Prep_Working T0 t = 0 h Inject into HPLC Prep_Working->T0 Incubate Incubate at Room Temperature T0->Incubate Analyze Analyze Chromatograms (Peak Area) T0->Analyze T_intervals t = 1, 2, 4, 8, 24 h Inject into HPLC Incubate->T_intervals T_intervals->Analyze Plot % this compound Remaining vs. Time Analyze->Plot

References

Technical Support Center: Troubleshooting Pyr10 Inconsistent Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with Pyr10, a selective TRPC3 channel inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a pyrazole derivative that functions as a selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel.[1][2] Its primary mechanism is the blockage of receptor-operated calcium entry (ROCE) mediated by TRPC3.[3] It displays significant selectivity for TRPC3 over store-operated calcium entry (SOCE) mediated by STIM1/Orai1 channels.[2][4]

Q2: What are the recommended storage and handling conditions for this compound?

This compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] this compound solutions are known to be unstable and it is highly recommended to prepare them fresh for each experiment.[1] If a stock solution is prepared (e.g., in DMSO), it should be aliquoted and stored at -20°C for a maximum of 3 months. Avoid repeated freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues that may arise during experimentation with this compound.

Issue 1: Inconsistent or No Inhibition of Calcium Influx

Question: I am not observing the expected inhibitory effect of this compound on calcium influx in my experiments. What are the possible reasons and how can I troubleshoot this?

Potential Causes and Troubleshooting Steps:

  • Compound Degradation: this compound solutions are unstable.[1]

    • Recommendation: Always prepare fresh this compound solutions for each experiment. If using a frozen stock, ensure it has been stored properly and for no longer than 3 months.

  • Incorrect Concentration: Errors in weighing or dilution can lead to a lower than intended final concentration of this compound.

    • Recommendation: Carefully re-calculate and re-prepare your dilutions. Consider verifying the concentration of your stock solution using analytical methods if possible.

  • Suboptimal Assay Conditions: The effectiveness of this compound can be influenced by various experimental parameters.

    • Cell Density: Cell confluence can affect the outcome of drug treatment studies.[5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]

      • Recommendation: Optimize cell seeding density to ensure consistent and reproducible results. Perform initial experiments to determine the optimal cell number for your specific assay.

    • Serum Concentration: Components in serum can bind to small molecules, reducing their effective concentration.

      • Recommendation: If possible, perform experiments in serum-free or low-serum media. If serum is required, be aware of potential binding effects and consider this when determining the optimal this compound concentration.

  • Low TRPC3 Expression in Cell Line: The inhibitory effect of this compound is dependent on the presence and activity of TRPC3 channels.

    • Recommendation: Confirm the expression of TRPC3 in your chosen cell line using techniques like qPCR or Western blotting. Select a cell line with known endogenous TRPC3 expression or use a system with ectopic expression.

  • Dominant Calcium Entry Pathway is Not TRPC3-mediated: Your experimental model might have other dominant calcium entry pathways that are not sensitive to this compound.

    • Recommendation: Use other pharmacological tools to dissect the contribution of different calcium channels. For example, use a selective STIM1/Orai1 inhibitor to assess the role of SOCE.

Issue 2: High Background Signal or Off-Target Effects

Question: I am observing high background fluorescence in my calcium imaging assay or suspect off-target effects. How can I address this?

Potential Causes and Troubleshooting Steps:

  • Compound Precipitation: this compound, like many pyrazole-based compounds, can have limited aqueous solubility. Precipitation can cause light scattering and interfere with fluorescence measurements.

    • Recommendation: Visually inspect your assay wells for any signs of precipitation. Prepare this compound dilutions in a manner that minimizes precipitation, for example, by serial dilution from a high-concentration DMSO stock into your final assay buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.

  • Autofluorescence of this compound: Some compounds can exhibit intrinsic fluorescence at the excitation and emission wavelengths used in calcium assays.

    • Recommendation: Run a control experiment with this compound in the absence of cells and your calcium indicator dye to check for any background fluorescence.

  • Off-Target Activity at High Concentrations: Although this compound is selective, at higher concentrations, the risk of off-target effects increases.

    • Recommendation: Perform a dose-response curve to determine the minimal effective concentration of this compound that inhibits TRPC3 without causing other cellular effects. The reported IC50 for TRPC3 is 0.72 µM.[2][3] It is advisable to work within a concentration range close to this value.

Quantitative Data Summary

ParameterValueCell LineAssay ConditionReference
IC50 (TRPC3 inhibition) 0.72 µMTRPC3-transfected HEK293 cellsCarbachol-stimulated Ca2+ influx[2][3]
IC50 (SOCE inhibition) 13.08 µMBRL-2H3 cellsStore-operated Ca2+ entry[1][2]

Experimental Protocols

Key Experiment: Fura-2 AM Calcium Imaging

This protocol provides a general workflow for measuring intracellular calcium changes using the ratiometric dye Fura-2 AM.

Materials:

  • Cells expressing TRPC3

  • This compound

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Agonist to stimulate TRPC3 (e.g., Carbachol)

  • Fluorescence microscope or plate reader capable of ratiometric measurements (Ex: 340/380 nm, Em: 510 nm)

Procedure:

  • Cell Seeding: Seed cells onto coverslips or appropriate microplates and allow them to adhere and reach the desired confluency.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution in your assay buffer. A typical concentration is 1-5 µM Fura-2 AM with 0.02% Pluronic F-127.

    • Wash cells once with the assay buffer.

    • Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash cells twice with the assay buffer to remove extracellular dye.

  • This compound Incubation:

    • Incubate the Fura-2 loaded cells with the desired concentration of this compound for a predetermined time (e.g., 15-30 minutes) before stimulation. Include a vehicle control (e.g., DMSO).

  • Calcium Imaging:

    • Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

    • Add the agonist to stimulate TRPC3-mediated calcium influx.

    • Continue recording the fluorescence ratio (F340/F380) over time.

  • Data Analysis:

    • Calculate the change in the F340/F380 ratio over time to represent the change in intracellular calcium concentration.

    • Compare the response in this compound-treated cells to the vehicle control to determine the extent of inhibition.

Signaling Pathway and Experimental Workflow Diagrams

TRPC3_Signaling_Pathway GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds TRPC3 TRPC3 Channel DAG->TRPC3 Activates ER Endoplasmic Reticulum (ER) Ca_influx Ca²⁺ Influx ER->Ca_influx Ca²⁺ Release IP3R->ER on TRPC3->Ca_influx Mediates Downstream Downstream Ca²⁺ Signaling (e.g., NFAT activation) Ca_influx->Downstream This compound This compound This compound->TRPC3 Inhibits

Caption: TRPC3 signaling pathway activated by G-protein coupled receptors (GPCRs).

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis cell_seeding 1. Seed Cells fura2_loading 2. Load with Fura-2 AM cell_seeding->fura2_loading wash1 3. Wash Cells fura2_loading->wash1 pyr10_incubation 4. Incubate with this compound or Vehicle wash1->pyr10_incubation baseline 5. Record Baseline Fluorescence pyr10_incubation->baseline agonist_addition 6. Add Agonist baseline->agonist_addition record_response 7. Record Ca²⁺ Response agonist_addition->record_response data_analysis 8. Analyze Data record_response->data_analysis

Caption: General experimental workflow for a calcium influx assay using this compound.

References

how to prevent Pyr10 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of Pyr10, a selective TRPC3 channel inhibitor. It focuses on troubleshooting and preventing a common issue: the precipitation of this compound in aqueous experimental media.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my cell culture medium?

This compound is a hydrophobic molecule, a property indicated by its high octanol-water partition coefficient (logP) of 5.14.[1] This means it has very low solubility in water-based solutions like cell culture media or saline buffers. When a concentrated stock of this compound, typically dissolved in an organic solvent like DMSO, is introduced to an aqueous environment, the rapid change in solvent polarity causes the compound to fall out of solution, appearing as a precipitate.

Q2: What is the best solvent to use for a this compound stock solution?

Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of this compound.[2][3][4][5] Ethanol can also be used, but DMSO generally allows for higher concentrations.[6]

Q3: How can I prepare a working solution of this compound in my medium to prevent precipitation?

The key is to dilute the DMSO stock solution in a way that allows for rapid and uniform dispersion, preventing the local concentration from exceeding its solubility limit in the aqueous medium. A detailed protocol is provided in the "Experimental Protocols" section below. The general principles are:

  • Use a highly concentrated stock solution to minimize the volume of DMSO added.

  • Pre-warm the destination medium to your experimental temperature (e.g., 37°C).

  • Add the this compound stock solution dropwise to the medium while vigorously vortexing or swirling to ensure immediate mixing.

Q4: I followed the protocol, but I still see precipitation. What should I do?

If precipitation persists, consult the Troubleshooting Guide below. The most common reasons are that the final concentration of this compound is too high for the specific medium being used or that the final percentage of DMSO is insufficient to maintain solubility.

Troubleshooting Guide: this compound Precipitation

If you observe cloudiness or visible precipitate after preparing your this compound working solution, use the following guide to identify and solve the problem.

Diagram 1: Troubleshooting Workflow for this compound Precipitation

G cluster_start Preparation cluster_check Observation cluster_solutions Troubleshooting Steps cluster_end Outcome start Prepare this compound Working Solution (Add DMSO stock to media) check Precipitation Observed? start->check sol1 Lower Final this compound Concentration check->sol1 Yes success Proceed with Experiment check->success No sol2 Increase Stock Concentration (to lower final DMSO %) sol1->sol2 sol3 Improve Mixing Technique (e.g., vortexing, dropwise addition) sol2->sol3 sol4 Pre-warm Media to 37°C sol3->sol4 sol5 Use Sonication (briefly) Caution: may affect media components sol4->sol5

Caption: Workflow for preventing and troubleshooting this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 20-100 mM). Refer to Table 2 for solubility limits.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.[3][7]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[5][7] Store aliquots at -20°C for short-term (up to 3 months) or -80°C for long-term storage (up to 2 years).[3][4][5]

Protocol 2: Preparation of a this compound Working Solution in Media

  • Preparation: Bring your cell culture medium or buffer to the final experimental temperature (e.g., 37°C). Thaw a single aliquot of the this compound DMSO stock solution and bring it to room temperature.

  • Calculation: Calculate the volume of the stock solution required to achieve the desired final concentration in your medium. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).

  • Dilution: While vigorously vortexing or swirling the medium, add the calculated volume of this compound stock solution slowly and dropwise. This ensures rapid dispersion and minimizes localized high concentrations that lead to precipitation.

  • Inspection: Visually inspect the final solution against a light source to ensure it is clear and free of any precipitate or cloudiness. Use the working solution immediately for best results.[3][8]

Technical Data

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Weight 449.37 g/mol [2][6]
Formula C₁₈H₁₃F₆N₃O₂S[6]
CAS Number 1315323-00-2[2]
Appearance Semisolid to solid[4]
Purity ≥98% (HPLC)[6]

Table 2: Solubility of this compound in Common Solvents

SolventMaximum ConcentrationReference
DMSO 90 - 100 mg/mL (~200 - 222 mM)[2][3][4]
Ethanol ~45 mg/mL (100 mM)[6]
Saline (with co-solvents) ≥ 2.5 - 3.3 mg/mL (with PEG300, Tween-80)[3][7]

Mechanism of Action Visualization

This compound is a selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel, which is involved in receptor-operated Ca²⁺ entry (ROCE). It shows significantly less activity against the STIM1/Orai1 channels responsible for store-operated Ca²⁺ entry (SOCE).[1]

// Pathway connections Agonist -> GPCR [label="1. Binds"]; GPCR -> PLC [label="2. Activates"]; PLC -> DAG [label="3. Generates"]; DAG -> TRPC3 [label="4. Activates"]; Ca_out -> TRPC3 [style=invis]; TRPC3 -> Ca_in [label="5. Ca²⁺ Entry\n(ROCE)"];

// Inhibition this compound -> TRPC3 [label="BLOCKS", style=bold, color="#EA4335", fontcolor="#EA4335", arrowhead=Tee]; }

References

Technical Support Center: Pyr10 Dosage Determination in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal dosage of Pyr10 for in vivo studies in rats. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel, a non-selective cation channel involved in calcium signaling.[1][2] By blocking TRPC3, this compound can modulate intracellular calcium levels, which play a critical role in various cellular processes. Its selectivity for TRPC3 over other channels like STIM1/Orai1 makes it a valuable tool for studying the specific roles of TRPC3 in physiological and pathological conditions.[1][2]

Q2: Is there an established optimal dosage of this compound for rats?

Currently, there is no publicly available, definitively established optimal dosage of this compound for rats for all experimental contexts. The optimal dosage will depend on various factors including the specific research application, the rat strain, age, sex, and the desired therapeutic effect. Researchers will need to perform dose-response studies to determine the optimal dosage for their specific experimental model.

Q3: What is a recommended starting dose for a dose-response study in rats?

Q4: How should this compound be formulated for administration to rats?

This compound is a powder that needs to be dissolved in a suitable vehicle for in vivo administration. A common formulation for pyrazole-based compounds in rodent studies involves a mixture of DMSO, PEG300, Tween 80, and saline. For example, a stock solution in DMSO can be diluted with PEG300 and Tween 80, and then brought to the final volume with saline. It is critical to ensure the final concentration of DMSO is low (typically <10%) to avoid toxicity. The solubility and stability of this compound in the chosen vehicle should be confirmed before administration.

Q5: What are the potential side effects of this compound in rats?

There is limited information on the specific side effects of this compound in rats. As a TRPC3 inhibitor, potential side effects could be related to the physiological roles of TRPC3 channels. Researchers should closely monitor animals for any signs of toxicity, including changes in weight, behavior, food and water intake, and any signs of neurological or cardiovascular distress. A thorough toxicological assessment, including histopathology of major organs, is recommended, especially for chronic studies.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No observable effect at the initial dose - Insufficient dosage- Poor bioavailability- Rapid metabolism- Gradually increase the dose in subsequent cohorts.- Evaluate alternative administration routes (e.g., intravenous vs. intraperitoneal).- Perform pharmacokinetic studies to determine the plasma concentration and half-life of this compound.
Signs of toxicity (e.g., weight loss, lethargy) - Dosage is too high- Vehicle toxicity- Reduce the dosage.- Administer the vehicle alone to a control group to rule out vehicle-induced toxicity.- Ensure the concentration of solvents like DMSO is within safe limits.
Precipitation of this compound in the formulation - Poor solubility in the chosen vehicle- Try alternative vehicle compositions.- Gently warm the solution (if the compound is heat-stable).- Prepare fresh formulations immediately before each use.
Variability in experimental results - Inconsistent dosing technique- Animal-to-animal variation- Ensure accurate and consistent administration volume and technique.- Increase the number of animals per group to improve statistical power.- Standardize experimental conditions (e.g., time of day for dosing and measurements).

Quantitative Data Summary

Due to the limited availability of public data on this compound in vivo studies in rats, this table provides a summary of its in vitro activity, which can be used as a basis for designing in vivo experiments.

Parameter Value Assay Conditions Reference
IC50 for TRPC3 0.72 μMInhibition of Ca2+ influx in carbachol-stimulated TRPC3-transfected HEK293 cells[1][2]
Selectivity ~18-fold selective for TRPC3-mediated receptor-operated calcium entry over STIM1/Orai1-mediated store-operated calcium entryComparison of inhibitory effects on different calcium entry pathways[5]

Experimental Protocols

Protocol 1: Dose-Response Study to Determine Efficacy

  • Animal Model: Select the appropriate rat strain, age, and sex for the disease model or physiological study.

  • Group Allocation: Divide animals into at least four groups: a vehicle control group and three or more this compound dose groups (e.g., 1, 5, and 10 mg/kg).

  • Formulation: Prepare the this compound formulation as described in the FAQs. Prepare the vehicle control using the same components without this compound.

  • Administration: Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection).

  • Efficacy Assessment: At a predetermined time point after administration, assess the efficacy of this compound using relevant outcome measures for the specific study (e.g., physiological measurements, behavioral tests, or biomarker analysis).

  • Data Analysis: Analyze the data to determine the dose-response relationship and identify the effective dose range.

Protocol 2: Preliminary Toxicity Assessment

  • Animal Model: Use healthy rats of the same strain, age, and sex as in the efficacy studies.

  • Group Allocation: Divide animals into a vehicle control group and at least two this compound dose groups, including a high dose (e.g., 5-10 times the estimated effective dose).

  • Administration: Administer this compound or vehicle daily for a predetermined period (e.g., 7 or 14 days).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.

  • Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs (liver, kidneys, heart, lungs, spleen, brain) for histopathological examination.

  • Blood Analysis: Collect blood samples for hematology and clinical chemistry analysis.

Visualizations

G This compound Mechanism of Action cluster_0 Upstream Signaling cluster_1 TRPC3 Channel Modulation cluster_2 Cellular Outcome GPCR G-protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC DAG Diacylglycerol (DAG) PLC->DAG IP3 Inositol Trisphosphate (IP3) PLC->IP3 TRPC3 TRPC3 Channel DAG->TRPC3 Activates ER Endoplasmic _Reticulum (ER) IP3->ER Ca2+_Store Ca2+ Store Release ER->Ca2+_Store Downstream Downstream Cellular Responses Ca2+_Store->Downstream Ca2+_Influx Ca2+ Influx TRPC3->Ca2+_Influx This compound This compound This compound->TRPC3 Inhibits Ca2+_Influx->Downstream

Caption: Signaling pathway showing this compound inhibition of TRPC3-mediated calcium influx.

G Experimental Workflow for Determining Optimal this compound Dosage Start Start Dose_Response Dose-Response Study Start->Dose_Response Toxicity_Assessment Preliminary Toxicity Assessment Dose_Response->Toxicity_Assessment PK_Study Pharmacokinetic (PK) Study (Optional but Recommended) Toxicity_Assessment->PK_Study Optimal_Dosage Determine Optimal Dosage Toxicity_Assessment->Optimal_Dosage If PK not performed PK_Study->Optimal_Dosage Efficacy_Studies Definitive Efficacy Studies Optimal_Dosage->Efficacy_Studies End End Efficacy_Studies->End

Caption: Logical workflow for establishing an optimal in vivo dosage of this compound in rats.

References

Pyr10 Cytotoxicity Assessment: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of Pyr10, a selective inhibitor of the TRPC3 (transient receptor potential canonical 3) channel, in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a pyrazole derivative that functions as a selective inhibitor of the TRPC3 channel.[1][2][3] It is often used in research to differentiate between receptor-operated calcium entry (ROCE), which is mediated by TRPC3, and store-operated calcium entry (SOCE), mediated by Orai1 channels.[4][5][6] By selectively blocking TRPC3, this compound allows for the investigation of the specific roles of this channel in various cellular processes.

Q2: At what concentration is this compound typically used in cell-based assays?

A2: The effective concentration of this compound for inhibiting TRPC3 is in the low micromolar range. The reported IC50 (half-maximal inhibitory concentration) for this compound against TRPC3-mediated calcium influx in HEK293 cells is approximately 0.72 µM.[1][3][7] However, its potency against SOCE is significantly lower, with an IC50 of around 13.08 µM in RBL-2H3 cells.[1][3][7] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Q3: Is this compound cytotoxic?

A3: While this compound is a valuable tool for studying TRPC3, like many small molecule inhibitors, it can exhibit cytotoxicity at higher concentrations. The cytotoxic effects can be cell-line dependent.[8] Therefore, it is essential to perform a thorough cytotoxicity assessment to identify a concentration window that effectively inhibits TRPC3 without inducing significant cell death.

Q4: How should I prepare and store this compound?

A4: this compound is soluble in DMSO.[9] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in the cell culture medium. Stock solutions should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[9] It is advisable to prepare fresh dilutions in media for each experiment as solutions may be unstable over time.[2]

Experimental Protocols

A critical step before investigating the biological effects of this compound is to determine its cytotoxic profile in the cell line of interest. This ensures that the observed effects are due to the specific inhibition of TRPC3 and not a general toxic response. Below are detailed protocols for commonly used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10][11]

  • Solubilization: Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium.

Principle: An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and, therefore, cytotoxicity.[13]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet any detached cells. Carefully collect the supernatant from each well without disturbing the cell layer.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[14]

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit manufacturer's protocol (usually around 30 minutes).[15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[14]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells lysed with a detergent (maximum release).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[16]

Protocol:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat them with different concentrations of this compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.[17]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[18]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability between replicate wells in cytotoxicity assays Inconsistent cell seeding density.Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.
Inaccurate pipetting of this compound dilutions.Prepare dilutions carefully and use calibrated pipettes. For very small volumes, consider serial dilutions.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media.
No observed cytotoxicity even at high this compound concentrations The cell line is resistant to this compound-induced cytotoxicity.This is a valid result. Report the lack of cytotoxicity up to the tested concentrations.
Insufficient incubation time.Extend the treatment duration (e.g., to 48 or 72 hours).
This compound instability in culture medium.Prepare fresh dilutions of this compound for each experiment. Consider the stability of this compound in your specific media.[2]
High background in LDH assay Serum in the culture medium contains LDH.Use a serum-free medium for the assay or run a background control with medium only.[14]
Rough handling of cells leading to membrane damage.Pipette gently when adding reagents or collecting the supernatant.
Unexpectedly high cytotoxicity at low this compound concentrations Solvent (DMSO) toxicity.Ensure the final DMSO concentration is non-toxic for your cell line (typically ≤0.5%). Run a vehicle-only control.[19]
Cell line is particularly sensitive to TRPC3 inhibition.This could be a genuine biological effect. Further experiments are needed to confirm the mechanism of cell death.
Contamination of cell culture.Regularly check cultures for contamination (e.g., mycoplasma).

Data Presentation

Summarize the results of your cytotoxicity assays in a clear and structured table to easily compare the effects of different this compound concentrations across various cell lines and time points.

Table 1: Cytotoxicity of this compound in Different Cell Lines

Cell LineAssayIncubation Time (hours)This compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
HEK293MTT24198 ± 4.2>100
1095 ± 5.1
5078 ± 6.3
10052 ± 7.8
HT-29MTT24196 ± 3.975.4
1085 ± 4.5
5055 ± 6.8
10032 ± 5.9
JurkatAnnexin V/PI48197 ± 2.5 (Viable)>50
1090 ± 3.1 (Viable)
5065 ± 4.7 (Viable)

Note: The data in this table is illustrative and should be replaced with your experimental results.

Visualizations

Signaling Pathway of TRPC3 Inhibition by this compound

TRPC3_Inhibition cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC PLC DAG DAG PLC->DAG produces TRPC3 TRPC3 Channel DAG->TRPC3 activates Ca_ion Ca²⁺ TRPC3->Ca_ion influx Downstream Downstream Signaling Ca_ion->Downstream activates Receptor GPCR/RTK Receptor->PLC activates Agonist Agonist Agonist->Receptor activates This compound This compound This compound->TRPC3 inhibits

Caption: this compound selectively inhibits the TRPC3 channel, blocking receptor-operated Ca²⁺ entry.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays start Start: Select Cell Line seed Seed cells in 96-well plates start->seed treat Treat with serial dilutions of this compound (include vehicle and positive controls) seed->treat incubate Incubate for 24, 48, 72 hours treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh annexin Annexin V/PI Assay (Apoptosis) incubate->annexin analyze Data Analysis: Calculate % Viability / Cytotoxicity Determine IC50 values mtt->analyze ldh->analyze annexin->analyze end End: Determine Non-Toxic Concentration Range analyze->end

Caption: A streamlined workflow for assessing the cytotoxicity of this compound in cell lines.

Troubleshooting Logic for Unexpected Cytotoxicity

Troubleshooting_Logic start High Cytotoxicity Observed q1 Is the vehicle control (e.g., DMSO) also toxic? start->q1 a1_yes Solvent Toxicity Issue q1->a1_yes Yes a1_no This compound-specific effect q1->a1_no No q2 Are the cells contaminated? a1_no->q2 a2_yes Contamination Issue q2->a2_yes Yes a2_no Proceed to next check q2->a2_no No q3 Was the this compound concentration prepared correctly? a2_no->q3 a3_yes Concentration is correct q3->a3_yes Yes a3_no Preparation Error q3->a3_no No conclusion Cell line is sensitive to this compound (On-target or Off-target effect) a3_yes->conclusion

Caption: A logical decision tree for troubleshooting unexpected this compound cytotoxicity.

References

Technical Support Center: Minimizing Pyr10 Fluorescence Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize potential fluorescence interference from Pyr10 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with fluorescence assays?

A1: this compound is a selective inhibitor of the TRPC3 (Transient Receptor Potential Canonical 3) channel.[1][2] It belongs to the pyrazole class of chemical compounds.[1][2][3] Some pyrazole derivatives have been shown to possess fluorescent properties.[4][5][6] Therefore, it is possible that this compound itself is fluorescent and could contribute to background signal or interfere with the detection of other fluorophores in an assay, potentially leading to false positives or negatives.[7][8]

Q2: What are the common signs of fluorescence interference in my assay?

A2: Common signs of fluorescence interference include:

  • High background fluorescence: An unusually high signal in control wells containing only the buffer, media, or the compound itself.

  • Unexplained increase or decrease in signal: A change in fluorescence intensity that does not correlate with the expected biological activity.

  • Poor signal-to-background ratio: Difficulty in distinguishing the specific signal from the background noise.

  • Inconsistent results: High variability between replicate wells.

Q3: How can I determine if this compound is fluorescent under my experimental conditions?

A3: You can perform a spectral scan of this compound in your assay buffer. This involves measuring the fluorescence emission of a solution containing only this compound across a range of excitation wavelengths, and similarly, measuring the excitation spectrum at a fixed emission wavelength. This will reveal if this compound has any intrinsic fluorescence and at which wavelengths it is excited and emits light.

Q4: What are the primary mechanisms of fluorescence interference?

A4: The two main mechanisms are:

  • Autofluorescence: The compound itself emits light upon excitation, adding to the total measured fluorescence.[7]

  • Quenching: The compound absorbs the excitation light intended for the assay's fluorophore or absorbs the emitted light from the fluorophore, leading to a decrease in the detected signal.[7]

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background can mask the specific signal from your experiment. Follow these steps to troubleshoot this issue.

Troubleshooting Workflow

start High Background Detected check_blanks 1. Analyze Blank Wells (Buffer, Media, this compound alone) start->check_blanks scan_this compound 2. Perform Spectral Scan of this compound check_blanks->scan_this compound autofluorescent Is this compound Autofluorescent? scan_this compound->autofluorescent optimize_filters 3. Optimize Excitation/ Emission Wavelengths autofluorescent->optimize_filters Yes no_autofluorescence Check Other Sources (Media, Plates, Contamination) autofluorescent->no_autofluorescence No red_shift 4. Consider Red-Shifted Dyes optimize_filters->red_shift reduce_conc 5. Lower this compound Concentration red_shift->reduce_conc end_autofluorescent Interference Minimized reduce_conc->end_autofluorescent no_autofluorescence->end_autofluorescent

Caption: Workflow for troubleshooting high background fluorescence.

Experimental Protocols:

  • Protocol 1: Analysis of Blank Wells

    • Prepare a multi-well plate with the following controls:

      • Wells with assay buffer only.

      • Wells with cell culture medium only (if applicable).

      • Wells with assay buffer and this compound at the highest concentration used in the experiment.

      • Wells with assay buffer and the assay fluorophore.

    • Measure the fluorescence intensity of all wells using the same instrument settings as your experiment.

    • Compare the fluorescence of the this compound-containing wells to the buffer-only wells. A significantly higher signal in the this compound wells indicates intrinsic fluorescence.

  • Protocol 2: Spectral Scanning of this compound

    • Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.

    • Using a spectrophotometer or plate reader with spectral scanning capabilities, perform an excitation scan. Set the emission wavelength to your assay's emission maximum and scan through a range of excitation wavelengths (e.g., 300-700 nm).

    • Perform an emission scan. Set the excitation wavelength to your assay's excitation maximum and scan through a range of emission wavelengths (e.g., 400-800 nm).

    • Analyze the resulting spectra to identify any excitation and emission peaks for this compound.

Data Presentation:

Table 1: Hypothetical Spectral Properties of this compound and Common Fluorophores

Compound/DyeExcitation Max (nm)Emission Max (nm)Potential for Spectral Overlap
This compound (Hypothetical) 405480High with blue/cyan dyes
Fluorescein (FITC) 494521Moderate
Rhodamine B 540590Low
Cy5 649670Very Low

This table contains hypothetical data for this compound to illustrate the concept of spectral overlap.

Issue 2: Quenching of Fluorescence Signal

A decrease in signal that is not due to biological activity could be caused by quenching.

Troubleshooting Workflow

start Unexpected Signal Decrease check_absorbance 1. Measure Absorbance Spectrum of this compound start->check_absorbance overlap Does this compound Absorbance Overlap with Fluorophore Excitation/Emission? check_absorbance->overlap red_shift 2. Use Red-Shifted Fluorophores overlap->red_shift Yes no_overlap Investigate Other Causes (e.g., cytotoxicity) overlap->no_overlap No time_resolved 3. Consider Time-Resolved Fluorescence (TRF) red_shift->time_resolved change_assay 4. Use a Non-Fluorescence Based Assay time_resolved->change_assay end_quenching Interference Minimized change_assay->end_quenching no_overlap->end_quenching

Caption: Workflow for troubleshooting fluorescence signal quenching.

Experimental Protocols:

  • Protocol 3: Absorbance Spectrum of this compound

    • Prepare a solution of this compound in your assay buffer at the highest experimental concentration.

    • Using a spectrophotometer, measure the absorbance of the this compound solution across a range of wavelengths that includes the excitation and emission wavelengths of your assay's fluorophore (e.g., 300-700 nm).

    • If there is a significant absorbance peak that overlaps with your fluorophore's excitation or emission spectrum, quenching is likely occurring.

Data Presentation:

Table 2: Optimizing Signal-to-Background Ratio

ParameterStandard SettingOptimized Setting for High InterferenceRationale
Fluorophore Choice Green (e.g., FITC)Red/Far-Red (e.g., Cy5)Minimizes spectral overlap with many interfering compounds that fluoresce in the blue-green region.[9]
Plate Color BlackBlack, opaqueReduces well-to-well crosstalk and background from scattered light.
Instrument Gain MediumOptimized for best S/BAdjust gain to maximize the difference between positive and negative controls without saturating the detector.
Read Mode Top ReadBottom Read (for adherent cells)Can reduce interference from compounds in the supernatant.

Signaling Pathway Considerations

When studying TRPC3 signaling using fluorescence, it's important to understand the potential points of interference.

receptor Receptor Activation plc PLC Activation receptor->plc pip2 PIP2 Hydrolysis plc->pip2 dag_ip3 DAG & IP3 Production pip2->dag_ip3 er ER Ca2+ Release dag_ip3->er trpc3 TRPC3 Channel dag_ip3->trpc3 er->trpc3 ca_influx Ca2+ Influx trpc3->ca_influx This compound This compound Inhibition This compound->trpc3 fluorescence Fluorescence Signal This compound->fluorescence ca_indicator Fluorescent Ca2+ Indicator (e.g., Fura-2, Fluo-4) ca_influx->ca_indicator ca_indicator->fluorescence interference Potential this compound Fluorescence Interference interference->fluorescence

Caption: TRPC3 signaling and potential this compound fluorescence interference.

This diagram illustrates that while this compound acts on the TRPC3 channel to block calcium influx, it may also directly interfere with the fluorescence measurement of the calcium indicator, confounding the interpretation of the results. It is crucial to perform the appropriate controls to distinguish between the biological effect of this compound and any potential fluorescence artifacts.

References

Pyr10 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Pyr10 Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and troubleshooting of this compound, a selective TRPC3 (transient receptor potential canonical 3) channel inhibitor.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a pyrazole derivative that functions as a selective inhibitor of the TRPC3 cation channel.[1][2][4] It is a valuable tool for distinguishing between receptor-operated Ca2+ entry (ROCE) mediated by TRPC3 and store-operated Ca2+ entry (SOCE) mediated by STIM1/Orai1 channels.[1][2][5] Its selectivity allows for the specific investigation of TRPC3-mediated signaling pathways.[5]

Q2: How should I store this compound powder?

A2: Solid this compound powder should be stored at -20°C, protected from light.[6] Under these conditions, it is stable for up to three years.[2]

Q3: What is the best way to prepare and store this compound stock solutions?

A3: this compound is highly soluble in DMSO (100 mg/mL) and ethanol (100 mM).[3][6] However, it is important to note that solutions are unstable .[1] It is strongly recommended to prepare solutions fresh for each experiment.[1] If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to six months or -20°C for up to one month.[7]

Q4: Is this compound sensitive to light?

A4: Yes. Both the solid compound and its solutions should be protected from light to prevent potential degradation.[6][8]

Storage and Stability Data

Proper storage is critical to maintain the integrity and activity of this compound. The following tables summarize the recommended storage conditions and stability data.

Table 1: Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Conditions
Solid (Powder) -20°CUp to 3 years[2]Protect from light[6]
Solution in DMSO -20°CUp to 3 months[6] (1 month recommended[7])Aliquot, avoid freeze-thaw[7]
Solution in DMSO -80°CUp to 6 months[7]Aliquot, avoid freeze-thaw[7]
Aqueous Solution Not RecommendedPrepare freshHighly unstable

Table 2: Solubility of this compound

SolventMaximum Concentration
DMSO 100 mg/mL (222.53 mM)[7]
Ethanol 44.94 mg/mL (100 mM)[3]
Water < 0.1 mg/mL (Insoluble)[7]

Troubleshooting Guide

Encountering issues in your experiments? This guide addresses common problems related to this compound degradation and handling.

Q5: My experimental results are inconsistent. Could my this compound be degraded?

A5: Yes, inconsistent results are a primary indicator of compound degradation. This compound solutions are known to be unstable.[1] Refer to the workflow diagram below to diagnose the issue. Key factors to check are the age of your stock solution, storage conditions, and the number of freeze-thaw cycles.

Q6: My this compound solution appears cloudy or has visible precipitates. What should I do?

A6: Cloudiness or precipitation indicates that the compound may have fallen out of solution. This can happen with improper storage or if the solubility limit is exceeded in your working buffer.[9] Gentle warming to 37°C and sonication can help redissolve the compound.[2][7] However, if the solution remains cloudy, it is best to discard it and prepare a fresh stock.

Q7: How can I confirm if my this compound has degraded?

A7: The most reliable method to assess the purity and degradation of a small molecule like this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[10] Comparing the HPLC profile of your current stock to a new, quality-controlled sample can reveal the presence of degradation products.

G Problem Inconsistent Results or Loss of Activity CheckStorage Step 1: Verify Storage Conditions Problem->CheckStorage IsPowderOK Is solid powder stored at -20°C and protected from light? CheckStorage->IsPowderOK IsSolutionOK Was the stock solution prepared fresh or stored correctly (-80°C, single-use aliquots)? IsPowderOK->IsSolutionOK Yes ConclusionDegraded Conclusion: this compound is likely degraded. Prepare fresh stock from new powder. IsPowderOK->ConclusionDegraded No CheckHandling Step 2: Review Solution Handling IsSolutionOK->CheckHandling Yes IsSolutionOK->ConclusionDegraded No IsCloudy Is the working solution clear? Any precipitation? CheckHandling->IsCloudy CheckProtocol Step 3: Assess Protocol IsCloudy->CheckProtocol Yes ConclusionHandling Conclusion: Issue may be precipitation. Try warming/sonication or remake solution. IsCloudy->ConclusionHandling No IsAssayOK Are assay controls (positive/negative) behaving as expected? CheckProtocol->IsAssayOK ConclusionAssay Conclusion: Issue may be in the experimental assay itself. IsAssayOK->ConclusionAssay No ConclusionOK Conclusion: this compound is likely stable. Investigate other experimental variables. IsAssayOK->ConclusionOK Yes G Start Start: Equilibrate this compound to Room Temp Weigh Weigh 4.49 mg This compound Powder Start->Weigh AddDMSO Add 1 mL Anhydrous DMSO Weigh->AddDMSO Dissolve Vortex / Sonicate Until Dissolved AddDMSO->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -80°C (or -20°C short-term) Protect from Light Aliquot->Store End Stock Solution Ready Store->End

References

Validation & Comparative

A Comparative Guide to Pyr10 and Other TRPC3 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – A detailed comparison of transient receptor potential canonical 3 (TRPC3) channel inhibitors, with a focus on Pyr10, is presented for researchers and professionals in drug development. This guide provides a comprehensive overview of the performance, selectivity, and experimental backing for this compound in relation to other key TRPC3 modulators.

Introduction to TRPC3 and its Inhibition

Transient Receptor Potential Canonical 3 (TRPC3) is a non-selective cation channel that plays a significant role in numerous cellular processes by modulating intracellular calcium levels.[1] These channels are activated by diacylglycerol (DAG) following the stimulation of G-protein coupled receptors (GPCRs) and the subsequent activation of phospholipase C (PLC).[2] The overactivation of TRPC3 has been linked to various pathological conditions, including neurodegenerative diseases and cardiac hypertrophy, making selective inhibitors of this channel valuable tools for research and potential therapeutic agents.[1][3] This guide focuses on comparing this compound, a selective TRPC3 inhibitor, with other notable inhibitors such as Pyr3 and advanced compounds from GlaxoSmithKline (GSK).

Comparative Analysis of TRPC3 Inhibitors

The efficacy and utility of a TRPC3 inhibitor are determined by its potency, selectivity, and metabolic stability. This compound and other related pyrazole compounds, along with newer generation inhibitors, exhibit distinct profiles.

Quantitative Performance Data

The following table summarizes the half-maximal inhibitory concentrations (IC50) and other relevant data for this compound and its counterparts.

InhibitorTarget(s)IC50 (TRPC3)IC50 (Off-Target)SelectivityKey Limitations
This compound TRPC3 0.72 µM [4][5][6]13.08 µM (SOCE/Orai1)[4][5][6]~18-fold for TRPC3 over SOCE/Orai1[6][7][8][9]Limited in vivo data available
Pyr3 TRPC3, Orai10.7 µM[1][10]Similar potency against SOCE/Orai1[7][11]Lacks selectivity against SOCE/Orai1[7][9]Low metabolic stability, potential toxicity[1][12][13][14]
GSK2833503A TRPC3, TRPC64 nM / 21 nM[3][11]>100-fold selectivity over other Ca2+-permeable channels[3]High selectivity for TRPC3/6Poor bioavailability, rapid metabolism[15][16]
GSK2332255B TRPC3, TRPC65 nM[11]>100-fold selectivity over other Ca2+-permeable channels[11]High selectivity for TRPC3/6Poor bioavailability, rapid metabolism[15][16]
Compound 20 TRPC30.37 µM[17]High selectivity over related TRP channels[1]HighStill in preclinical development

SOCE: Store-Operated Calcium Entry

In-Depth Inhibitor Profiles

This compound: A Selective Tool for TRPC3 Research

This compound is a pyrazole derivative that demonstrates a significant 18-fold selectivity for TRPC3-mediated, receptor-operated calcium entry (ROCE) over store-operated calcium entry (SOCE) mediated by STIM1/Orai1 channels.[6][7][8][9] This selectivity allows researchers to more specifically probe the functions of TRPC3 without the confounding effects of inhibiting the widespread SOCE pathway.[7] Studies have shown that at a concentration of 3 µM, this compound can completely eliminate TRPC3 currents while having only modest effects on Orai1-mediated responses.[5] This makes this compound a valuable pharmacological tool for dissecting the distinct roles of these two major calcium entry pathways.[8]

The Predecessor: Pyr3

Pyr3 was one of the first compounds identified as a selective TRPC3 inhibitor.[1] However, subsequent research revealed that it also potently inhibits Orai1-mediated SOCE, limiting its utility in distinguishing between these pathways.[7][11] Furthermore, Pyr3 suffers from significant drawbacks, including a labile ester moiety that leads to rapid in vivo hydrolysis and an alkylating trichloroacrylic amide group that poses a toxicity risk.[1][12][13][14] These limitations have spurred the development of more stable and selective inhibitors.

High-Potency Dual Inhibitors: GSK Compounds

GSK2833503A and GSK2332255B are potent, dual inhibitors of TRPC3 and the closely related TRPC6 channel, with IC50 values in the low nanomolar range.[3][11] They exhibit over 100-fold selectivity against other calcium-permeable channels, making them highly specific research tools.[3] Despite their high potency, their use in in vivo studies has been hampered by rapid metabolism and poor bioavailability.[15][16]

The Next Generation: Compound 20

Compound 20 is a conformationally restricted analog of Pyr3 designed to overcome its predecessor's limitations.[1] It maintains high potency and selectivity for TRPC3 while demonstrating significantly improved metabolic stability and a better safety profile.[1][13]

Signaling and Experimental Frameworks

Understanding the context in which these inhibitors function is crucial for experimental design and data interpretation.

TRPC3 Signaling Pathway

The canonical activation pathway for TRPC3 begins with the stimulation of a Gq-coupled receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG directly activates the TRPC3 channel, leading to an influx of cations, including Ca2+, which mediates downstream cellular responses.

TRPC3_Signaling cluster_receptor Cell Membrane cluster_products Cytosol GPCR Gq-Coupled Receptor PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes TRPC3 TRPC3 Channel Ca_Influx Ca2+ Influx TRPC3->Ca_Influx mediates DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 DAG->TRPC3 activates Inhibitor TRPC3 Inhibitors (e.g., this compound) Inhibitor->TRPC3 blocks Agonist Agonist Agonist->GPCR binds Fura2_Workflow A 1. Culture TRPC3-expressing cells on coverslips B 2. Load cells with Fura-2 AM dye A->B C 3. Wash and allow dye de-esterification B->C D 4. Mount on microscope and establish baseline ratio C->D E 5. Pre-incubate with Inhibitor (e.g., this compound) D->E F 6. Add Agonist (e.g., OAG) to stimulate Ca2+ entry E->F G 7. Record F340/F380 ratio changes over time F->G H 8. Analyze data and calculate IC50 G->H

References

Pyr10 vs. Pyr6: A Comparative Guide to Selectivity in Calcium Channel Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular signaling and drug development, the precise modulation of calcium (Ca2+) entry pathways is critical. Pyr10 and Pyr6, two pyrazole compounds, have emerged as valuable pharmacological tools for dissecting the roles of distinct Ca2+ channels. This guide provides a detailed comparison of their selectivity, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their studies.

Unraveling Selectivity: TRPC3 vs. Orai1

The primary distinction between this compound and Pyr6 lies in their preferential inhibition of different calcium entry mechanisms. This compound is a selective inhibitor of Transient Receptor Potential Canonical 3 (TRPC3) channels, which are typically activated by G-protein coupled receptor (GPCR) signaling and are key mediators of receptor-operated Ca2+ entry (ROCE). In contrast, Pyr6 is a selective inhibitor of store-operated Ca2+ entry (SOCE), a process mediated by the stromal interaction molecule 1 (STIM1) and Orai1 channels, which are activated by the depletion of intracellular Ca2+ stores.

The differential selectivity of these compounds allows for the pharmacological discrimination between these two major Ca2+ influx pathways.[1]

Quantitative Comparison of Inhibitory Potency

The selectivity of this compound and Pyr6 is quantitatively demonstrated by their half-maximal inhibitory concentrations (IC50) against their respective primary targets and off-target channels.

CompoundPrimary TargetIC50 (µM)Secondary TargetIC50 (µM)Selectivity Fold
This compound TRPC3-mediated Ca2+ influx0.72[2][3][4][5]Store-operated Ca2+ entry (SOCE)13.08[2][3][5]~18-fold for TRPC3[1][3][4]
Pyr6 Store-operated Ca2+ entry (SOCE)0.49[6][7]TRPC3-mediated Ca2+ entry>1837-fold for SOCE[1][6][7]

Experimental Methodologies

The determination of the selectivity profiles of this compound and Pyr6 relies on robust experimental protocols, primarily cellular Ca2+ imaging and electrophysiological measurements.

Cellular Calcium Imaging
  • Objective: To measure changes in intracellular Ca2+ concentration in response to channel activation and inhibition.

  • Cell Lines: Human Embryonic Kidney 293 (HEK293) cells overexpressing TRPC3 are commonly used to assess ROCE. Rat basophilic leukemia (RBL-2H3) cells, which endogenously express the STIM1/Orai1 machinery, are a standard model for studying SOCE.[1]

  • Protocol:

    • Cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM).

    • For ROCE in TRPC3-expressing HEK293 cells, a GPCR agonist like carbachol is used to stimulate the phospholipase C (PLC) pathway, leading to the production of diacylglycerol (DAG) and subsequent TRPC3 activation.

    • For SOCE in RBL-2H3 cells, intracellular Ca2+ stores are depleted using a SERCA pump inhibitor such as thapsigargin, which triggers the activation of STIM1 and Orai1 channels.

    • The effects of this compound and Pyr6 are determined by pre-incubating the cells with the compounds before stimulating Ca2+ entry.

    • Changes in fluorescence intensity, corresponding to intracellular Ca2+ levels, are monitored over time using a fluorescence microscope or plate reader.

Electrophysiology (Patch-Clamp)
  • Objective: To directly measure the ion currents flowing through TRPC3 and Orai1 channels.

  • Protocol:

    • Whole-cell patch-clamp recordings are performed on cells expressing the target channels.

    • For TRPC3 currents, cells are stimulated with a DAG analog, such as oleoyl-acetyl-glycerol (OAG), to directly activate the channel.[1]

    • For Orai1 currents (also known as Ca2+ release-activated Ca2+ or CRAC currents), store depletion is induced, and the resulting inward Ca2+ current is measured.

    • The inhibitory effects of this compound and Pyr6 are assessed by applying the compounds to the bath solution and observing the reduction in current amplitude.

Signaling Pathways and Points of Inhibition

The distinct mechanisms of action of this compound and Pyr6 can be visualized through their points of intervention in their respective signaling pathways.

cluster_roce Receptor-Operated Ca2+ Entry (ROCE) cluster_soce Store-Operated Ca2+ Entry (SOCE) GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG TRPC3 TRPC3 DAG->TRPC3 Activates Ca_in_roce Ca2+ Influx TRPC3->Ca_in_roce This compound This compound This compound->TRPC3 Inhibits ER Endoplasmic Reticulum (ER) Ca_store Ca2+ Store Depletion ER->Ca_store STIM1 STIM1 Ca_store->STIM1 Activates Orai1 Orai1 STIM1->Orai1 Activates Ca_in_soce Ca2+ Influx Orai1->Ca_in_soce Pyr6 Pyr6 Pyr6->Orai1 Inhibits

Caption: Inhibition points of this compound and Pyr6 in ROCE and SOCE pathways.

Experimental Workflow for Selectivity Determination

The process of determining the selectivity of this compound and Pyr6 involves a systematic workflow.

cluster_stim start Start cell_culture Cell Culture (HEK293-TRPC3 & RBL-2H3) start->cell_culture dye_loading Ca2+ Dye Loading (e.g., Fura-2 AM) cell_culture->dye_loading compound_incubation Pre-incubation with This compound or Pyr6 dye_loading->compound_incubation stimulation Stimulation compound_incubation->stimulation roce_stim Carbachol (ROCE) soce_stim Thapsigargin (SOCE) measurement Measure Intracellular Ca2+ (Fluorescence Imaging) roce_stim->measurement soce_stim->measurement data_analysis Data Analysis (IC50 Calculation) measurement->data_analysis conclusion Determine Selectivity data_analysis->conclusion

References

Validating Pyr10's Efficacy on NFATc3 Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology, cardiology, and oncology, the precise modulation of the Nuclear Factor of Activated T-cells c3 (NFATc3) signaling pathway is of paramount importance. Pyr10, a selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel, has emerged as a valuable tool for dissecting the role of TRPC3-mediated calcium entry in NFATc3 activation.[1] This guide provides a comprehensive comparison of this compound with other modulators of NFAT signaling, supported by experimental data and detailed protocols to aid in the validation of its effects.

Mechanism of Action: this compound and the NFATc3 Signaling Pathway

NFATc3 is a transcription factor that, under resting conditions, resides in the cytoplasm in a phosphorylated state. Upon cellular stimulation, such as by G-protein coupled receptor (GPCR) agonists like Angiotensin II, phospholipase C (PLC) is activated, leading to the production of diacylglycerol (DAG).[1][2] DAG activates TRPC3 channels, resulting in an influx of calcium ions (Ca2+). This rise in intracellular Ca2+ activates the phosphatase calcineurin, which dephosphorylates NFATc3.[1] Dephosphorylated NFATc3 then translocates to the nucleus, where it binds to specific DNA response elements in the promoter regions of target genes, initiating their transcription. These target genes are often involved in processes such as cell proliferation, differentiation, and fibrosis.[1]

This compound selectively inhibits the TRPC3 channel, thereby blocking the initial Ca2+ influx required for calcineurin activation and subsequent NFATc3 nuclear translocation.[1] This targeted action makes this compound a useful tool to specifically investigate the role of TRPC3 in NFATc3-dependent cellular processes.

NFATc3_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AngII Angiotensin II GPCR GPCR AngII->GPCR binds PLC PLC GPCR->PLC activates DAG DAG PLC->DAG produces TRPC3 TRPC3 Ca2_in Ca²⁺ Influx TRPC3->Ca2_in mediates DAG->TRPC3 activates Calcineurin Calcineurin Ca2_in->Calcineurin activates NFATc3_P NFATc3-P Calcineurin->NFATc3_P dephosphorylates NFATc3 NFATc3 NFATc3_P->NFATc3 NFATc3_nuc NFATc3 NFATc3->NFATc3_nuc translocates This compound This compound This compound->TRPC3 inhibits DNA DNA NFATc3_nuc->DNA binds Gene Target Gene Transcription DNA->Gene

Caption: NFATc3 Signaling Pathway and this compound's Point of Inhibition.

Performance Comparison of NFAT Modulators

The efficacy of this compound in modulating NFATc3 activation can be benchmarked against other compounds that interfere with the NFAT signaling pathway at different points. This includes other pyrazole derivatives with varying selectivity for TRPC3 and Orai1 channels, as well as broader inhibitors like Cyclosporin A (CsA), which targets calcineurin directly.

CompoundTargetMechanism of Action on NFAT PathwayIC50 (TRPC3-mediated Ca2+ entry)Effect on NFAT Translocation (RBL-2H3 cells)Key Features
This compound TRPC3 Inhibits Ca2+ influx upstream of calcineurin 0.72 µM No significant suppression at 10 µM Selective for TRPC3 over Orai1-mediated Ca2+ entry
Pyr2TRPC5, Orai1Inhibits Ca2+ influxNot specified for TRPC3Significant inhibition at 10 µMBroad spectrum pyrazole inhibitor
Pyr3TRPC3, Orai1Inhibits Ca2+ influx~1 µMSignificant inhibition at 10 µMNon-selective between TRPC3 and Orai1
Pyr6Orai1 > TRPC3Inhibits Ca2+ influx>10 µMSignificant inhibition at 10 µMMore potent inhibitor of Orai1-mediated Ca2+ entry
Cyclosporin A (CsA)CalcineurinDirectly inhibits calcineurin phosphatase activityNot ApplicablePotent inhibitionBroadly inhibits all NFAT isoforms
A-285222NFATBlocks NFAT nuclear importNot ApplicablePotent inhibition of NFATc3 nuclear accumulationDirect inhibitor of NFAT translocation

Data for Pyr2, Pyr3, and Pyr6 are from Schleifer H, et al. Br J Pharmacol. 2012.

Experimental Validation Protocols

Accurate validation of this compound's effect on NFATc3 activation requires robust experimental methodologies. Below are detailed protocols for key assays.

NFATc3-Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NFATc3.

Protocol:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T, cardiac fibroblasts) in a 24-well plate at a density of 5 x 10^4 cells/well.

    • Co-transfect cells with an NFAT-luciferase reporter plasmid (containing tandem repeats of the NFAT binding site upstream of a luciferase gene) and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Inhibitor Treatment and Stimulation:

    • 24 hours post-transfection, replace the medium with fresh serum-free medium.

    • Pre-incubate the cells with varying concentrations of this compound or other inhibitors (e.g., 0.1, 1, 10 µM) for 1 hour.

    • Stimulate the cells with an appropriate agonist (e.g., 1 µM Angiotensin II for cardiac fibroblasts) for 6-8 hours.

  • Luciferase Activity Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Express the results as fold induction relative to the unstimulated control.

NFATc3 Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes and quantifies the movement of NFATc3 from the cytoplasm to the nucleus.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a 12-well plate.

    • Pre-treat the cells with this compound or other inhibitors for 1 hour.

    • Stimulate with an agonist for 30 minutes.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 5% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against NFATc3 overnight at 4°C.

    • Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.

    • Counterstain the nuclei with DAPI.

  • Imaging and Quantification:

    • Acquire images using a fluorescence or confocal microscope.

    • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of NFATc3 in multiple cells per condition.

exp_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture pre_incubation Pre-incubation with Inhibitor cell_culture->pre_incubation inhibitor_prep Inhibitor Preparation (this compound, Alternatives) inhibitor_prep->pre_incubation stimulation Cell Stimulation (e.g., Angiotensin II) pre_incubation->stimulation luciferase Luciferase Reporter Assay stimulation->luciferase if_staining Immunofluorescence Staining stimulation->if_staining chip_qpcr ChIP-qPCR stimulation->chip_qpcr luc_readout Luminometry luciferase->luc_readout microscopy Microscopy & Image Analysis if_staining->microscopy qpcr_analysis qPCR Data Analysis chip_qpcr->qpcr_analysis comparison Quantitative Comparison luc_readout->comparison microscopy->comparison qpcr_analysis->comparison

Caption: Experimental Workflow for Validating NFATc3 Inhibitors.
Chromatin Immunoprecipitation (ChIP)-qPCR for NFATc3 Target Genes

This technique determines the binding of NFATc3 to the promoter regions of its target genes.

Protocol:

  • Cell Treatment and Cross-linking:

    • Treat cells with this compound and/or agonist as described above.

    • Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature.

    • Quench the reaction with glycine.

  • Chromatin Preparation:

    • Lyse the cells and isolate the nuclei.

    • Sonically shear the chromatin to obtain DNA fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G agarose beads.

    • Incubate the chromatin with an anti-NFATc3 antibody or a control IgG overnight at 4°C.

    • Add protein A/G agarose beads to precipitate the antibody-protein-DNA complexes.

  • DNA Purification and qPCR:

    • Wash the beads to remove non-specific binding.

    • Elute the complexes and reverse the cross-links by heating.

    • Purify the DNA.

    • Perform quantitative PCR (qPCR) using primers specific for the promoter regions of known NFATc3 target genes (e.g., ACTA2, COL1A1 in cardiac fibroblasts).

  • Data Analysis:

    • Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.

Conclusion

This compound serves as a selective and potent tool for investigating the role of TRPC3-mediated Ca2+ influx in the activation of NFATc3. Its high selectivity for TRPC3 over Orai1 channels allows for a more precise dissection of signaling pathways compared to less selective pyrazole compounds or broad-spectrum inhibitors like Cyclosporin A. The experimental protocols provided in this guide offer a robust framework for researchers to validate the efficacy of this compound and other potential modulators of NFATc3 activation in their specific cellular models. By employing these quantitative and well-controlled assays, researchers can confidently elucidate the intricate roles of the TRPC3-NFATc3 signaling axis in health and disease.

References

Pyr10 vs. SKF-96365: A Comparative Guide for TRPC Channel Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neuroscience, cardiovascular physiology, and drug development, the precise modulation of Transient Receptor Potential Canonical (TRPC) channels is crucial for dissecting their roles in cellular signaling and disease. This guide provides a detailed comparison of two commonly used TRPC channel inhibitors: Pyr10, a selective TRPC3 blocker, and SKF-96365, a broad-spectrum TRP channel antagonist. This analysis, supported by experimental data, aims to assist researchers in selecting the appropriate tool for their specific experimental needs.

Performance Comparison

This compound emerges as a significantly more selective inhibitor for TRPC3 channels compared to the broad-spectrum activity of SKF-96365. While SKF-96365 is capable of blocking all members of the TRPC family, it suffers from numerous off-target effects, making data interpretation challenging.[1][2] this compound, a pyrazole derivative, demonstrates a clear preference for TRPC3-mediated receptor-operated calcium entry (ROCE) over store-operated calcium entry (SOCE) facilitated by STIM1/Orai1 channels.[1]

SKF-96365, on the other hand, not only inhibits various TRPC channels but also potently blocks other ion channels, such as low-voltage-activated T-type calcium channels, and can even enhance the reverse mode of the Na+/Ca2+ exchanger.[3][4] This lack of specificity can lead to confounding results, attributing effects to TRPC inhibition that may arise from interactions with other cellular targets.

The following tables summarize the quantitative data available for both compounds, highlighting the superior selectivity of this compound for TRPC3.

Data Presentation

Table 1: Potency and Selectivity of this compound

TargetAssayIC50Fold Selectivity (vs. SOCE)Reference
TRPC3Ca2+ influx in carbachol-stimulated TRPC3-transfected HEK293 cells0.72 µM~18-fold[1]
Store-Operated Ca2+ Entry (STIM1/Orai1)Ca2+ influx in RBL-2H3 cells13.08 µM-[1]
TRPC4, TRPC5, TRPC6Fura-2 Ca2+ imaging in HEK293 cellsModest inhibition at 10 µMNot specified[1]

Table 2: Activity Profile of SKF-96365

TargetAssayIC50 / EffectReference
TRPC Channels (general)VariousBlocks all members[2]
Low-Voltage-Activated T-type Ca2+ ChannelsElectrophysiology~560 nM
Na+/Ca2+ Exchanger (reverse mode)Ca2+ imaging and electrophysiologyEC50 of 9.79 µM (enhancement)[3][4]
GABAA Receptors (α1β2γ2)Whole-cell patch-clamp13.4 µM[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon published findings. Below are representative protocols for evaluating TRPC channel inhibitors using common laboratory techniques.

Calcium Imaging Protocol for Inhibitor Potency Determination

This protocol is designed to measure the inhibitory effect of compounds on TRPC3 channels expressed in a heterologous system, such as HEK293 cells, using a fluorescent calcium indicator like Fura-2 AM or Fluo-4 AM.

1. Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Transiently transfect cells with a plasmid encoding for human TRPC3 using a suitable transfection reagent.
  • Plate the transfected cells onto glass-bottom dishes and allow them to adhere and express the channel for 24-48 hours.

2. Dye Loading:

  • Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) buffered with HEPES.
  • Incubate the cells with 2-5 µM of a calcium indicator dye (e.g., Fura-2 AM) in HBSS for 30-60 minutes at room temperature in the dark.
  • Wash the cells twice with HBSS to remove excess dye.

3. Calcium Measurement:

  • Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system (for Fura-2) or a standard fluorescence imaging system (for Fluo-4).
  • Perfuse the cells with HBSS and establish a stable baseline fluorescence signal.
  • To assess receptor-operated calcium entry, stimulate the cells with a TRPC3 activator, such as 100 µM carbachol or oleoyl-acetyl-glycerol (OAG).
  • To test the inhibitor, pre-incubate the cells with varying concentrations of this compound or SKF-96365 for 5-15 minutes before adding the agonist.
  • Record the changes in intracellular calcium concentration, typically represented as the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340/380 nm for Fura-2) or the change in fluorescence intensity.

4. Data Analysis:

  • Calculate the peak increase in intracellular calcium in response to the agonist in the presence and absence of the inhibitor.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a dose-response curve to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology Protocol

This protocol allows for the direct measurement of ion channel currents and is the gold standard for characterizing the effects of channel blockers.

1. Cell Preparation:

  • Use HEK293 cells stably or transiently expressing the TRPC channel of interest.
  • Plate cells at a low density on glass coverslips suitable for patch-clamp recording.

2. Recording Setup:

  • Place a coverslip in a recording chamber on the stage of an inverted microscope.
  • Perfuse the chamber with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
  • The intracellular solution should contain (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, and 4 Mg-ATP, adjusted to pH 7.2 with CsOH.

3. Recording Procedure:

  • Establish a giga-ohm seal between the patch pipette and the cell membrane.
  • Rupture the cell membrane to achieve the whole-cell configuration.
  • Hold the cell at a holding potential of -60 mV.
  • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit channel currents.
  • Activate the TRPC channels by including an agonist (e.g., OAG) in the perfusion solution.
  • Once a stable baseline current is established, apply different concentrations of this compound or SKF-96365 to the bath and record the resulting inhibition of the channel current.

4. Data Analysis:

  • Measure the current amplitude at a specific voltage (e.g., +80 mV) before and after the application of the inhibitor.
  • Calculate the percentage of current inhibition for each concentration.
  • Construct a dose-response curve and calculate the IC50 value.

Mandatory Visualization

G GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Activates IP3R TRPC3 TRPC3 DAG->TRPC3 Directly Activates Ca_ER Ca2+ ER->Ca_ER Releases Downstream Downstream Signaling Ca_ER->Downstream Ca_influx Ca2+ Influx TRPC3->Ca_influx Ca_influx->Downstream This compound This compound This compound->TRPC3 Inhibits (Selective) SKF96365 SKF-96365 SKF96365->TRPC3 Inhibits (Non-selective)

Caption: TRPC3 signaling pathway and points of inhibition.

G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture Culture HEK293 cells Transfect Transfect with TRPC3 plasmid Culture->Transfect Plate Plate cells on coverslips Transfect->Plate Load Load with Ca2+ indicator dye Plate->Load Wash1 Wash cells Load->Wash1 Baseline Record baseline fluorescence Wash1->Baseline Preincubate Pre-incubate with this compound or SKF-96365 Baseline->Preincubate Stimulate Stimulate with TRPC3 agonist Preincubate->Stimulate Record Record Ca2+ influx Stimulate->Record Measure Measure peak Ca2+ response Record->Measure Inhibition Calculate % inhibition Measure->Inhibition Curve Generate dose-response curve Inhibition->Curve IC50 Determine IC50 value Curve->IC50

Caption: Experimental workflow for inhibitor screening.

Conclusion

References

Pyr10: A Comparative Analysis of its Cross-Reactivity with TRP Channels

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complex landscape of TRP channel pharmacology, the pyrazole compound Pyr10 has emerged as a valuable tool for its selective inhibition of the Transient Receptor Potential Canonical 3 (TRPC3) channel. This guide provides a comprehensive comparison of this compound's activity across various TRP channels, supported by experimental data and detailed methodologies, to aid in its effective application in research.

Potency and Selectivity of this compound

This compound, a pyrazole derivative, demonstrates significant selectivity for TRPC3 over other TRP channels and the store-operated calcium entry (SOCE) pathway mediated by Orai1 channels. Experimental data consistently show that this compound is a potent inhibitor of TRPC3-mediated calcium influx, while exhibiting substantially lower activity against other channels.

Quantitative Comparison of this compound Activity

The inhibitory potency of this compound has been quantified across different ion channels, primarily through calcium imaging and electrophysiological studies. The following table summarizes the key findings, presenting the half-maximal inhibitory concentration (IC50) values of this compound for various channels.

Target Channel/PathwayCell LineMethodThis compound IC50Selectivity (fold) vs. TRPC3Reference
TRPC3 (Receptor-Operated Ca2+ Entry)HEK293 cells overexpressing TRPC3Fura-2 Ca2+ Imaging0.72 µM -[1][2][3][4][5]
Orai1 (Store-Operated Ca2+ Entry)RBL-2H3 mast cellsFura-2 Ca2+ Imaging13.08 µM~18-fold[1][2][3][4]
TRPC4 HEK293 cells overexpressing TRPC4Fura-2 Ca2+ Imaging> 10 µM> 13.8-fold[1]
TRPC5 HEK293 cells overexpressing TRPC5Fura-2 Ca2+ Imaging> 10 µM> 13.8-fold[1]
TRPC6 HEK293 cells overexpressing TRPC6Fura-2 Ca2+ Imaging> 10 µM> 13.8-fold[1]

This data clearly illustrates this compound's substantial selectivity for TRPC3, with an approximately 18-fold higher potency for TRPC3-mediated receptor-operated calcium entry (ROCE) compared to STIM1/Orai1-mediated store-operated calcium entry (SOCE)[1]. Furthermore, its inhibitory activity against other members of the TRPC subfamily, such as TRPC4, TRPC5, and TRPC6, is significantly weaker, with IC50 values exceeding 10 µM[1].

Experimental Methodologies

The determination of this compound's selectivity and potency relies on established cellular and electrophysiological assays. The following are detailed protocols for the key experiments cited.

Fura-2 Calcium Imaging for Measuring ROCE and SOCE

This method is employed to measure changes in intracellular calcium concentration ([Ca2+]i) in response to channel activation and inhibition.

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells are transiently transfected with the specific TRP channel of interest (e.g., YFP-tagged TRPC3). For SOCE measurements, Rat Basophilic Leukemia (RBL-2H3) cells, which endogenously express Orai1 channels, are often used.

  • Dye Loading: Cells are loaded with the ratiometric calcium indicator Fura-2 AM (typically 1 µg/mL) in a physiological salt solution for 30-60 minutes at room temperature.

  • Measurement of Receptor-Operated Calcium Entry (ROCE):

    • Fura-2 loaded cells overexpressing a specific TRP channel (e.g., TRPC3) are perfused with a standard extracellular solution.

    • Baseline [Ca2+]i is recorded.

    • Cells are stimulated with a receptor agonist (e.g., 100 µM carbachol to activate Gq-coupled receptors that in turn activate TRPC3) to induce calcium entry.

    • The increase in the Fura-2 fluorescence ratio (340/380 nm excitation, ~510 nm emission) is monitored as a measure of [Ca2+]i.

    • To determine the IC50, cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 5 minutes) before the addition of the agonist. The inhibition of the calcium response is then quantified.

  • Measurement of Store-Operated Calcium Entry (SOCE):

    • Fura-2 loaded RBL-2H3 cells are initially perfused with a calcium-free extracellular solution.

    • Intracellular calcium stores are depleted by applying an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), such as thapsigargin (e.g., 1 µM). This leads to a transient increase in [Ca2+]i due to leakage from the stores.

    • Once the [Ca2+]i returns to a near-baseline level, a calcium-containing extracellular solution is re-introduced, leading to a robust influx of calcium through the activated Orai1 channels (SOCE).

    • To assess inhibition, cells are treated with different concentrations of this compound prior to the re-addition of extracellular calcium.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through the TRP channels in the plasma membrane.

  • Cell and Pipette Preparation: HEK293 cells expressing the target TRP channel are used. Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an intracellular solution typically containing (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, and 10 BAPTA, with the pH adjusted to 7.2.

  • Recording Configuration: The whole-cell patch-clamp configuration is established.

  • Current Measurement:

    • Cells are held at a holding potential of 0 mV.

    • Voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) are applied to elicit channel currents.

    • For TRPC3, currents can be activated by including a G-protein activator in the pipette solution or by applying a diacylglycerol (DAG) analog like 1-oleoyl-2-acetyl-sn-glycerol (OAG) to the bath.

    • The effect of this compound is determined by perfusing the cell with an extracellular solution containing the inhibitor and measuring the reduction in the current amplitude.

Visualizing Experimental and Signaling Pathways

To further clarify the processes involved in assessing this compound's cross-reactivity and its mechanism of action, the following diagrams are provided.

experimental_workflow cluster_screening This compound Cross-Reactivity Screening start Start: Prepare this compound Stock Solution cell_prep Prepare Cell Lines: - HEK293 + TRPC3 - HEK293 + TRPC4/5/6 - RBL-2H3 (Orai1) start->cell_prep assay_type Select Assay Type cell_prep->assay_type fura2 Fura-2 Calcium Imaging assay_type->fura2 Functional patch_clamp Patch-Clamp Electrophysiology assay_type->patch_clamp Electrophysiological incubation Pre-incubate cells with this compound fura2->incubation patch_clamp->incubation activation Activate Channels: - Carbachol (ROCE) - Thapsigargin (SOCE) incubation->activation data_acq Data Acquisition: - Fluorescence Ratio - Ionic Current activation->data_acq analysis Data Analysis: - IC50 Determination data_acq->analysis comparison Compare Potency Across Channels analysis->comparison

Experimental workflow for assessing this compound cross-reactivity.

trpc3_signaling cluster_pathway TRPC3 Activation Pathway and Inhibition by this compound agonist Agonist (e.g., Carbachol) gpcr Gq/11-coupled Receptor agonist->gpcr plc Phospholipase C (PLC) gpcr->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag Diacylglycerol (DAG) pip2->dag er Endoplasmic Reticulum ip3->er binds to IP3R on trpc3 TRPC3 Channel dag->trpc3 activates ca_release Ca2+ Release er->ca_release ca_influx Ca2+ Influx (ROCE) trpc3->ca_influx This compound This compound This compound->trpc3 inhibits

TRPC3 signaling pathway and point of inhibition by this compound.

References

Comparative Analysis of Pyr10 and Other TRPC3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the TRPC3 inhibitor Pyr10 with other available alternatives, supported by experimental data. The information is presented to facilitate informed decisions in research and development involving TRPC3 channels.

Transient Receptor Potential Canonical 3 (TRPC3) channels are non-selective cation channels that play a crucial role in cellular calcium signaling. Their involvement in various physiological processes has made them a significant target for drug discovery. This compound, a pyrazole derivative, has been identified as a selective inhibitor of TRPC3. This guide confirms its IC50 value and compares its performance with other known TRPC3 inhibitors.

Potency and Selectivity of TRPC3 Inhibitors

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the reported IC50 values for this compound and a selection of alternative TRPC3 inhibitors.

CompoundTRPC3 IC50Other Targets (IC50)Selectivity Notes
This compound 0.72 µM SOCE (Store-Operated Calcium Entry): >10 µM[1]Demonstrates selectivity for TRPC3 over store-operated calcium entry channels.[1]
Pyr30.7 µM[2][3]Also inhibits STIM/Orai calcium entry.[1]Less selective than this compound for TRPC3 over SOCE.[1]
GSK2833503A21 nMTRPC6: 3 nM[4]A potent dual inhibitor of TRPC3 and TRPC6.[4]
GSK417651A~0.04 µMTRPC6: ~0.04 µMA non-selective inhibitor of both TRPC3 and TRPC6.[5][6]
GSK2293017A~0.01 µMPotent TRPC3/6 antagonist.A more potent TRPC3/6 antagonist compared to GSK417651A.[6]
AM-14738 nMTRPC6: 0.22 nMA highly potent inhibitor of TRPC3 and TRPC6.

TRPC3 Signaling Pathway

The activation of TRPC3 channels is a downstream event following the stimulation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This activation leads to the engagement of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG is the direct activator of TRPC3 channels, leading to an influx of cations, primarily Ca2+ and Na+, which in turn modulates various cellular functions.

TRPC3_Signaling_Pathway TRPC3 Signaling Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG TRPC3 TRPC3 Channel DAG->TRPC3 Activates Ca_Na_Influx Ca²⁺ / Na⁺ Influx TRPC3->Ca_Na_Influx Mediates Cellular_Response Cellular Response Ca_Na_Influx->Cellular_Response Leads to IC50_Workflow IC50 Determination Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture TRPC3-expressing HEK293 cells Plating Plate cells in 96-well plates Cell_Culture->Plating Dye_Loading Load cells with calcium indicator dye Plating->Dye_Loading Incubation Incubate with test compound (e.g., this compound) Dye_Loading->Incubation Stimulation Stimulate with TRPC3 agonist (e.g., Carbachol) Incubation->Stimulation Measurement Measure fluorescence (calcium influx) Stimulation->Measurement Data_Normalization Normalize fluorescence data Measurement->Data_Normalization Dose_Response Generate dose-response curve Data_Normalization->Dose_Response IC50_Calculation Calculate IC50 value Dose_Response->IC50_Calculation

References

Independent Validation of Pyr10's Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating cellular calcium signaling, the specificity of pharmacological inhibitors is paramount. This guide provides an objective comparison of Pyr10, a known TRPC3 inhibitor, with other pyrazole-based compounds. The data presented here is collated from independent validation studies to aid in the selection of the most appropriate tool for your research needs.

Data Presentation: Quantitative Comparison of Pyrazole Inhibitors

The following table summarizes the inhibitory potency (IC50) of this compound and its analogs against Receptor-Operated Calcium Entry (ROCE) mediated by TRPC3 and Store-Operated Calcium Entry (SOCE) mediated by STIM1/Orai1 channels. Lower IC50 values indicate higher potency.

CompoundTarget/PathwayIC50 (µM)Selectivity (SOCE/ROCE)Reference
This compound TRPC3 (ROCE) 0.72 18.2-fold vs. SOCE [1]
STIM1/Orai1 (SOCE)13.08[1]
TRPC4, TRPC5, TRPC6>10 (low potency)[2]
Pyr3TRPC3 (ROCE)~0.7~1-fold (non-selective)[3][4]
STIM1/Orai1 (SOCE)~0.7[3]
Pyr6TRPC3 (ROCE)~580.027-fold (highly selective for SOCE)[3]
STIM1/Orai1 (SOCE)1.58[3]

Signaling Pathways of Calcium Entry

To understand the specificity of these inhibitors, it is crucial to distinguish between the two major calcium entry pathways they modulate.

G cluster_0 Receptor-Operated Calcium Entry (ROCE) cluster_1 Store-Operated Calcium Entry (SOCE) Receptor Receptor PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC3 TRPC3 DAG->TRPC3 Activates Ca_in_ROCE Ca2+ Influx TRPC3->Ca_in_ROCE ER Endoplasmic Reticulum (ER) STIM1 STIM1 Orai1 Orai1 STIM1->Orai1 Activates Ca_in_SOCE Ca2+ Influx Orai1->Ca_in_SOCE Ca_store Ca2+ Store Depletion Ca_store->STIM1 Senses

Caption: Differentiating ROCE and SOCE pathways.

Experimental Protocols

The data presented in this guide is primarily derived from two key experimental techniques: Fura-2 calcium imaging and patch-clamp electrophysiology.

Fura-2 Calcium Imaging for Measuring Intracellular Calcium

This method allows for the ratiometric measurement of intracellular free calcium concentration.

Experimental Workflow:

G cluster_roce For ROCE (TRPC3) cluster_soce For SOCE (Orai1) Cell_Culture 1. Plate HEK293 (TRPC3) or RBL-2H3 (Orai1) cells Fura2_Loading 2. Load cells with Fura-2 AM Cell_Culture->Fura2_Loading Baseline 3. Measure baseline fluorescence ratio (340/380 nm) Fura2_Loading->Baseline Inhibitor 4. Pre-incubate with this compound or other compounds Baseline->Inhibitor Stimulation 5. Stimulate with agonist Inhibitor->Stimulation Measurement 6. Record changes in fluorescence ratio Stimulation->Measurement Agonist_ROCE Carbachol (100 µM) or OAG (100 µM) Stimulation->Agonist_ROCE Agonist_SOCE Thapsigargin (1 µM) in Ca2+-free buffer, then add extracellular Ca2+ Stimulation->Agonist_SOCE Analysis 7. Calculate IC50 values Measurement->Analysis

Caption: Workflow for Fura-2 calcium imaging experiments.

Cell Lines:

  • HEK293 cells overexpressing TRPC3: Used to assess ROCE.

  • RBL-2H3 cells: Endogenously express STIM1 and Orai1, serving as a model for SOCE.[3]

Reagents:

  • Fura-2 AM: A cell-permeant ratiometric calcium indicator.

  • Carbachol or 1-oleoyl-2-acetyl-sn-glycerol (OAG): Used to induce ROCE by activating TRPC3 channels.[3]

  • Thapsigargin: An inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, used to deplete intracellular calcium stores and thereby activate SOCE.[3]

Patch-Clamp Electrophysiology for Direct Measurement of Channel Activity

This technique allows for the direct measurement of ion channel currents, providing a more direct assessment of inhibitor effects on channel function.

Experimental Setup:

G Setup Whole-Cell Patch-Clamp Configuration Pipette Pipette Solution (ICS) 120 mM Cs-methanesulfonate 20 mM CsCl 15 mM HEPES 5 mM MgCl2 3 mM EGTA pH 7.3 Setup->Pipette Bath Extracellular Solution (ECS) 140 mM NaCl 2 mM CaCl2 2 mM MgCl2 10 mM Glucose pH 7.4 Setup->Bath Recording Voltage ramps from -90 to +90 mV Setup->Recording Activation Channel Activation TRPC3: Carbachol or OAG CRAC: Passive store depletion by EGTA in pipette Recording->Activation Inhibition Application of this compound/Analogs Activation->Inhibition

Caption: Key components of the patch-clamp protocol.

Solutions:

  • Pipette Solution (Intracellular): Designed to isolate the currents of interest and maintain cell health. The composition for TRPC3 and CRAC (Orai1) channel recordings is detailed in the diagram.[3]

  • Extracellular Solution (Bath): Mimics physiological conditions. The composition is detailed in the diagram.[3]

Activation of Currents:

  • TRPC3 Currents: Activated by application of carbachol or OAG.[3]

  • Ca2+ Release-Activated Ca2+ (CRAC) Currents (mediated by Orai1): Activated by passive depletion of intracellular calcium stores by the EGTA present in the pipette solution.[3]

Conclusion

The available data strongly supports this compound as a selective inhibitor of TRPC3-mediated ROCE over STIM1/Orai1-mediated SOCE, with a selectivity of approximately 18-fold.[1][5] In contrast, Pyr3 shows little to no selectivity, while Pyr6 is highly selective for SOCE.[3][5] For researchers aiming to specifically dissect the role of TRPC3 in cellular processes, this compound represents a valuable pharmacological tool. However, as with any inhibitor, it is crucial to perform appropriate controls and consider potential off-target effects, especially at higher concentrations. The low potency of this compound against other TRPC isoforms further underscores its utility as a specific TRPC3 blocker.[2]

References

A Comparative Guide to TRPC3 Inhibition: Pyr10 vs. Gene Silencing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the pharmacological inhibitor Pyr10 and gene silencing techniques for the inhibition of the TRPC3 ion channel, supported by experimental data and protocols.

The transient receptor potential canonical 3 (TRPC3) channel, a non-selective cation channel, plays a crucial role in numerous physiological processes, including calcium signaling, smooth muscle contraction, and neuronal development. Its dysregulation has been implicated in various pathological conditions, making it a significant target for therapeutic intervention. This guide provides a comprehensive comparison of two widely used methods for inhibiting TRPC3 function: the small molecule inhibitor this compound and gene silencing technologies like siRNA and shRNA.

At a Glance: this compound vs. Gene Silencing

FeatureThis compound (Pharmacological Inhibition)Gene Silencing (siRNA/shRNA)
Mechanism of Action Direct blockade of the TRPC3 channel pore, preventing ion influx.Post-transcriptional degradation of TRPC3 mRNA, leading to reduced protein expression.
Speed of Onset Rapid, within minutes of application.[1]Slower, requires hours to days for mRNA and protein levels to decrease.
Duration of Effect Transient and reversible upon washout.Can be transient (siRNA) or stable (shRNA) depending on the delivery method.[2]
Specificity Selective for TRPC3 over store-operated Ca2+ entry (SOCE) channels.[1]Highly specific to the target mRNA sequence, but can have off-target effects.
Off-Target Effects Can have modest effects on other channels, like Orai-mediated responses.[1]Off-target gene silencing due to partial sequence complementarity ("seed region" effects).
Delivery Simple addition to cell culture medium or in vivo administration.Requires transfection or viral transduction, which can be challenging in some cell types.
Application Acute functional studies, high-throughput screening.Target validation, long-term studies, and therapeutic development.[3]

Quantitative Performance Data

This compound Inhibition Data
ParameterValueCell LineAssayReference
IC50 for TRPC3 0.72 µMHEK293 cells expressing TRPC3Carbachol-induced Ca2+ influx
Selectivity ~18-fold selective for TRPC3-mediated receptor-operated calcium entry (ROCE) over STIM1/Orai1-mediated store-operated calcium entry (SOCE)--
Gene Silencing Knockdown Efficiency
MethodTarget GeneKnockdown EfficiencyCell LineAssayReference
siRNA TRPC3~50% (single transfection) to >90% (double transfection)Human Embryonic Stem CellsqRT-PCR, Western Blot
siRNA TRPC1 + TRPC3Significant decreaseA549 cellsCalcium imaging[2]
shRNA ASC~60-80%THP1 cellsNot specified

Signaling Pathways and Experimental Workflows

TRPC3 Signaling Pathway

TRPC3_Signaling cluster_receptor Cell Membrane cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 TRPC3 TRPC3 Channel DAG->TRPC3 Activation IP3R IP3 Receptor IP3->IP3R Activation Ca_ion Ca²⁺ TRPC3->Ca_ion Influx Cellular_Response Cellular Response (e.g., Gene Expression, Cell Proliferation) Ca_ion->Cellular_Response Downstream Effects ER_Ca Ca²⁺ Store IP3R->ER_Ca Release ER_Ca->Cellular_Response Agonist Agonist Agonist->GPCR Activation

Caption: TRPC3 channel activation downstream of G-protein coupled receptor (GPCR) signaling.

Experimental Workflow: this compound Inhibition

Pyr10_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture cells expressing TRPC3 Incubation Incubate cells with desired concentration of this compound Cell_Culture->Incubation Pyr10_Stock Prepare this compound stock solution in DMSO Pyr10_Stock->Incubation Stimulation Stimulate TRPC3 activity (e.g., with Carbachol) Incubation->Stimulation Measurement Measure TRPC3 activity (e.g., Calcium imaging, Patch-clamp) Stimulation->Measurement Analysis Analyze data to determine inhibition Measurement->Analysis

Caption: Workflow for assessing TRPC3 inhibition by this compound.

Experimental Workflow: Gene Silencing (siRNA)

siRNA_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_validation Validation of Knockdown cluster_functional_assay Functional Assay Cell_Seeding Seed cells for transfection Transfection Transfect cells with siRNA complex Cell_Seeding->Transfection siRNA_Prep Prepare siRNA and transfection reagent complex siRNA_Prep->Transfection Incubation Incubate for 24-72 hours Transfection->Incubation Harvest_RNA Harvest cells for RNA extraction Incubation->Harvest_RNA Harvest_Protein Harvest cells for protein extraction Incubation->Harvest_Protein Functional_Assay Perform functional assays on knockdown cells (e.g., Calcium imaging, Patch-clamp) Incubation->Functional_Assay qRT_PCR Perform qRT-PCR to quantify mRNA levels Harvest_RNA->qRT_PCR Western_Blot Perform Western Blot to quantify protein levels Harvest_Protein->Western_Blot

References

Pyr10: A Comparative Analysis of Efficacy and Selectivity for TRPC3 Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of Pyr10, a selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel. Its performance is objectively compared with other relevant TRPC3 inhibitors, supported by experimental data to aid in the selection of appropriate pharmacological tools for research and drug development.

Efficacy and Selectivity Profile of this compound and Alternatives

This compound is a pyrazole derivative that has been identified as a selective inhibitor of TRPC3 channels.[1] It demonstrates a clear preference for TRPC3-mediated receptor-operated calcium entry (ROCE) over store-operated calcium entry (SOCE) mediated by STIM1/Orai1 channels.[2] This selectivity is crucial for dissecting the distinct roles of these calcium entry pathways in cellular physiology and pathophysiology.

The inhibitory potency of this compound and other pyrazole-based TRPC3 inhibitors is summarized in the table below. The data is primarily derived from studies using human embryonic kidney (HEK293) cells overexpressing TRPC3 for ROCE assessment and rat basophilic leukemia (RBL-2H3) cells for SOCE evaluation.

CompoundTarget/ProcessIC50 (µM)Selectivity (Fold)Reference
This compound TRPC3 (ROCE) 0.72 ~18 vs. SOCE [3]
SOCE13.08[3]
Pyr2 (BTP2)TRPC3 (ROCE)5.9~0.14 vs. SOCE[3]
SOCE0.85[3]
Pyr3TRPC3 (ROCE)0.7~1 vs. SOCE[4][5][6]
SOCE~0.7[3]
Pyr6TRPC3 (ROCE)18.2~0.02 vs. SOCE[7]
SOCE0.49[7]
JW-65TRPC3Not directly compared with this compound in the same studyReported as having similar potency and selectivity to Pyr3 but with improved metabolic stability and safety.[8][9][10]

Note: A direct IC50 comparison between this compound and JW-65 from the same study is not currently available in the reviewed literature. JW-65 is a newer analog of Pyr3 with enhanced pharmacokinetic properties.[9]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound and other TRPC3 inhibitors are provided below.

Calcium Imaging using Fura-2 AM

This protocol is designed for measuring intracellular calcium concentration changes in response to TRPC3 channel activation and inhibition in HEK293 cells.

Materials:

  • HEK293 cells stably expressing TRPC3

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Poly-L-lysine coated coverslips

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Dimethyl sulfoxide (DMSO)

  • TRPC3 agonist (e.g., Carbachol or 1-oleoyl-2-acetyl-sn-glycerol - OAG)

  • TRPC3 inhibitor (e.g., this compound)

  • Inverted fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, 510 nm emission)

Procedure:

  • Cell Preparation:

    • Plate TRPC3-expressing HEK293 cells onto poly-L-lysine coated coverslips in a 6-well plate and culture overnight.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution: Dissolve Fura-2 AM in DMSO to a stock concentration of 1 mM. Further dilute the stock in Ca2+-free HBSS to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02%) to aid in dye solubilization.

    • Wash the cells once with Ca2+-free HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with Ca2+-free HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for at least 20 minutes.

  • Imaging:

    • Mount the coverslip onto a perfusion chamber on the microscope stage.

    • Perfuse the cells with Ca2+-free HBSS to establish a baseline fluorescence ratio.

    • Switch to a Ca2+-containing HBSS solution to measure basal calcium levels.

    • To assess ROCE, stimulate the cells with a TRPC3 agonist (e.g., 100 µM Carbachol).

    • To test the inhibitor, pre-incubate the cells with the desired concentration of this compound or other inhibitors for 5-10 minutes before agonist stimulation.

  • Data Analysis:

    • Record the fluorescence intensity at 510 nm with excitation at 340 nm and 380 nm.

    • The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

    • Calculate the change in the fluorescence ratio upon agonist stimulation in the presence and absence of the inhibitor to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording TRPC3-mediated currents in HEK293 cells to assess the direct effect of inhibitors on channel activity.

Materials:

  • TRPC3-expressing HEK293 cells

  • Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Intracellular solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, 10 BAPTA (pH 7.2 with CsOH)

  • TRPC3 agonist (e.g., OAG)

  • TRPC3 inhibitor (e.g., this compound)

Procedure:

  • Cell Preparation:

    • Plate TRPC3-expressing HEK293 cells at a low density on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

    • Approach a single cell with the patch pipette and form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to elicit currents.

    • Perfuse the cell with the TRPC3 agonist (e.g., 100 µM OAG) to activate TRPC3 channels and record the current.

    • To test the inhibitor, co-apply the desired concentration of this compound with the agonist.

  • Data Analysis:

    • Measure the peak inward and outward currents in response to the agonist in the presence and absence of the inhibitor.

    • Plot the current-voltage (I-V) relationship to characterize the properties of the TRPC3-mediated currents.

    • Calculate the percentage of inhibition at different inhibitor concentrations to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Below are Graphviz diagrams illustrating the TRPC3 signaling pathway and a typical experimental workflow for evaluating TRPC3 inhibitors.

TRPC3_NFAT_Pathway GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R TRPC3 TRPC3 DAG->TRPC3 Activates Ca_ER Ca2+ ER->Ca_ER Releases Ca_influx Ca2+ Influx TRPC3->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Binds Calcineurin Calcineurin Calmodulin->Calcineurin Activates NFAT_P NFAT-P (Cytoplasm) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT Translocates Gene Gene Transcription NFAT->Gene This compound This compound This compound->TRPC3 Inhibits

TRPC3-Calcineurin-NFAT Signaling Pathway

Experimental_Workflow start Start cell_culture Culture TRPC3-expressing HEK293 cells start->cell_culture assay_prep Prepare cells for assay (e.g., Fura-2 loading) cell_culture->assay_prep inhibitor_incubation Pre-incubate with This compound or alternative assay_prep->inhibitor_incubation agonist_stimulation Stimulate with TRPC3 agonist inhibitor_incubation->agonist_stimulation data_acquisition Acquire data (Ca2+ imaging or Patch-clamp) agonist_stimulation->data_acquisition data_analysis Analyze data and calculate IC50 data_acquisition->data_analysis comparison Compare efficacy and selectivity data_analysis->comparison end End comparison->end

Workflow for Evaluating TRPC3 Inhibitors

References

Safety Operating Guide

Hazard Identification and Classification

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of Pyr10 is critical for laboratory safety and environmental protection. Due to its classification as a hazardous substance, strict protocols must be followed to ensure compliance with safety regulations and to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound and associated waste materials.

This compound is classified as hazardous under the Globally Harmonized System (GHS). It is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to the precautionary statements outlined in the Safety Data Sheet (SDS) is mandatory.

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, Oral H302WarningHarmful if swallowed.
Acute Aquatic Toxicity H400WarningVery toxic to aquatic life.
Chronic Aquatic Toxicity H410WarningVery toxic to aquatic life with long lasting effects.

Step-by-Step Disposal Procedures

A comprehensive waste disposal plan should be in place before beginning any work with this compound.[2] The following procedures outline the necessary steps for the safe disposal of this compound waste.

Step 1: Waste Identification and Segregation

Properly identify and segregate all waste streams contaminated with this compound. This includes:

  • Unused or Expired this compound: Pure solid or stock solutions.

  • Contaminated Labware: Pipette tips, centrifuge tubes, flasks, and vials that have come into direct contact with this compound.

  • Contaminated Personal Protective Equipment (PPE): Gloves, lab coats, or other disposable PPE contaminated through handling or spills.

  • Spill Cleanup Materials: Absorbent pads, wipes, and other materials used to clean a this compound spill.

This chemical waste must be segregated from general laboratory trash and other waste streams to prevent accidental contamination and ensure proper handling.[3]

Step 2: Containment and Labeling

All this compound waste must be collected in designated, properly labeled hazardous waste containers.

  • Solid Waste: Collect unused this compound powder, contaminated labware, and PPE in a clearly marked, durable, and sealable container. If possible, unwanted reagents should be kept in their original containers with the labels intact.[2]

  • Liquid Waste: Collect this compound solutions in a dedicated, leak-proof, and chemically resistant container. Do not mix with incompatible materials such as strong acids, alkalis, or strong oxidizing/reducing agents.[1]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," its CAS number (1315323-00-2), and the appropriate GHS hazard pictograms (e.g., harmful, environmental hazard).[1][3]

Step 3: On-Site Storage

Store sealed hazardous waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic. The storage area should be cool and protected from direct sunlight.[1] Ensure containers are stored away from drains and incompatible chemicals.

Step 4: Final Disposal

This compound waste must not be disposed of down the drain or in regular trash. The required disposal method is through an approved waste disposal plant.[1]

  • Contact your Institution's Environmental Health & Safety (EHS) Office: Your EHS department will provide specific guidance and arrange for the collection and disposal of the hazardous waste in compliance with local and national regulations.

  • Use a Licensed Contractor: If your institution does not have an EHS office, a licensed hazardous waste disposal service must be used.[3]

Step 5: Spill Management

In the event of a spill, take immediate action to contain and clean the area while wearing appropriate PPE.

  • Contain the Spill: Prevent the spill from spreading.

  • Collect Spillage: Use an appropriate absorbent material for liquid spills or carefully sweep up solid spills.[1]

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup must be placed in a sealed hazardous waste container and disposed of according to the procedures outlined above.

Physicochemical and Safety Data for this compound

The following table summarizes key quantitative data for this compound, relevant for handling, storage, and experimental design.

PropertyData
CAS Number 1315323-00-2[1][4]
Molecular Formula C₁₈H₁₃F₆N₃O₂S[1][4]
Molecular Weight 449.37 g/mol [1][4]
Purity ≥98% (HPLC)[4][5]
Solubility DMSO: 100 mg/mL[4]Ethanol: Soluble to 100 mM[5]
Storage Conditions (Powder) Store at -20°C in a tightly sealed container.[1][5]
Storage Conditions (Solutions) In DMSO, store as aliquots at -20°C for up to one month or at -80°C for up to six months.[1][6]
IC₅₀ (TRPC3-mediated Ca²⁺ entry) 0.72 µM[6][7][8]
IC₅₀ (Store-operated Ca²⁺ entry) 13.08 µM[6][7]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Pyr10_Disposal_Workflow cluster_prep Waste Preparation cluster_storage Interim Storage & Disposal start_node Start: Generate This compound Waste A Identify Waste Type (Solid, Liquid, PPE) start_node->A decision_node decision_node process_node process_node waste_node waste_node end_node Final Disposal by Licensed Professionals B Segregate from Other Waste Streams A->B C Select Appropriate Waste Container B->C D Label Container: 'Hazardous Waste' + Chemical Info C->D E Store in Secure, Designated Area D->E F Contact EHS or Licensed Contractor E->F F->end_node Waste Collection

References

Essential Safety and Operational Guide for Handling Pyr10

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Pyr10 (CAS No. 1315323-00-2). It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this selective TRPC3 inhibitor in a laboratory setting.

Chemical Identifier:

  • Name: this compound

  • Synonyms: N-[4-[3,5-bis(Trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-4-methylbenzenesulfonamide

  • Molecular Formula: C₁₈H₁₃F₆N₃O₂S

  • Molecular Weight: 449.37 g/mol

Hazard Summary

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]

  • Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Due to its classification, it is imperative to handle this compound with caution, utilizing appropriate personal protective equipment and adhering to strict handling and disposal procedures to prevent exposure and environmental contamination.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical when handling this compound to prevent skin and eye contact, inhalation, and ingestion. All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is required for splash hazards.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] Safety glasses or goggles must always be worn beneath a face shield.
Skin Chemical-resistant gloves and a lab coat. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.Nitrile gloves are the minimum requirement for incidental contact.[3] For direct handling, double gloving is recommended, with a nitrile glove as the inner layer and a more robust chemical-resistant outer glove (e.g., neoprene).[4] A flame-resistant lab coat should be worn.[4]
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator with a particle filter is recommended.[2]
Operational Plan: Handling and Storage

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • Keep the container tightly sealed.[4]

  • For long-term storage as a powder, store at -20°C.[5]

  • Stock solutions in DMSO can be stored at -80°C for up to 6 months.[5]

Handling:

  • Preparation: Ensure the chemical fume hood is operational. Assemble all necessary PPE. Have a chemical spill kit readily accessible.

  • Weighing and Dispensing: Conduct all weighing and dispensing of solid this compound within a chemical fume hood to avoid inhalation of dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Disposal: Dispose of all waste through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[4]

Experimental Protocol: Calcium Influx Assay in HEK293 Cells

This protocol describes a method to assess the inhibitory effect of this compound on TRPC3-mediated calcium influx in HEK293 cells overexpressing TRPC3 channels.

Materials:

  • HEK293 cells stably expressing human TRPC3

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Cal-520 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • This compound stock solution (e.g., 10 mM in DMSO)

  • TRPC3 agonist (e.g., Carbachol or OAG)

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Fluorescence plate reader or microscope capable of ratiometric calcium imaging

Methodology:

  • Cell Culture:

    • Culture HEK293-TRPC3 cells in appropriate flasks until they reach 80-90% confluency.

    • Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Aspirate the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add fresh HBSS to each well and allow the cells to rest for 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in HBSS from the stock solution to achieve the desired final concentrations.

    • Add the this compound dilutions to the respective wells and incubate for 10-20 minutes. Include wells with vehicle (DMSO) as a control.

  • Measurement of Calcium Influx:

    • Place the plate in the fluorescence reader.

    • Establish a baseline fluorescence reading for approximately 1-2 minutes.

    • Add the TRPC3 agonist (e.g., carbachol) to all wells simultaneously using an automated dispenser to induce calcium influx.

    • Record the change in fluorescence intensity over time for at least 5-10 minutes. For Fura-2, this involves measuring emission at 510 nm while alternating excitation between 340 nm and 380 nm.

  • Data Analysis:

    • The ratio of fluorescence intensities (e.g., 340/380 for Fura-2) is calculated to represent the intracellular calcium concentration.

    • The peak fluorescence ratio after agonist addition is determined for each concentration of this compound.

    • The percentage inhibition of the agonist-induced calcium influx by this compound is calculated relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

This compound Spill Response Workflow

Pyr10_Spill_Response spill This compound Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size and Hazard evacuate->assess small_spill Small Spill (<1g or <100mL of dilute solution) assess->small_spill Minor large_spill Large Spill or Unknown Hazard assess->large_spill Major ppe Don Appropriate PPE: - Double Gloves (Nitrile) - Safety Goggles & Face Shield - Lab Coat small_spill->ppe contact_ehs Contact EHS Immediately (Environmental Health & Safety) large_spill->contact_ehs contain Contain the Spill (Use absorbent pads or sand) ppe->contain neutralize Neutralize if Applicable (Follow SDS guidance) contain->neutralize cleanup Clean Up Debris (Use non-sparking tools) neutralize->cleanup dispose Place in Labeled Hazardous Waste Container cleanup->dispose decontaminate Decontaminate the Area and Affected Equipment dispose->decontaminate remove_ppe Remove PPE Carefully Wash Hands Thoroughly decontaminate->remove_ppe secure_area Secure the Area Prevent Entry contact_ehs->secure_area

Caption: Workflow for responding to a this compound chemical spill.

This compound Signaling Pathway Inhibition

Pyr10_Signaling_Pathway GPCR G-Protein Coupled Receptor (GPCR) or Receptor Tyrosine Kinase (RTK) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Stimulates Ca²⁺ Release TRPC3 TRPC3 Channel DAG->TRPC3 Activates Ca_influx Ca²⁺ Influx TRPC3->Ca_influx Downstream Downstream Ca²⁺ Signaling (e.g., NFAT activation, Gene Expression) Ca_influx->Downstream This compound This compound This compound->TRPC3 Inhibits

Caption: Inhibition of the TRPC3 signaling pathway by this compound.

References

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